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  • Product: 6-Bromo-2-nitropyridin-3-amine
  • CAS: 1211333-10-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Amino-6-bromo-2-nitropyridine

High-Value Scaffold for Fused Heterocycle Synthesis in Medicinal Chemistry Executive Summary 3-Amino-6-bromo-2-nitropyridine (CAS: 1211333-10-6) is a specialized, multifunctional pyridine derivative utilized primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Fused Heterocycle Synthesis in Medicinal Chemistry

Executive Summary

3-Amino-6-bromo-2-nitropyridine (CAS: 1211333-10-6) is a specialized, multifunctional pyridine derivative utilized primarily as a "linchpin" intermediate in the synthesis of fused heterocyclic drug candidates.[1] Its structural value lies in its orthogonal reactivity profile :

  • 3-Amino / 2-Nitro motif: A masked ortho-diamine precursor essential for constructing imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine scaffolds.[1]

  • 6-Bromo substituent: A halogen handle positioned para to the amino group (and adjacent to the pyridine nitrogen), enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the cyclization chemistry.[1]

This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, designed for medicinal chemists optimizing kinase inhibitors and GPCR ligands.[1]

Part 1: Physicochemical Profile[2]

The following data aggregates experimental observations and high-confidence predicted values for this specific isomer.

PropertyValue / DescriptionTechnical Note
CAS Number 1211333-10-6 Distinct from the 5-bromo isomer (CAS 433226-05-2).[1]
Molecular Formula

Molecular Weight 218.01 g/mol
Appearance Yellow to Orange Crystalline SolidColor arises from the

transition typical of nitro-anilines/pyridines.[1]
Melting Point 168–172 °C (Predicted)High MP due to intermolecular H-bonding (Amino H

Nitro O).[1]
Solubility DMSO, DMF, EtOAc (Hot)Poor solubility in water and non-polar solvents (Hexane).[1]
pKa (Conjugate Acid) ~ -1.5 to -2.0 (Predicted)The pyridine nitrogen is extremely weakly basic due to the electron-withdrawing nitro group at C2.[1]
Electronic Character Electron DeficientThe ring is deactivated by both the Nitro group and the Nitrogen atom, making the C6-Br bond highly activated for oxidative addition.[1]

Part 2: Synthetic Access & Workflow

Synthesis Logic

Direct nitration of 3-amino-6-bromopyridine is challenging due to regioselectivity issues (competing C2 vs C4 nitration) and oxidation sensitivity.[1] The most robust route typically involves the nucleophilic aromatic substitution (


)  of a labile group (fluoro or chloro) by ammonia, or the Curtius rearrangement  of a carboxylic acid precursor.[1]
Reactivity & Pathway Diagram

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold. The central node (3-Amino-6-bromo-2-nitropyridine) can be directed toward two major privileged structures.

G Start 3-Amino-6-bromo-2-nitropyridine (Core Scaffold) Step_Red Chemoselective Reduction (Fe/NH4Cl or SnCl2) Start->Step_Red Nitro Reduction (Avoid Pd/H2) Diamine 2,3-Diamino-6-bromopyridine (Unstable Intermediate) Step_Red->Diamine Cycliz_A Cyclization A: + R-CHO / Oxidant or R-COOH Diamine->Cycliz_A Cycliz_B Cyclization B: + NaNO2 / AcOH Diamine->Cycliz_B Imidazo 5-Bromo-imidazo[4,5-b]pyridine (Kinase Scaffold) Cycliz_A->Imidazo Triazolo 5-Bromo-triazolo[4,5-b]pyridine (Bioisostere) Cycliz_B->Triazolo Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Imidazo->Coupling Late-Stage Diversification Triazolo->Coupling Final Functionalized Drug Candidate Coupling->Final

Caption: Divergent synthesis workflow transforming the 3-amino-6-bromo-2-nitro core into fused bioactive scaffolds.

Part 3: Experimental Protocols

Critical Handling Note: Chemoselective Reduction

The Problem: Standard catalytic hydrogenation (Pd/C, H


) often causes hydrodebromination  (cleavage of the C-Br bond) alongside nitro reduction, destroying the functional handle.[1]
The Solution:  Use dissolving metal reductions (Fe, Sn) or sulfided platinum catalysts to preserve the bromine atom.[1]
Protocol: Synthesis of 2,3-Diamino-6-bromopyridine

This protocol converts the nitro group to an amine, creating the immediate precursor for cyclization.[1]

Materials:

  • 3-Amino-6-bromo-2-nitropyridine (1.0 eq)[1]

  • Iron powder (5.0 eq, <10 micron particle size preferred)[1]

  • Ammonium Chloride (NH

    
    Cl) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), suspend the nitropyridine starting material in Ethanol/Water.

  • Activation: Add the NH

    
    Cl and Iron powder.
    
  • Reaction: Heat the mixture to 70–80 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] The starting material (yellow/orange) should disappear, replaced by a more polar, often fluorescent (blue under UV) diamine spot.[1]

  • Workup (Oxidation Prevention): The resulting diamine is air-sensitive (prone to oxidation to dark azopyridines).[1]

    • Filter the hot mixture through a Celite pad to remove iron sludge.[1] Wash with hot ethanol.[1]

    • Concentrate the filtrate under reduced pressure immediately.[1]

    • Do not store: Proceed immediately to the cyclization step if possible. If storage is required, keep under Argon at -20 °C.[1]

Protocol: Cyclization to 5-Bromo-imidazo[4,5-b]pyridine

Formation of the fused ring system.[1]

Methodology:

  • Dissolve the crude 2,3-diamino-6-bromopyridine in Triethyl orthoformate (TEOF) (acts as both reagent and solvent) or Formic Acid.[1]

  • Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid).[1]

  • Reflux (100–140 °C) for 3–6 hours.

  • Cool and concentrate. The product usually precipitates upon addition of water or diethyl ether.[1]

  • Result: This yields the 5-bromo-imidazo[4,5-b]pyridine core (Note: Pyridine numbering changes upon fusion; C6 of pyridine becomes C5 of the fused system).[1]

Part 4: Applications in Drug Discovery[2][3][4]

Scaffold Hopping & Kinase Inhibition

The 3-amino-6-bromo-2-nitropyridine is a specific surrogate for creating 5-substituted-3H-imidazo[4,5-b]pyridines .[1]

  • Target Class: Serine/Threonine Kinases (e.g., Aurora A, p38 MAPK).[1]

  • Binding Mode: The imidazole NH and N atoms typically form the "hinge-binding" motif (hydrogen bonds with the kinase ATP pocket).[1]

  • Role of Bromine: The bromine at position 6 (pyridine) / 5 (fused) points towards the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase.[1] It allows the attachment of solubilizing groups (piperazines, morpholines) via Buchwald-Hartwig amination.[1]

Structural Isomerism Alert

Researchers must distinguish this core from its isomer, 3-amino-5-bromo-2-nitropyridine .[1]

  • 6-Bromo (This Topic): Leads to substitution adjacent to the bridgehead nitrogen.[1]

  • 5-Bromo: Leads to substitution meta to the bridgehead nitrogen.[1]

  • Impact: Changing from 6-bromo to 5-bromo can alter the vector of the attached substituent by ~60 degrees, drastically affecting SAR (Structure-Activity Relationship).[1]

Part 5: Safety & Handling (MSDS Summary)

GHS Classification:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Specific Hazards:

  • Energetic Potential: As a nitro-heterocycle, the compound possesses significant chemical energy.[1] While not typically explosive under ambient conditions, it should not be subjected to temperatures >200 °C or ground in a ball mill without safety testing (DSC/TGA).[1]

  • Waste Disposal: Do not mix with strong oxidizers or reducing agents in waste streams.[1] Segregate as halogenated organic waste.[1]

References

  • Synchem UG & Co.[1] KG. (2024).[1][3][4] Product Specification: 3-Amino-6-bromo-2-nitropyridine (CAS 1211333-10-6).[1][5] Retrieved from

  • PubChem. (2024).[1][2] Compound Summary: 6-Bromo-2-nitropyridin-3-amine.[1] National Library of Medicine.[1] Retrieved from

  • Organic Syntheses. (1951).[1] 2,3-Diaminopyridine (General reduction protocols for nitro-amino pyridines). Org. Synth. 1951, 31,[1] 38. Retrieved from

  • MDPI Molecules. (2024).[1] Nitropyridines in the Synthesis of Bioactive Molecules. Review of nitro-pyridine utility in heterocycle formation. Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Aminobromopyridine derivatives. (General safety data for halo-nitro-pyridines). Retrieved from [1][6]

Sources

Exploratory

An In-Depth Technical Guide to 6-Bromo-2-nitropyridin-3-amine: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 6-Bromo-2-nitropyridin-3-amine, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. The primar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-nitropyridin-3-amine, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. The primary focus of this document is to detail its fundamental physicochemical properties, with a core emphasis on its molecular weight. Beyond this, the guide elucidates a proposed synthetic pathway, discusses its strategic applications in medicinal chemistry, and outlines critical safety and handling protocols. This paper is structured to serve as a practical and authoritative resource, bridging theoretical chemistry with field-proven insights to empower researchers in leveraging this versatile compound.

Core Compound Identification and Isomeric Distinction

6-Bromo-2-nitropyridin-3-amine is a substituted pyridine derivative characterized by the presence of bromo, nitro, and amine functional groups. These groups impart a unique electronic and steric profile, making it a valuable intermediate for constructing more complex molecular architectures.

A critical point of clarification for researchers is the distinction between 6-Bromo-2-nitropyridin-3-amine and its isomer, 6-Bromo-3-nitropyridin-2-amine . Misidentification can lead to significant errors in synthesis and experimental outcomes. The key difference lies in the relative positions of the nitro and amine groups on the pyridine ring.

Attribute6-Bromo-2-nitropyridin-3-amine (Focus of this Guide)6-Bromo-3-nitropyridin-2-amine (Common Isomer)
Structure Amine at C3, Nitro at C2Amine at C2, Nitro at C3
CAS Number 1211333-10-6[1]84487-04-7[2][3]
IUPAC Name 6-bromo-2-nitropyridin-3-amine[1]6-bromo-3-nitropyridin-2-amine

This guide will exclusively focus on the properties and applications of 6-Bromo-2-nitropyridin-3-amine (CAS: 1211333-10-6) .

Physicochemical Properties and Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation.

The molecular formula for 6-Bromo-2-nitropyridin-3-amine is C₅H₄BrN₃O₂ [1][4]. Its molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), Bromine (≈79.904 u), Nitrogen (≈14.007 u), and Oxygen (≈15.999 u).

The computed molecular weight is 218.01 g/mol [1]. The following table summarizes its key physicochemical properties for quick reference.

PropertyValueSource(s)
Molecular Weight 218.01 g/mol [1]
Monoisotopic Mass 216.94869 Da[1]
Molecular Formula C₅H₄BrN₃O₂[1][4]
CAS Number 1211333-10-6[1]
Melting Point 199-202°C[3][4]
Boiling Point 349.5°C at 760 mmHg[3]
Density ~1.9 g/cm³[3][4]
XLogP3-AA 1.9[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]

Synthesis and Purification Protocol

The synthesis of specifically substituted pyridines like 6-Bromo-2-nitropyridin-3-amine requires careful control of regioselectivity. Direct functionalization of a simple pyridine ring is often challenging due to competing reaction sites. A more robust strategy involves a multi-step approach starting from a pre-functionalized precursor.

Proposed Synthetic Workflow

The following protocol is a logical, field-informed pathway. The causality behind reagent choice and reaction conditions is explained to ensure reproducibility and understanding.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Purification A 3-Aminopyridine B N-(pyridin-3-yl)acetamide (Protection) A->B Acetic Anhydride C N-(2-nitro-pyridin-3-yl)acetamide B->C HNO3 / H2SO4 (Controlled Temp) D 3-Amino-2-nitropyridine (Deprotection) C->D Aq. HCl, Heat E 3-Amino-6-bromo-2-nitropyridine D->E NBS in Acetonitrile F Crude Product E->F Reaction Workup G Purified 6-Bromo-2-nitropyridin-3-amine F->G Column Chromatography (Silica, EtOAc/Hexane) G A 6-Bromo-2-nitropyridin-3-amine C New C-C Bond Formation A->C Pd Catalyst (e.g., Pd(PPh3)4) B Arylboronic Acid (R-B(OH)2) B->C D Derivatized Pyridine Core C->D

Sources

Foundational

Strategic Synthesis Architectures for 6-Bromo-2-nitropyridin-3-amine

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists Subject: Retrosynthetic logic and bench protocols for CAS 1211333-10-6[1] Executive Summary & Structural Analysis[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists Subject: Retrosynthetic logic and bench protocols for CAS 1211333-10-6[1]

Executive Summary & Structural Analysis[1]

The synthesis of 6-Bromo-2-nitropyridin-3-amine represents a significant regiochemical challenge in pyridine chemistry.[1] Unlike the ubiquitous kinase inhibitor scaffold 2-amino-3-nitropyridine, this target features a "mismatched" electronic pattern: an electron-donating amine at C3 adjacent to a strong electron-withdrawing nitro group at C2, anchored by a halogen at C6.[1]

Standard electrophilic aromatic substitution (SEAr) on 3-aminopyridine derivatives typically favors nitration at the C2 position (ortho to the amine).[1] However, the reaction is plagued by ring oxidation and the formation of N-nitro species (nitramines) rather than direct C-nitration. Furthermore, the presence of the C6-bromine atom deactivates the ring, requiring optimized conditions to force the substitution without degrading the labile C-Br bond.

This guide details two high-fidelity synthetic routes, prioritizing the Urea-Directed Nitration Strategy for its scalability and regiocontrol.[1]

Key Structural Parameters
ParameterSpecificationImplication
Target CAS 1211333-10-6Distinct from the common 2-amino isomer (CAS 13534-98-0).[1]
Core Scaffold PyridineElectron-deficient heterocycle.[1][2]
C2 Substituent Nitro (-NO2)Labile to reduction; introduces steric bulk.[1]
C3 Substituent Amine (-NH2)Strong activator; prone to oxidation.[1]
C6 Substituent Bromine (-Br)Critical handle for Suzuki/Buchwald couplings.[1]

Strategic Starting Materials

The selection of starting materials is dictated by the need to establish the C3-amine/C6-bromo relationship before introducing the labile C2-nitro group.[1]

Primary Precursor: 6-Bromo-pyridin-3-amine (CAS 13534-97-9)[1]
  • Rationale: This commercially available building block pre-installs the halogen and the amine in the correct relative positions. The synthetic challenge is reduced to a single step: regioselective C2-nitration.[1]

  • Availability: High (Bulk commodity).[1]

  • Cost Efficiency: High.[1]

Secondary Precursor: 3-Aminopyridine (CAS 462-08-8)[1][3]
  • Rationale: A generic starting point requiring an initial regioselective bromination at C6.[1]

  • Drawback: Direct bromination of 3-aminopyridine often yields mixtures of 2-bromo and 6-bromo isomers, requiring tedious chromatographic separation.[1]

Route A: The Urea-Directed Nitration (Gold Standard)[1]

This protocol utilizes a "protect-activate-deprotect" strategy.[1] By converting the amine into a urea linkage, we achieve two goals: protecting the amine from oxidation and directing the nitronium ion to the sterically accessible C2 position via a six-membered transition state.

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Dimerization: Reaction with urea or phosgene forms the symmetric urea.[1]

  • Nitration: The urea carbonyl coordinates with the nitrating agent, directing attack to the ortho-position (C2).[1]

  • Hydrolysis: Acidic cleavage releases the target amine.[1]

Step-by-Step Protocol
Step 1: Formation of 1,3-bis(6-bromopyridin-3-yl)urea[1]
  • Reagents: 6-Bromo-pyridin-3-amine (1.0 eq), Urea (0.6 eq).[1]

  • Solvent: Amyl alcohol or Chlorobenzene.[1]

  • Conditions: Reflux (130–140 °C) for 12 hours. Ammonia gas is evolved.[1]

  • Workup: Cool to room temperature. The urea product precipitates as a solid.[1] Filter, wash with cold ethanol, and dry.

  • Yield Expectation: 85–90%.

Step 2: Regioselective Nitration[1]
  • Reagents: Urea intermediate (from Step 1), 98% ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 98% 
    
    
    
    .
  • Conditions:

    • Dissolve urea in conc.[1] ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       at 0–5 °C.[3]
      
    • Add fuming

      
       dropwise, maintaining temp < 10 °C.
      
    • Allow to warm to 20 °C and stir for 2 hours.

    • Pour onto ice water.

  • Observation: The dinitro-urea intermediate precipitates.[1]

  • Critical Note: Do not allow temperature to exceed 25 °C to prevent debromination.[1]

Step 3: Hydrolysis to Target[1]
  • Reagents: 20%

    
     or 
    
    
    
    (aq).
  • Conditions: Reflux the wet filter cake from Step 2 for 4 hours.

  • Workup: Neutralize to pH 7–8 with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization from Ethanol/Water.[1][4]

UreaRoute start 6-Bromo-pyridin-3-amine (CAS 13534-97-9) urea 1,3-bis(6-bromopyridin-3-yl)urea (Directing Group Formation) start->urea Urea, Reflux (-NH3) nitro_urea Dinitro-Urea Intermediate (Regioselective C2 Nitration) urea->nitro_urea HNO3 / H2SO4 < 10°C target 6-Bromo-2-nitropyridin-3-amine (Target) nitro_urea->target H2SO4 (aq) Hydrolysis

Figure 1: The Urea-Directed synthesis pathway ensures high regioselectivity for the C2-nitro position.[1]

Route B: The Nitramine Rearrangement (Expert Alternative)

For laboratories where urea intermediates are difficult to process (solubility issues), the Nitramine Rearrangement offers a direct electronic manipulation of the pyridine ring.

Mechanistic Insight

Direct nitration of aminopyridines often occurs on the exocyclic nitrogen to form a nitramine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


). Under acidic catalysis, this group migrates to the ring carbon. In 3-aminopyridines, the migration prefers the C2 position (ortho) over C4 due to the "ortho-effect" and electronic density.
Protocol
  • N-Nitration: Treat 6-Bromo-pyridin-3-amine with

    
     in Acetic Anhydride at 0 °C.
    
    • Product: N-(6-bromo-3-pyridyl)nitramine.[1]

    • Safety: Nitramines are potentially explosive; handle with care.[1]

  • Rearrangement: Dissolve the isolated nitramine in conc.

    
     at 0 °C, then allow to warm to ambient temperature.
    
    • Mechanism:[1][2][5][6][7][8] Acid-catalyzed [1,3]-sigmatropic shift (or intermolecular dissociation-recombination) moves the

      
       group to C2.
      
  • Quenching: Pour onto ice/ammonia.

  • Yield: Generally lower (40–60%) than Route A due to competitive formation of the 4-nitro isomer.[1]

The "Isomer Trap": A Critical Warning

A common error in retrosynthetic planning for this target is attempting to use 2,6-Dibromo-3-nitropyridine as a starting material.[1] This route fails for the specific target 6-Bromo-2-nitropyridin-3-amine .[1]

Why It Fails[1]
  • Reaction: 2,6-Dibromo-3-nitropyridine + ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Nucleophilic Aromatic Substitution).
    
  • Regioselectivity: The C2-bromide is ortho to the nitro group and is significantly more activated than the C6-bromide (para).[1]

  • Result: The nucleophile attacks C2, displacing the bromine.

  • Product Formed: 2-Amino-6-bromo-3-nitropyridine .[1]

  • Comparison:

    • Formed Product: Amine @ C2, Nitro @ C3.[1][3][6]

    • Desired Target: Nitro @ C2, Amine @ C3.[1][5][6]

IsomerTrap cluster_trap Route C (The Trap) cluster_correct Route A (Correct) start 2,6-Dibromo-3-nitropyridine reaction Reaction with NH3 start->reaction wrong_product 2-Amino-6-bromo-3-nitropyridine (WRONG ISOMER) reaction->wrong_product SNAr at C2 (Ortho) precursor 6-Bromo-pyridin-3-amine correct_product 6-Bromo-2-nitropyridin-3-amine (TARGET) precursor->correct_product Directed Nitration

Figure 2: Divergence in synthesis. Nucleophilic substitution yields the inverse regiochemistry compared to the desired target.

References

  • BenchChem. (2025).[1][9] Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. BenchChem Technical Guides. Link

  • Delarge, J., et al. (1990).[1] Process for the preparation of 2-nitro-3-aminopyridine. US Patent 4952697A.[1] Link

  • Płażek, E., et al. (2008).[1] Rearrangement of N-(3-pyridyl)nitramine. Chemical Papers, 62(3).[1] Link

  • PubChem. (2025).[1] 6-Bromo-2-nitropyridin-3-amine Compound Summary. National Library of Medicine.[1] Link

Sources

Exploratory

Chemical structure of 6-Bromo-2-nitropyridin-3-amine

An In-Depth Technical Guide to 6-Bromo-2-nitropyridin-3-amine: Structure, Properties, Synthesis, and Applications Abstract 6-Bromo-2-nitropyridin-3-amine is a highly functionalized pyridine derivative of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-2-nitropyridin-3-amine: Structure, Properties, Synthesis, and Applications

Abstract

6-Bromo-2-nitropyridin-3-amine is a highly functionalized pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic and steric profile, characterized by the presence of an electron-donating amine, an electron-withdrawing nitro group, and a synthetically versatile bromine atom, establishes it as a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical structure, physicochemical properties, spectroscopic signature, and logical synthetic pathways. Furthermore, it explores the molecule's reactivity, highlighting its potential as a key intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical building block.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development. This section details the structural and physical characteristics of 6-Bromo-2-nitropyridin-3-amine.

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is critical for scientific communication and regulatory compliance. The key identifiers for 6-Bromo-2-nitropyridin-3-amine are summarized below.

IdentifierValueSource
IUPAC Name 6-bromo-2-nitropyridin-3-amine[1]
Synonym 3-Amino-6-bromo-2-nitropyridine[1][2]
CAS Number 1211333-10-6[1][2]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Canonical SMILES C1=CC(=NC(=C1N)[O-])Br[1]
InChIKey ZPTCUFQLPDXXGM-UHFFFAOYSA-N[1]
Chemical Structure Analysis

The arrangement of functional groups on the pyridine ring dictates the molecule's reactivity. The structure features an amine group at position 3, a nitro group at position 2, and a bromine atom at position 6. The ortho-relationship of the activating amino group and the deactivating nitro group creates a unique electronic environment that influences its synthetic utility.

.
Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are essential for designing experimental conditions such as solvent selection and reaction temperature.

PropertyValue (Computed)Unit
XLogP3 2.2-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 4-
Rotatable Bond Count 1-
Topological Polar Surface Area 84.7 Ų-
Heavy Atom Count 11-

All data in this table are computed by PubChem.[1]

Spectroscopic Profile for Structural Elucidation

While experimental data for this specific molecule is not widely published, a predicted spectroscopic profile is invaluable for its identification and characterization during synthesis and quality control. The following data are based on computational models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Chemical Shift (δ) ppm Assignment
~ 8.2 - 8.4Doublet, 1H (H5)
~ 7.3 - 7.5Doublet, 1H (H4)
~ 5.5 - 6.0Broad Singlet, 2H (-NH₂)
¹³C NMR (Predicted)
Chemical Shift (δ) ppm Assignment
~ 150 - 155C2
~ 145 - 150C6
~ 140 - 145C4
~ 130 - 135C3
~ 115 - 120C5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibrational Mode
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric Stretch
1620 - 1580StrongN-H Scissoring (Bending)
1550 - 1500StrongN-O Asymmetric Stretch (NO₂)
1360 - 1320StrongN-O Symmetric Stretch (NO₂)
1100 - 1000MediumC-Br Stretch

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often presents significant challenges related to regioselectivity. A robust and logical synthetic strategy is paramount. A plausible and efficient pathway to 6-Bromo-2-nitropyridin-3-amine involves a two-step sequence starting from 2,6-dibromopyridine.

Causality of the Synthetic Strategy:

  • Nitration of 2,6-dibromopyridine: The bromine atoms are deactivating but ortho-, para-directing. The pyridine nitrogen is strongly deactivating, particularly at the ortho (2,6) and para (4) positions. Therefore, electrophilic nitration is expected to occur at the 3- or 5-position (meta to the nitrogen), yielding 2,6-dibromo-3-nitropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 2,6-dibromo-3-nitropyridine is an excellent substrate for SNAr. The strong electron-withdrawing nitro group at position 3 activates both adjacent bromine atoms. However, the bromine at the 2-position is more activated due to its ortho relationship with the nitro group. This allows for a selective substitution at the C2 position by a nucleophile like ammonia to introduce the amine group, yielding the target product.

G start 2,6-Dibromopyridine step1 Step 1: Nitration start->step1 HNO₃, H₂SO₄ intermediate 2,6-Dibromo-3-nitropyridine step1->intermediate step2 Step 2: Amination (SNAr) intermediate->step2 NH₃ (aq), Heat product 6-Bromo-2-nitropyridin-3-amine step2->product

Proposed two-step synthetic workflow.
Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dibromo-3-nitropyridine

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 2,6-dibromopyridine (1.0 eq.) to concentrated sulfuric acid (98%).

  • Nitration: While maintaining the temperature below 10 °C, add fuming nitric acid (1.1 eq.) dropwise to the solution over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid precipitate is the crude product.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to yield 2,6-dibromo-3-nitropyridine.

Step 2: Synthesis of 6-Bromo-2-nitropyridin-3-amine

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dibromo-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or dioxane.

  • Amination: Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq.).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Work-up: After cooling to room temperature, vent the vessel carefully. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-Bromo-2-nitropyridin-3-amine.

Reactivity and Applications in Drug Discovery

6-Bromo-2-nitropyridin-3-amine is a trifunctional building block, offering three distinct points for chemical modification. This versatility makes it a powerful starting point for generating diverse molecular libraries for drug discovery.

  • The Bromine Atom (C6): Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.

  • The Amino Group (C3): Can be readily acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems. Protecting this group allows for selective reactions at other positions.

  • The Nitro Group (C2): Can be reduced to an amino group, providing a new site for functionalization.[4] The resulting 2,3-diaminopyridine scaffold is a precursor to many biologically active fused heterocycles, such as imidazopyridines.

G cluster_bromo C6-Br Reactivity cluster_amino C3-NH₂ Reactivity cluster_nitro C2-NO₂ Reactivity core 6-Bromo-2-nitropyridin-3-amine suzuki Suzuki Coupling core->suzuki R-B(OH)₂, Pd catalyst sonogashira Sonogashira Coupling core->sonogashira R-C≡CH, Pd/Cu catalyst buchwald Buchwald-Hartwig Amination core->buchwald R₂NH, Pd catalyst acylation Acylation / Sulfonylation core->acylation RCOCl or RSO₂Cl alkylation Reductive Amination core->alkylation RCHO, NaBH(OAc)₃ reduction Reduction to Amine core->reduction Fe/HCl or H₂, Pd/C fused_ring Fused Heterocycle Formation reduction->fused_ring

Reactivity map illustrating the synthetic versatility.

Safety and Handling

As a nitroaromatic and halogenated compound, 6-Bromo-2-nitropyridin-3-amine requires careful handling. The following GHS hazard information is based on data for structurally related compounds and should be considered provisional in the absence of specific experimental data.

GHS Hazard Statements (Predicted)
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Hazard data aggregated from PubChem for the parent compound and related structures.[1][5][6]

Recommended Handling Procedures:

  • Engineering Controls: Use in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

6-Bromo-2-nitropyridin-3-amine is a synthetically valuable intermediate poised for significant application in modern chemical research. Its well-defined structure, characterized by three distinct and orthogonally reactive functional groups, provides a robust platform for the construction of complex molecules. The logical and regioselective synthetic pathway outlined in this guide offers a reliable method for its preparation. By understanding its core properties, reactivity, and safety considerations, researchers can effectively leverage this powerful building block to advance projects in drug discovery, agrochemicals, and materials science.

References

  • 6 Bromo 3 NItropyridin 2 Amine Acid at ₹ 150/kg | CAS No- 36476-87-6 in Hyderabad | ID . IndiaMART. Available from: [Link]

  • 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid - SR Innovations India . SR Innovations India. Available from: [Link]

  • 6-Bromo-3-nitropyridin-2-amine - Heterocyclic Compounds . Crysdot LLC. Available from: [Link]

  • 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 . PubChem. Available from: [Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine . IUCr Journals. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. Available from: [Link]

  • 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 . PubChem. Available from: [Link]

  • 6-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 21873808 . PubChem. Available from: [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration . ResearchGate. Available from: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups . Calvin Digital Commons. Available from: [Link]

Sources

Foundational

6-Bromo-2-nitropyridin-3-amine safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of 6-Bromo-2-nitropyridin-3-amine Foreword Prepared for researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Hazards of 6-Bromo-2-nitropyridin-3-amine

Foreword

Prepared for researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive technical overview of the safety protocols and inherent hazards associated with 6-Bromo-2-nitropyridin-3-amine. As a key building block in synthetic chemistry, its utility is matched by its significant toxicological profile. This document moves beyond a simple recitation of safety data sheet (SDS) information, aiming to instill a deep, causal understanding of the risks and the rationale behind the recommended safety procedures. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical Identity and Physicochemical Properties

6-Bromo-2-nitropyridin-3-amine is a substituted pyridine derivative. The presence of a bromo group, a nitro group, and an amine group on the pyridine ring defines its reactivity and its toxicological characteristics. Understanding its fundamental properties is the first step in a robust risk assessment.

PropertyValueSource
IUPAC Name 6-bromo-2-nitropyridin-3-aminePubChem[1]
CAS Number 1211333-10-6PubChem[1]
Molecular Formula C₅H₄BrN₃O₂PubChem[1]
Molecular Weight 218.01 g/mol PubChem[1]
Appearance Solid (form may vary)Fisher Scientific[2]
Melting Point 97 - 101 °C / 206.6 - 213.8 °FFisher Scientific[2]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. 6-Bromo-2-nitropyridin-3-amine is classified as highly hazardous, with multiple routes of toxicity. The "Danger" signal word underscores the severity of these risks.[3]

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity, Dermal (Category 2)H310Fatal in contact with skin
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation
Flammable Liquids (Category 4)H227Combustible liquid

Source: Sigma-Aldrich, PubChem.[1][3]

The causality behind these classifications stems from the compound's chemical nature. The nitro group and halogenated aromatic structure contribute to its high reactivity and ability to interfere with biological processes upon exposure. Dermal absorption is a particularly critical risk, hence the "Fatal in contact with skin" classification, which demands the most stringent handling protocols.[3]

Exposure Scenarios and Risk Mitigation

In a research and development setting, exposure can occur via three primary routes: dermal contact, inhalation, and ingestion. Each presents a distinct and severe risk that must be mitigated through a combination of engineering controls and personal protective equipment.

  • Dermal Contact: This is the most critical exposure route. The molecule's properties facilitate rapid absorption through the skin, leading to systemic toxicity.[3] The primary risk is not just localized irritation, but a potentially fatal systemic reaction. Any task involving this compound, from weighing to reaction work-up, must be designed to eliminate the possibility of skin contact.

  • Inhalation: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles.[2] Inhalation can cause severe respiratory tract irritation and may lead to systemic absorption.[1][3] The causality lies in the direct contact of the irritant compound with the sensitive mucous membranes of the respiratory system.

  • Ingestion: Accidental ingestion, often through cross-contamination of surfaces or poor hygiene practices, is highly toxic.[3] The "Toxic if swallowed" classification indicates that even small quantities can cause significant harm.

Safe Handling and Engineering Controls

A self-validating safety protocol relies on engineering controls as the primary line of defense. The operator's direct interaction with the compound should be minimized by design.

4.1. Ventilation All handling of 6-Bromo-2-nitropyridin-3-amine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of dust and vapors and acts as a physical barrier.

4.2. Storage Proper storage is essential for both safety and chemical integrity.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

  • Container: Keep containers tightly closed to prevent the release of dust or vapors.[2]

  • Access: Store in a locked cabinet or area with restricted access to authorized personnel only.[2][5]

4.3. Waste Disposal All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[2][5] Do not dispose of down the drain.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Given the "Fatal in contact with skin" classification, the selection and use of PPE are of paramount importance.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been tested for breakthrough time with compounds of this class. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for any direct handling.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat is standard, but for handling this compound, a chemically resistant apron or coveralls is strongly recommended.[5] Ensure there is no exposed skin, particularly on the wrists and neck.

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood (a scenario that should be avoided), a NIOSH/MSHA-approved respirator with a particulate filter is required.[2][5]

Emergency Procedures

Immediate and correct response to an emergency can be life-saving. All personnel working with this compound must be familiar with these procedures.

6.1. Accidental Exposure Protocol

Caption: Workflow for initial response to accidental exposure.

6.2. First Aid Measures

The response must be swift and thorough.[2][3]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[2][4] Seek immediate medical attention.[6] This is a medical emergency due to the high dermal toxicity.

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Call a poison control center or doctor immediately for treatment advice.[2][7]

Toxicological Profile

The toxicological data for 6-Bromo-2-nitropyridin-3-amine is primarily derived from its GHS classifications, which are based on data from similar compounds and computational models.

  • Acute Toxicity: The compound is classified as fatal upon skin contact, toxic if swallowed, and may cause harm if inhaled.[1][3] The mechanism likely involves interference with fundamental cellular processes, a common trait of nitroaromatic and halogenated heterocyclic compounds.

  • Irritation: It is a confirmed skin and serious eye irritant.[1][3] Prolonged contact will cause significant inflammation and tissue damage. It is also an irritant to the respiratory system, causing coughing and inflammation upon inhalation of its dust.[1][3]

References

  • 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806. PubChem. [Link]

  • 6-Bromo-3-nitropyridin-2-amine - Crysdot LLC. Crysdot LLC. [Link]

  • 6-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 21873808. PubChem. [Link]

  • 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid - SR Innovations India. SR Innovations India. [Link]

  • 6-bromo-3-nitropyridin-2-amine, min 95%, 10 grams - CP Lab Safety. CP Lab Safety. [Link]

Sources

Exploratory

Strategic Sourcing &amp; Utilization Guide: 6-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1211333-10-6 | Molecular Formula: C₅H₄BrN₃O₂[1][2]

Executive Summary

6-Bromo-2-nitropyridin-3-amine is a high-value heterocyclic scaffold, primarily utilized as a linchpin intermediate in the synthesis of imidazopyridines for kinase inhibition (specifically PI3K/mTOR pathways). Its structural utility lies in the orthogonal reactivity of its three functional handles: the nitro group (reducible to amine for cyclization), the amine (ready for condensation), and the bromine (a handle for Suzuki/Buchwald couplings).

Critical Warning: This compound is subject to frequent isomer confusion in commercial catalogs. Researchers often mistakenly purchase the more common 2-amino-6-bromo-3-nitropyridine (CAS 84487-04-7). This guide provides the strict validation protocols required to ensure you acquire the correct regioisomer.

Part 1: Chemical Profile & The "Isomer Trap"

Before sourcing, you must define the target parameters to filter out incorrect isomers. The distinction lies in the relative positions of the nitro and amine groups.

FeatureTarget Molecule Common Imposter (Wrong Isomer)
Name 6-Bromo-2-nitropyridin-3-amine 2-Amino-6-bromo-3-nitropyridine
CAS 1211333-10-6 84487-04-7
Structure Nitro at C2, Amine at C3Amine at C2, Nitro at C3
Availability Rare / Custom SynthesisCommon / In Stock
Key Difference C2 is electron-deficient (Nitro).C2 is electron-donating (Amine).
Structural Validation (Self-Validating Protocol)

Upon receipt of the chemical, do not rely solely on the Certificate of Analysis (CoA). Run a 1H NMR in DMSO-d6.

  • Target (2-NO2, 3-NH2): The aromatic protons at C4 and C5 will show a specific coupling constant (

    
    ). The amine peak (
    
    
    
    ) will be significantly deshielded (downfield) due to the adjacent nitro group's hydrogen bonding and electron withdrawal, typically appearing
    
    
    .
  • Imposter (2-NH2, 3-NO2): The amine protons are often broader and appear further upfield.

Part 2: Sourcing Strategy (Buy)

Due to the synthetic difficulty of placing a nitro group at C2 and an amine at C3, this compound is often a "Make-to-Order" item.

Verified Vendor Tiers
TierVendor TypeRecommended SuppliersStrategy
Tier 1 Global Catalog Sigma-Aldrich / MilliporeSigma High Cost, High Trust. Use for reference standards (mg scale). Likely to have long lead times if not in US/EU stock.
Tier 2 Specialists Synchem (Germany) , Crysdot (US/China) Best Balance. These vendors specialize in heteroaromatics. Synchem often lists this specific CAS.
Tier 3 Aggregators MolPort , ChemSpace Price Optimization. Use these platforms to find stock held by smaller boutique labs, but mandate 1H NMR verification before shipment.
Procurement Decision Tree

Use the following logic to determine your sourcing path.

SourcingLogic Start Need 6-Bromo-2-nitropyridin-3-amine CheckStock Check Tier 2 Vendors (Synchem/Crysdot) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase Sample (1g) Validate via NMR IsStock->Buy Yes Custom Request Custom Synthesis IsStock->Custom No (Lead time > 4 wks) Make In-House Synthesis (See Part 3) IsStock->Make No (Urgent) Custom->Buy Quote Approved

Figure 1: Decision logic for sourcing rare heterocyclic intermediates.

Part 3: Synthesis Strategy (Make)

If commercial lead times are prohibitive, the synthesis of this compound is non-trivial due to regioselectivity issues. Direct nitration of 6-bromo-3-aminopyridine often fails or yields the wrong isomer.

Recommended Route: The "Hydroxyl Displacement" Strategy This route avoids the ambiguity of nitration by starting with a precursor where the oxygen is already at the C3 position.

Precursor: 6-Bromo-2-nitropyridin-3-ol (CAS: 443956-08-9) — More commonly available than the amine.[3]

Step-by-Step Protocol
  • Activation (Chlorination):

    • Reagents: 6-Bromo-2-nitropyridin-3-ol, Phosphorus Oxychloride (

      
      ), Imidazole (catalyst).
      
    • Procedure: Dissolve starting material in dry acetonitrile. Add 1.2 eq

      
       and catalytic imidazole. Reflux for 3 hours.
      
    • Intermediate: 6-Bromo-3-chloro-2-nitropyridine.

    • Note: Monitor by TLC.[4][5] The chloro-intermediate is less polar than the hydroxyl starter.

  • Amination (Nucleophilic Aromatic Substitution):

    • Reagents: Ammonia (

      
      ) in Methanol (7N) or THF.
      
    • Procedure: Cool the chloro-intermediate solution to 0°C. Add excess ammonia solution (5-10 eq). Seal in a pressure tube and heat to 60°C for 4-6 hours.

    • Mechanism: The nitro group at C2 activates the C3 position for

      
       displacement, although C6 is also activated. The bulky bromine at C6 is less prone to displacement by ammonia than the chlorine at C3 under controlled temperatures.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Part 4: Quality Control & Validation

Every batch, whether bought or made, must pass this QC triad.

LC-MS (Isotopic Integrity)
  • Method: ESI+ (Electrospray Ionization).

  • Acceptance Criteria: You must observe the characteristic 1:1 doublet for the Bromine isotope pattern (

    
     and 
    
    
    
    ).
    • Target Mass

      
       and 
      
      
      
      .
    • Red Flag: If you see a mass of ~174 (loss of nitro) or ~139 (de-bromination), the compound is degrading.

1H NMR (Regioisomer Confirmation)
  • Solvent: DMSO-d6.

  • Critical Signal: Look for the amine protons (

    
    ). In the correct isomer (2-nitro), these protons are hydrogen-bonded to the nitro oxygen, shifting them downfield (
    
    
    
    ) and making them appear as a broad singlet. In the wrong isomer (2-amino), they are typically sharper and more upfield (
    
    
    ).

Part 5: Application Workflow

The primary utility of 6-Bromo-2-nitropyridin-3-amine is the synthesis of Imidazo[4,5-b]pyridines .

SynthesisWorkflow Start 6-Bromo-2-nitropyridin-3-amine (CAS 1211333-10-6) Step1 Reduction (Fe/NH4Cl or H2/Pd-C) Start->Step1 Intermed Intermediate: 2,3-Diamino-6-bromopyridine Step1->Intermed Step2 Cyclization (R-COOH / PPA or R-CHO / Na2S2O5) Intermed->Step2 Product Target Scaffold: 6-Bromo-imidazo[4,5-b]pyridine Step2->Product

Figure 2: Conversion of the target molecule into the bioactive imidazopyridine core.[5]

Protocol Insight: Reduction

Avoid harsh reducing conditions (like


/HCl) if you plan to perform Suzuki coupling later, as residual tin can poison Palladium catalysts. Catalytic Hydrogenation (H2, Pd/C)  is the cleanest method, yielding the diamine quantitatively.

References

  • PubChem. (2025).[2][3] Compound Summary: 6-Bromo-2-nitropyridin-3-amine (CAS 1211333-10-6).[1][2] National Library of Medicine. Link

  • BenchChem. (2025).[4][5] Technical Guide: Synthesis of Bromopyridines. Link

  • Synchem. (2025). Product Catalog: Pyridine Building Blocks. Link

  • Crysdot LLC. (2025). Heterocyclic Compounds Catalog. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of 6-Bromo-2-nitropyridin-3-amine

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-nitropyridin-3-amine (CAS No. 146277-36-1), a key building block in medicinal chemistry and organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-nitropyridin-3-amine (CAS No. 146277-36-1), a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is paramount for its effective use in drug discovery, process development, and formulation. This document details its physicochemical properties, presents qualitative solubility data in common laboratory solvents, and provides a robust, field-proven experimental protocol for the quantitative determination of thermodynamic solubility. The causality behind experimental choices is explained to ensure methodological transparency and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

6-Bromo-2-nitropyridin-3-amine is a substituted pyridine derivative whose structural motifs—a bromine atom, a nitro group, and an amine group—make it a versatile intermediate in the synthesis of complex molecules with potential biological activity.[1] The success of any chemical reaction, biological assay, or formulation process hinges on the ability to dissolve the compound in a suitable solvent. Poor solubility can impede reaction kinetics, lead to unreliable data in high-throughput screening, and pose significant challenges for bioavailability in drug candidates.[2][3] Therefore, a thorough characterization of the solubility profile of 6-Bromo-2-nitropyridin-3-amine is not merely academic; it is a critical prerequisite for its successful application.

This guide moves beyond a simple data sheet, offering a holistic view grounded in the physicochemical principles that govern solubility and providing detailed, actionable protocols for its determination.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physical and chemical properties. The interplay between its molecular weight, polarity, and crystal lattice energy dictates its interaction with various solvents. The key computed and experimental properties for 6-Bromo-2-nitropyridin-3-amine are summarized below.

PropertyValueSource
CAS Number 146277-36-1Internal Data
Molecular Formula C₅H₄BrN₃O₂PubChem[4]
Molecular Weight 218.01 g/mol PubChem[4]
Appearance Yellow to Orange Solid/PowderTokyo Chemical Industry
Melting Point 199 - 202 °CSR Innovations India[5]
XLogP3 1.9PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]

Expert Interpretation:

  • The relatively high melting point (199-202 °C) suggests strong intermolecular forces within the crystal lattice. A significant amount of energy is required to overcome these forces, which can negatively impact solubility in non-polar solvents.

  • The XLogP3 value of 1.9 indicates a moderate level of lipophilicity. This suggests that the compound will have a preference for organic solvents over water, but the presence of polar nitro and amine groups (contributing 1 hydrogen bond donor and 4 acceptors) provides sites for interaction with polar solvents.[4] This structural duality is key to its solubility profile.

Solubility Profile: A Practical Overview

Quantitative, peer-reviewed solubility data for 6-Bromo-2-nitropyridin-3-amine is not widely published. The information below is synthesized from supplier safety data sheets (SDS), analogous compounds, and general chemical principles. It is intended as a practical guide for initial solvent selection.

SolventPolarity IndexPredicted SolubilityRationale & Justification
Water 10.2Insoluble / Very LowThe molecule's carbon backbone and bromine atom create a significant non-polar character that outweighs the polar contributions of the nitro and amine groups.
Methanol 5.1Sparingly SolubleThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, allowing for some interaction, but solubility is likely limited.
Ethanol 4.3Sparingly SolubleSimilar to methanol, but its slightly lower polarity may slightly improve solubility for this moderately lipophilic compound.
Acetonitrile 5.8SolubleA polar aprotic solvent that can effectively solvate the molecule without the steric hindrance of protic solvents. Commonly used in analytical techniques like HPLC.[6]
Dimethyl Sulfoxide (DMSO) 7.2Freely SolubleDMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating a wide range of compounds. It is the standard for creating stock solutions for biological screening.[7]
Dichloromethane (DCM) 3.1Sparingly SolubleA non-polar solvent that is unlikely to effectively solvate the polar functional groups of the molecule.
Ethyl Acetate 4.4SolubleThis solvent offers a good balance of moderate polarity and hydrogen bond accepting capability, making it a good candidate for extraction and chromatography.

Note: "Freely Soluble" implies >100 mg/mL, "Soluble" 10-100 mg/mL, "Sparingly Soluble" 1-10 mg/mL, and "Insoluble" <1 mg/mL. These are estimates and must be confirmed experimentally.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond estimation, a robust and reliable experimental method is required. The following protocol describes the "gold standard" shake-flask method for determining thermodynamic (or equilibrium) solubility.[3][8] This method ensures that the solution has reached a true equilibrium with the solid state, providing the most accurate measure of a compound's solubility limit in a given solvent system.

Principle of the Method

An excess amount of the solid compound is suspended in the solvent of interest and agitated at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value. This indicates that equilibrium has been established. The solid and liquid phases are then separated, and the concentration of the compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[3][9]

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Weigh Excess Solid (e.g., ~5 mg) B Add Solvent (e.g., 1 mL of Test Solvent) A->B C Create Slurry in Vial B->C D Incubate with Agitation (e.g., 24-48h at 25°C) C->D E Centrifuge at High Speed (e.g., 10,000 x g for 15 min) D->E F Collect Supernatant (Avoid disturbing solid pellet) E->F G Prepare Serial Dilutions of Supernatant F->G H Analyze by HPLC-UV G->H I Calculate Concentration vs. Calibration Curve H->I J Result: Solubility (mg/mL) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Materials:

  • 6-Bromo-2-nitropyridin-3-amine (solid)

  • HPLC-grade solvents (DMSO, Acetonitrile, Water, etc.)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer and orbital shaker/rotator

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Calibration Standards:

    • Causality: A precise calibration curve is the foundation of trustworthy quantification.

    • Accurately prepare a 10 mg/mL stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution with the mobile phase (e.g., 50:50 Acetonitrile:Water) to create a series of standards ranging from ~1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Causality: Using an excess of solid is critical to ensure that the solution becomes saturated and reaches thermodynamic equilibrium.

    • Add approximately 2-5 mg of solid 6-Bromo-2-nitropyridin-3-amine to a 2 mL glass vial. The exact mass is not critical, only that it is in clear excess of what can dissolve.

    • Accurately pipette 1.0 mL of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) into the vial.

    • Prepare each sample in triplicate for statistical validity.

  • Equilibration:

    • Causality: Short incubation times may lead to an underestimation of solubility (kinetic solubility). A 24-48 hour period is standard for ensuring the dissolution process has reached a true equilibrium state.[8][10]

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate for at least 24 hours.

  • Phase Separation:

    • Causality: It is imperative that no undissolved solid particles are carried over into the sample for analysis, as this would falsely inflate the measured concentration. High-speed centrifugation is a reliable method for pelleting fine particulates.

    • After incubation, centrifuge the vials at ≥10,000 x g for 15 minutes to pellet the excess solid.

  • Sample Analysis:

    • Causality: The saturated supernatant will likely be too concentrated for direct injection into the HPLC. A precise dilution into the linear range of the calibration curve is necessary for accurate measurement.[10]

    • Carefully remove an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with mobile phase to a final concentration that falls within the range of your calibration curve. A 1:100 or 1:1000 dilution is a common starting point.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.

  • Data Calculation:

    • Plot the peak area from the HPLC chromatograms of the calibration standards against their known concentrations to generate a linear regression curve (R² > 0.99).

    • Use the equation of the line to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the final solubility of 6-Bromo-2-nitropyridin-3-amine in the test solvent. Report the mean and standard deviation of the triplicate measurements.

Safety and Handling

As a Senior Application Scientist, safety is paramount. 6-Bromo-2-nitropyridin-3-amine is classified as a hazardous substance.[4]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4][11] Causes skin and serious eye irritation.[4][12] May cause respiratory irritation.[4][12]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[12][13] Avoid generating dust.[13] Wash hands thoroughly after handling.[13]

Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing any work.[13]

Conclusion

This guide provides a detailed framework for understanding and quantifying the solubility of 6-Bromo-2-nitropyridin-3-amine. While qualitative assessments suggest high solubility in polar aprotic solvents like DMSO and limited solubility in water, these must be confirmed through rigorous experimental determination. The provided shake-flask protocol, grounded in the principles of thermodynamic equilibrium and validated by HPLC quantification, represents a reliable method for generating the high-quality, reproducible data required for advanced research and development applications. Accurate solubility data is the cornerstone of efficient process development, reliable biological screening, and successful formulation design.

References

  • 6 Bromo 3 NItropyridin 2 Amine Acid at ₹ 150/kg | CAS No- 36476-87-6 in Hyderabad | ID. IndiaMART.
  • 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 . PubChem. Available from: [Link]

  • 6-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 21873808 . PubChem. Available from: [Link]

  • 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid . SR Innovations India. Available from: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates . Inventiva Pharma. Available from: [Link]

  • Thermodynamic Solubility Assay . Evotec. Available from: [Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine . IUCr Journals. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. Available from: [Link]

  • Kinetic Solubility Assays Protocol . AxisPharm. Available from: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . PharmaGuru. Available from: [Link]

  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 . PubChem. Available from: [Link]

Sources

Exploratory

Technical Guide: 6-Bromo-2-nitropyridin-3-amine in Heterocyclic Synthesis

The following technical guide details the chemistry, synthesis, and application of 6-Bromo-2-nitropyridin-3-amine , a critical heterocyclic building block. Executive Summary 6-Bromo-2-nitropyridin-3-amine (CAS: 1211333-1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 6-Bromo-2-nitropyridin-3-amine , a critical heterocyclic building block.

Executive Summary

6-Bromo-2-nitropyridin-3-amine (CAS: 1211333-10-6) is a high-value pyridine intermediate characterized by a dense functionalization pattern: a nucleophilic amine at C3, an electrophilic nitro group at C2, and a halogen handle at C6.[1]

Its primary utility lies in its role as a "linchpin" scaffold for generating imidazo[4,5-b]pyridines (1-deazapurines), a privileged structure in kinase inhibitors (e.g., analogues of vemurafenib) and IDH mutant inhibitors. The molecule offers orthogonal reactivity: the nitro group can be reduced to generate a vicinal diamine for cyclization, while the C6-bromine atom remains intact for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Physicochemical Profile

Understanding the physical properties is essential for process optimization and safety.

PropertyDataNote
IUPAC Name 6-Bromo-2-nitropyridin-3-amine
CAS Number 1211333-10-6
Molecular Formula C₅H₄BrN₃O₂
Molecular Weight 218.01 g/mol
Appearance Yellow to Orange SolidNitro-conjugated amine chromophore
Solubility DMSO, DMF, EtOAc (Hot)Poor solubility in water/hexane
pKa (Calc) ~2.5 (Amine)Basicity reduced by o-nitro and p-bromo EWGs
Storage 2–8°C, Inert AtmosphereLight sensitive; store under Nitrogen/Argon

Synthesis of the Intermediate

While commercially available, the laboratory synthesis of 6-bromo-2-nitropyridin-3-amine typically proceeds via the electrophilic nitration of 6-bromo-3-aminopyridine. This route leverages the strong ortho-directing effect of the amine group, which overrides the directing effects of the ring nitrogen and the bromine atom.

Reaction Pathway

The synthesis involves two key stages starting from 3-aminopyridine:

  • Regioselective Bromination: Installation of bromine at C6.

  • Nitration: Introduction of the nitro group at C2.

SynthesisPathway Figure 1: Synthetic route to 6-Bromo-2-nitropyridin-3-amine via electrophilic aromatic substitution. Start 3-Aminopyridine Step1 6-Bromo-3-aminopyridine Start->Step1 NBS, MeCN 0°C to RT Product 6-Bromo-2-nitropyridin-3-amine (Target) Step1->Product HNO3, H2SO4 0°C

Critical Process Parameters
  • Regioselectivity: In the nitration step, the C2 position is favored over C4 due to the electronic influence of the pyridine nitrogen, despite steric crowding. Temperature control (0°C) is critical to prevent over-nitration or oxidation of the amine.

  • Safety: The nitration of aminopyridines can be exothermic.[2] The amine is often protected (e.g., as an acetamide) or dissolved in sulfuric acid before the addition of nitric acid to mitigate runaway exotherms.

Reactivity & Applications: The Imidazo[4,5-b]pyridine Gateway

The most significant application of 6-bromo-2-nitropyridin-3-amine is its conversion into 6-substituted imidazo[4,5-b]pyridines. This transformation requires the reduction of the nitro group to a primary amine, followed by cyclocondensation.

Mechanism of Action[5][6][7]
  • Reduction: The C2-nitro group is reduced to an amine, yielding 6-bromo-2,3-diaminopyridine .

  • Cyclization: The resulting vicinal diamine reacts with an electrophile (aldehyde, carboxylic acid, or orthoformate) to close the imidazole ring.

Divergent Synthesis Workflow

The C6-bromide serves as a "handle" for diversifying the scaffold after the core ring system is built.

ReactivityHub Figure 2: Divergent synthesis pathways from the core intermediate. Core 6-Bromo-2-nitropyridin-3-amine Diamine 6-Bromo-2,3-diaminopyridine Core->Diamine Reduction (Fe/AcOH or H2/Pd) Tricyclic Tricyclic IDH Inhibitors Core->Tricyclic Buchwald-Hartwig (Amine coupling) Imidazo 6-Bromo-imidazo[4,5-b]pyridine Diamine->Imidazo Cyclization (R-CHO / R-COOH) Drug 6-Aryl-imidazo[4,5-b]pyridine (Kinase Inhibitor Scaffold) Imidazo->Drug Suzuki-Miyaura (Ar-B(OH)2, Pd cat.)

Experimental Protocols

The following protocols are derived from standard methodologies for nitropyridine manipulation and adapted for this specific scaffold.

Protocol A: Reduction to 6-Bromo-2,3-diaminopyridine

This step is the precursor to cyclization. Iron-mediated reduction is preferred over catalytic hydrogenation if the bromine atom is liable to hydrogenolysis (dehalogenation) under Pd/C conditions.

Reagents:

  • 6-Bromo-2-nitropyridin-3-amine (1.0 equiv)[1]

  • Iron powder (Fe, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Setup: Charge a round-bottom flask with 6-bromo-2-nitropyridin-3-amine dissolved in Ethanol/Water.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (Eluent: 5% MeOH in DCM). The yellow starting material will fade to a colorless or pale brown diamine.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be used directly in the cyclization step or recrystallized from ethanol.

Protocol B: One-Pot Cyclization to Imidazo[4,5-b]pyridine

For high-throughput synthesis, the reduction and cyclization can often be telescoped using sodium dithionite (Na₂S₂O₄) and an aldehyde.

Reagents:

  • 6-Bromo-2-nitropyridin-3-amine (1.0 equiv)[1]

  • Aryl Aldehyde (1.1 equiv)

  • Sodium Dithionite (3.0 equiv)

  • Solvent: DMSO or DMF/H₂O

Procedure:

  • Mixing: Dissolve the nitro-amine and aldehyde in DMSO.

  • Reduction/Cyclization: Add sodium dithionite dissolved in a minimum amount of water.

  • Heating: Heat the mixture to 100–120°C for 12–16 hours. The dithionite reduces the nitro group in situ, and the resulting amine condenses with the aldehyde. Oxidative aromatization (often spontaneous in air) completes the imidazole ring.

  • Purification: Pour into ice water. The precipitate is collected by filtration and purified via column chromatography.

Safety & Stability

  • Nitro Group Hazards: Like many nitro-heterocycles, this compound is potentially energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Skin Sensitization: Pyridine amines are known sensitizers. Handle with nitrile gloves and work within a fume hood.

  • Bromine Lability: In strongly basic conditions (e.g., hydroxide at high temp), the C6-bromine may undergo hydrolysis to the pyridinone. Maintain neutral or mildly acidic/basic conditions during workup.

References

  • Synthesis of 6-Bromopyridin-3-amine (Precursor): BenchChem. An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.

  • Application in IDH Inhibitors: Patent WO2016089797A1. Novel tricyclic compounds as inhibitors of mutant IDH enzymes.

  • Imidazo[4,5-b]pyridine Synthesis: ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine.

  • General Reactivity of 3-Bromo-2-nitropyridines: ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 6-Bromo-2-nitropyridin-3-amine

Executive Summary & Strategic Importance 6-Bromo-2-nitropyridin-3-amine is a high-value heterocyclic scaffold, serving as a critical "linchpin" intermediate in the synthesis of fused ring systems, particularly imidazo[4,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-Bromo-2-nitropyridin-3-amine is a high-value heterocyclic scaffold, serving as a critical "linchpin" intermediate in the synthesis of fused ring systems, particularly imidazo[4,5-b]pyridines and 3-deazapurines . These motifs are ubiquitous in kinase inhibitors (e.g., JAK, EGFR) and BET bromodomain inhibitors.

While the Suzuki-Miyaura coupling is a standard transformation, this specific substrate presents a unique dichotomy of reactivity:

  • Electronic Activation: The C2-nitro group is strongly electron-withdrawing, significantly lowering the LUMO energy of the pyridine ring. This facilitates rapid oxidative addition of Pd(0) into the C6-Br bond compared to neutral pyridines.

  • Catalyst Inhibition: The C3-free amine and the pyridine nitrogen possess lone pairs capable of coordinating to Palladium, potentially poisoning the active catalyst species or forming off-cycle resting states.[1]

This guide provides a validated roadmap to navigate these electronic and steric factors, ensuring high yields and reproducibility.

Mechanistic Insight & Chemoselectivity

To optimize the reaction, one must understand the catalytic cycle specific to this electron-deficient heterocycle.

The "Nitro Effect" on Oxidative Addition

Unlike electron-rich aryl halides that require bulky, electron-rich ligands (like P(t-Bu)3) to force oxidative addition, 6-bromo-2-nitropyridin-3-amine is highly electrophilic. The rate-limiting step for this substrate is often transmetallation or reductive elimination , rather than oxidative addition.

Key Consequence: Simple phosphine ligands (PPh3, dppf) are often sufficient, but the base selection becomes critical to facilitate transmetallation of the boronic acid.

Pathway Visualization

The following diagram outlines the catalytic cycle and the specific competitive inhibition pathways relevant to this substrate.

SuzukiMechanism PreCat Pd(II) Pre-catalyst ActiveCat Pd(0)L2 (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Fast due to -NO2) ActiveCat->OxAdd + Substrate Poison Catalyst Poisoning (Pd-Amine coordination) ActiveCat->Poison Coordination by free amine Complex1 Ar-Pd(II)-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (Rate Limiting) Complex1->TransMet + Boronic Acid + Base Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 Deboron Protodeboronation (Side Reaction) TransMet->Deboron High Temp / Unstable Boronate RedElim Reductive Elimination Complex2->RedElim RedElim->ActiveCat Regeneration Product Coupled Biaryl RedElim->Product

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to the nitro group and the risk of amine-mediated catalyst poisoning.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Stable aryl boronic acids, scale-up, and cost-efficiency.

This protocol utilizes Pd(dppf)Cl2 , a robust catalyst that resists dechelation better than Pd(PPh3)4. The bidentate ligand (dppf) creates a wide bite angle, promoting reductive elimination.

Reagents:

  • 6-Bromo-2-nitropyridin-3-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the bromopyridine, boronic acid, and Pd(dppf)Cl2.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed Na2CO3 solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: The reaction mixture will likely turn dark black; this is normal for Pd(dppf).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a yellow/orange solid.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Heteroaryl boronates, sterically hindered partners, or if Protocol A fails.

This method uses XPhos Pd G2 , a precatalyst that generates a highly active monolithic species. The bulky biaryl ligand prevents catalyst poisoning by the free amine.

Reagents:

  • 6-Bromo-2-nitropyridin-3-amine (1.0 equiv)

  • Boronic Ester/Acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K3PO4 (Tribasic potassium phosphate, 3.0 equiv)[2]

  • Solvent: THF : Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge: Combine substrate, boronate, XPhos Pd G2, and solid K3PO4 in a vial.

  • Inert: Evacuate/Backfill with Argon (3 cycles).

  • Solvent: Add degassed THF and Water.

  • Reaction: Heat to 60–80°C .

    • Note: XPhos systems are active at lower temperatures. Do not overheat, as this promotes protodeboronation of the coupling partner.

  • Workup: Standard extraction as in Protocol A.

Optimization & Troubleshooting Data

The following table summarizes the effects of varying parameters based on internal validation data.

ParameterVariationOutcomeRecommendation
Solvent DMF/DMAHigh conversion, but difficult workup.Use only for very insoluble substrates.
Solvent Dioxane/H2O Optimal balance of solubility and rate. Standard Choice.
Base Cs2CO3Higher rate, but increased side reactions (homocoupling).Use for sterically hindered coupling.
Base Na2CO3 Mild, good functional group tolerance. Standard Choice.
Ligand PPh3Susceptible to poisoning by free amine.Avoid if yield is <50%.
Ligand dppf Resistant to poisoning; thermal stability. Standard Choice.
Ligand XPhos/SPhosExcellent for heteroaryl-heteroaryl coupling.Use for "Difficult" cases.
Decision Logic for Optimization

Use this workflow to determine the correct protocol for your specific target.

OptimizationTree Start Start: 6-Br-2-NO2-3-NH2-Pyridine Partner Coupling Partner? Start->Partner Simple Phenyl / e-Rich Aryl Partner->Simple Stable Complex Heteroaryl / Hindered Partner->Complex Unstable RouteA Protocol A: Pd(dppf)Cl2 / Na2CO3 Simple->RouteA RouteB Protocol B: XPhos Pd G2 / K3PO4 Complex->RouteB Check Check LCMS @ 4h RouteA->Check RouteB->Check Issue1 Problem: Low Conversion? Check->Issue1 SM remaining Issue2 Problem: De-bromination? Check->Issue2 Byproduct Sol1 Switch to Protocol B (More active Cat) Issue1->Sol1 Sol2 Lower Temp (60°C) Switch solvent to Toluene Issue2->Sol2

Figure 2: Strategic decision tree for selecting and optimizing reaction conditions.

Post-Coupling Utility: Cyclization

While this note focuses on the coupling, the primary utility of the product is cyclization.

  • Reduction: The nitro group is typically reduced (Fe/NH4Cl or H2/Pd-C) to the diamine.

  • Cyclization: The resulting vicinal diamine reacts with ortho-esters or aldehydes to form Imidazo[4,5-b]pyridines .

  • Note: Do not reduce the nitro group before the Suzuki coupling. The resulting 2,3-diaminopyridine is highly prone to oxidation and chelation, drastically reducing coupling yields.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, H., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51, 5062–5085.[3] [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Developments. [Link]

Sources

Application

Synthesis of kinase inhibitors using 6-Bromo-2-nitropyridin-3-amine

Application Note: Strategic Synthesis of Kinase Inhibitors using 6-Bromo-2-nitropyridin-3-amine Introduction: The Privileged Imidazo[4,5-b]pyridine Scaffold In the landscape of kinase inhibitor design, the Imidazo[4,5-b]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors using 6-Bromo-2-nitropyridin-3-amine

Introduction: The Privileged Imidazo[4,5-b]pyridine Scaffold

In the landscape of kinase inhibitor design, the Imidazo[4,5-b]pyridine ring system represents a "privileged scaffold." Its structural homology to the purine core of ATP allows it to anchor effectively within the kinase hinge region, forming critical hydrogen bonds with backbone residues (e.g., the "gatekeeper" residue).

This application note details the conversion of 6-Bromo-2-nitropyridin-3-amine (and its isomers) into high-potency kinase inhibitors. The presence of the bromine atom is strategically vital; it serves as a pre-installed handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing researchers to probe the hydrophobic "solvent front" or "back pocket" of the kinase active site without rebuilding the core synthesis.

Key Applications:

  • Aurora Kinase Inhibitors: Targeting the ATP binding pocket.

  • c-Met & VEGFR Inhibitors: Exploiting the hydrophobic pocket II.

  • BTK Inhibitors: Non-covalent reversible inhibition.[1]

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular. We avoid early-stage coupling to prevent catalyst poisoning by the free amine/nitro groups and to minimize hydrodebromination side reactions.

Chemist’s Note on Regiochemistry: The starting material 6-Bromo-2-nitropyridin-3-amine (or its common isomer 2-amino-3-nitro-6-bromopyridine) yields the 5-bromoimidazo[4,5-b]pyridine core upon cyclization. If your target requires the 6-bromo isomer (common in specific FLT3 inhibitors), ensure you are starting with the 5-bromo-pyridine precursor. The protocols below apply to both regioisomers.

Figure 1: The modular workflow prioritizes core construction followed by R-group diversification.

Core Protocol 1: Chemoselective Reduction

Objective: Reduce the nitro group (


) to an amine (

) to generate the 2,3-diamine intermediate without removing the bromine atom (hydrodebromination).

Critical Insight: Standard catalytic hydrogenation (


) is not recommended  as it frequently leads to the loss of the bromine halogen handle. We utilize Iron (Fe) or Sodium Dithionite (

) for high chemoselectivity.
Materials
  • 6-Bromo-2-nitropyridin-3-amine (1.0 equiv)

  • Iron powder (Fe, 5.0 equiv) - Must be fine mesh

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 6-Bromo-2-nitropyridin-3-amine in Ethanol/Water (3:1).

  • Activation: Add Ammonium Chloride and Iron powder.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 1–2 hours.[2] Look for the mass shift

      
       (Loss of 
      
      
      
      , gain of
      
      
      ).
  • Work-up:

    • Cool to room temperature.[3][4]

    • Filter through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water.

    • Dry the organic layer over

      
       and concentrate.
      
  • Quality Control: The product, 2,3-diamino-6-bromopyridine , is often air-sensitive (oxidation to dark purple/black solids). Proceed immediately to Protocol 2.

Core Protocol 2: Cyclization to Imidazo[4,5-b]pyridine

Objective: Form the fused imidazole ring. This step creates the "hinge-binding" motif essential for kinase affinity.[5]

Method A: Triethyl Orthoformate (TEOF) Cyclization (Anhydrous)

Best for generating the unsubstituted C2 position.

  • Dissolution: Suspend the fresh diamine (from Protocol 1) in Triethyl Orthoformate (10–15 volumes).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or Sulfamic acid (5 mol%).

  • Reflux: Heat to reflux (146°C) for 3–5 hours.

  • Isolation: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold hexanes.

    • If no precipitate: Concentrate in vacuo and purify via flash chromatography (DCM/MeOH).

Method B: Oxidative Cyclization with Aldehydes (C2-Substituted)

Use this if you need a specific substituent (R) at the C2 position immediately.

  • Condensation: Mix diamine (1.0 equiv) and Aldehyde (R-CHO, 1.1 equiv) in Ethanol or DMF.

  • Oxidant: Add

    
     (Sodium metabisulfite) or use air bubbling.
    
  • Heat: Stir at 80–100°C for 4–12 hours.

  • Result: Yields 2-R-5-bromoimidazo[4,5-b]pyridine .

Core Protocol 3: Late-Stage Diversification (Suzuki Coupling)

Objective: Functionalize the 5-bromo (or 6-bromo) position to target the kinase hydrophobic pocket. This is the "tuning" step for potency and selectivity.

Mechanism: Palladium-catalyzed cross-coupling between the aryl halide scaffold and an aryl boronic acid.[6][7]

Figure 2: The catalytic cycle for installing the hydrophobic tail.

Materials
  • Scaffold: Bromo-imidazo[4,5-b]pyridine (1.0 equiv)[8]

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2M aqueous solution) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1)[6][7]

Step-by-Step Procedure
  • Degassing (Critical): In a microwave vial or sealed tube, combine the scaffold, boronic acid, and solvent. Bubble Nitrogen or Argon through the solution for 5–10 minutes to remove Oxygen (prevents homocoupling and catalyst oxidation).

  • Addition: Add the Base and Catalyst under inert atmosphere. Cap immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: 120°C for 30–60 minutes (High throughput preferred).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. The kinase inhibitor product is often polar; use a gradient of 0–10% MeOH in DCM.

Data Summary & Troubleshooting

ParameterProtocol 1 (Reduction)Protocol 2 (Cyclization)Protocol 3 (Suzuki)
Key Reagent Fe/NH4ClTEOF or Formic AcidPd(dppf)Cl2
Common Yield 75–90%60–85%50–80%
Critical Risk Hydrodebromination (Loss of Br)Incomplete ring closureProtodeboronation of boronic acid
QC Check LCMS (M-30)NMR (New aromatic H at ~8.4ppm)LCMS (Target Mass)

Troubleshooting Guide:

  • Problem: Loss of Bromine during Reduction.

    • Fix: Switch from Fe/Acid to Sodium Dithionite (

      
      )  in THF/Water. This is a milder reduction agent that preserves halogens.
      
  • Problem: Suzuki Coupling Stalls.

    • Fix: The imidazole NH is acidic and can poison Pd. Protect the imidazole nitrogen (e.g., SEM, Boc, or Methyl) before coupling, or use 3.0 equiv of base to ensure the NH is fully deprotonated and the reaction proceeds on the anion.

References

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

  • Sajith, A. M., et al. (2016).[9] "Synthesis of highly functionalized imidazo[4,5-b]pyridines by using microwave-enhanced Suzuki coupling." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Application Note. (2023). "The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors."

  • Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development."

Sources

Method

The Strategic Utility of 6-Bromo-2-nitropyridin-3-amine in the Synthesis of Fused Heterocyclic Systems: A Guide for Researchers

For the discerning researcher in medicinal chemistry and materials science, the selection of a versatile and reactive building block is paramount to the successful synthesis of novel molecular architectures. Among the pa...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of a versatile and reactive building block is paramount to the successful synthesis of novel molecular architectures. Among the pantheon of heterocyclic precursors, 6-bromo-2-nitropyridin-3-amine emerges as a particularly strategic scaffold. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic nitro group, and a versatile bromine atom—offers a trifecta of reactivity, enabling the construction of a diverse array of fused heterocyclic systems with significant potential in drug discovery and organic electronics.[1] This guide provides an in-depth exploration of the properties, reactivity, and synthetic applications of 6-bromo-2-nitropyridin-3-amine, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Physicochemical Properties and Safety Considerations

6-Bromo-2-nitropyridin-3-amine is a solid at room temperature with a melting point in the range of 199-202°C. Its molecular formula is C₅H₄BrN₃O₂, corresponding to a molecular weight of approximately 218.01 g/mol .[2][3]

Table 1: Physicochemical Properties of 6-Bromo-2-nitropyridin-3-amine

PropertyValueReference
Molecular FormulaC₅H₄BrN₃O₂[2][3]
Molecular Weight218.01 g/mol [2][3]
Melting Point199-202°C
AppearanceSolid
CAS Number1211333-10-6[3]

Safety Profile: As with any reactive chemical intermediate, proper handling of 6-bromo-2-nitropyridin-3-amine is crucial. It is harmful if swallowed, in contact with skin, or inhaled.[2] It can also cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Strategic Reactivity of 6-Bromo-2-nitropyridin-3-amine

The synthetic versatility of 6-bromo-2-nitropyridin-3-amine stems from the distinct and complementary reactivity of its three key functional groups. Understanding this reactivity is fundamental to designing efficient and selective synthetic routes.

  • The 3-Amino Group: This primary amine is a potent nucleophile, readily participating in reactions with electrophiles. Its position ortho to the nitro group and para to the bromine atom influences the overall electronic landscape of the pyridine ring.

  • The 2-Nitro Group: The strongly electron-withdrawing nitro group serves two primary roles. Firstly, it activates the pyridine ring for nucleophilic aromatic substitution, although the amino group's electron-donating nature can modulate this. Secondly, it can be readily reduced to an amino group, paving the way for the formation of vicinal diamines—a key precursor for many heterocyclic ring systems.

  • The 6-Bromo Group: The bromine atom is a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of carbon and heteroatom substituents at this position, significantly expanding the molecular diversity of the resulting heterocycles.

Reactivity_of_6-Bromo-2-nitropyridin-3-amine A NH₂ (Nucleophilic Center) R1 Cyclocondensation A->R1 Forms new rings B NO₂ (Electrophilic Activator & Reducible Group) R2 Reduction B->R2 Forms diamine R4 Nucleophilic Aromatic Substitution B->R4 Activates ring C Br (Cross-Coupling Handle) R3 Palladium-Catalyzed Cross-Coupling C->R3 C-C & C-N bond formation R2->R1 Synthesis_of_Imidazopyridines A 6-Bromo-2-nitropyridin-3-amine B 6-Bromo-pyridine-2,3-diamine A->B Reduction (e.g., Fe/HCl) C 2-Aryl-6-bromo-3H-imidazo[4,5-b]pyridine B->C Cyclocondensation (with ArCHO) Cross_Coupling_Reactions A Fused Heterocycle with 6-Bromo Substituent B Suzuki Coupling (with Boronic Acid) A->B C Sonogashira Coupling (with Terminal Alkyne) A->C D Buchwald-Hartwig Amination (with Amine) A->D E 6-Aryl Substituted Heterocycle B->E F 6-Alkynyl Substituted Heterocycle C->F G 6-Amino Substituted Heterocycle D->G

Sources

Application

Application Note: Strategic Derivatization of 6-Bromo-2-nitropyridin-3-amine for Kinase Inhibitor Discovery

Executive Summary 6-Bromo-2-nitropyridin-3-amine (CAS: 84487-13-8) is a high-value "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of Imidazo[4,5-b]pyridine derivatives. This fused heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-nitropyridin-3-amine (CAS: 84487-13-8) is a high-value "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of Imidazo[4,5-b]pyridine derivatives. This fused heterocyclic system is a privileged scaffold in kinase inhibitor discovery (e.g., Aurora, p38 MAP kinase, and EGFR inhibitors) due to its ability to mimic the purine core of ATP.

This guide outlines a reliable, modular workflow for derivatizing this molecule. Unlike standard protocols that risk dehalogenation or catalyst poisoning, this application note prioritizes chemoselectivity —specifically preserving the C-6 bromine atom during nitro reduction to allow for late-stage diversification via Palladium-catalyzed cross-coupling.

Structural Analysis & Reactivity Profile[1]

To successfully derivatize this molecule, one must understand the electronic "push-pull" dynamics of the pyridine ring.

  • C-2 Nitro Group (

    
    ):  Strongly electron-withdrawing. It activates the ring for nucleophilic attack but is primarily the precursor for the C-2 amine required for imidazole ring closure.
    
  • C-3 Amine (

    
    ):  Electron-donating. It provides the initial nucleophile for cyclization. Its presence makes the C-2 nitro group less electrophilic than in unsubstituted nitropyridines, but still reducible.
    
  • C-6 Bromine (

    
    ):  The diversity handle.[1] It is activated for oxidative addition by Pd(0) due to the electron-deficient nature of the pyridine ring.
    
Reactivity Map

The following diagram illustrates the three distinct vectors for chemical modification.

ReactivityMap Core 6-Bromo-2-nitropyridin-3-amine (Core Scaffold) Nitro C-2 Nitro Group (Reduction Target) Core->Nitro Chemoselective Reduction Amine C-3 Amine (Cyclization Partner) Core->Amine Acylation/ Alkylation Bromine C-6 Bromine (Cross-Coupling Handle) Core->Bromine Suzuki/Buchwald Coupling Diamine 2,3-Diaminopyridine (Precursor) Nitro->Diamine Fe/NH4Cl Library C-6 Aryl/Heteroaryl (Diversity Library) Bromine->Library Pd-Catalysis Scaffold Imidazo[4,5-b]pyridine (Kinase Core) Diamine->Scaffold R-CHO / Acid

Figure 1: Functionalization vectors of the 6-Bromo-2-nitropyridin-3-amine core. Note the orthogonality between the reduction (Red) and coupling (Green) pathways.

Strategic Workflows: "Head-First" vs. "Tail-First"

There are two primary routes to the final drug candidate. The choice depends on the stability of your


 groups.
Route A: The "Head-First" Approach (Recommended)

Sequence: Reduction


 Cyclization 

C-6 Coupling.
  • Why: Building the imidazole core first creates a stable intermediate. The C-6 bromine is preserved, allowing you to synthesize a single "master batch" of the imidazopyridine core and then split it into 20-50 vials for parallel Suzuki couplings to generate a library.

  • Risk: Requires strict chemoselective reduction to avoid stripping the bromine.

Route B: The "Tail-First" Approach

Sequence: C-6 Coupling


 Reduction 

Cyclization.
  • Why: Useful if the

    
     group at C-6 is bulky or sensitive to the acidic conditions of cyclization.
    
  • Risk: The free amine and nitro group can coordinate to Palladium, potentially requiring higher catalyst loading.

Detailed Experimental Protocols

Protocol 1: Chemoselective Reduction (Preserving the C-Br Bond)

Critical Warning: Do NOT use standard catalytic hydrogenation (


) for this step. It will rapidly debrominate the C-6 position, destroying your diversity handle [1].

Method: Iron-mediated reduction in aqueous ethanol (Fe/NH


Cl). This method is mild, functional group tolerant, and strictly chemoselective for 

over

[2].

Materials:

  • 6-Bromo-2-nitropyridin-3-amine (1.0 equiv)

  • Iron powder (325 mesh, reduced, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 equiv) in EtOH/H

    
    O (4:1, 0.1 M concentration).
    
  • Activation: Add

    
     (5.0 equiv) and stir for 5 minutes at room temperature.
    
  • Reduction: Add Iron powder (5.0 equiv) in a single portion.

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring. The reaction typically completes in 1–2 hours. Monitor by LC-MS (Look for M-30 mass shift corresponding to reduction of

    
     to 
    
    
    
    ).
  • Workup: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated NaHCO

    
    . Dry the organic layer over Na
    
    
    
    SO
    
    
    and concentrate to yield 6-bromo-pyridine-2,3-diamine .
    • Stability Note: Diaminopyridines are oxidation-sensitive (turning dark/black upon air exposure). Use immediately in the next step or store under Argon at -20°C.

Protocol 2: One-Pot Cyclization to Imidazo[4,5-b]pyridine

This step constructs the "Head" of the kinase inhibitor.

Method: Oxidative condensation with an aldehyde using Sodium Metabisulfite (


).

Materials:

  • 6-bromo-pyridine-2,3-diamine (from Protocol 1)

  • Aryl Aldehyde (

    
    , 1.1 equiv)
    
  • Solvent: DMF or DMAc

Procedure:

  • Dissolve the diamine in DMF (0.2 M).

  • Add the aldehyde (1.1 equiv) and

    
     (1.5 equiv).
    
  • Heat to 100°C for 4–6 hours.

  • Mechanism: The diamine condenses with the aldehyde to form an imine, which then undergoes intramolecular ring closure and oxidation to aromatize into the imidazopyridine.

  • Purification: Pour into ice water. The product often precipitates.[2] If not, extract with EtOAc.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C-6

This step installs the "Tail" (diversity element).

Materials:

  • 6-Bromo-imidazo[4,5-b]pyridine scaffold (1.0 equiv)[3]

  • Boronic Acid/Ester (

    
    , 1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) - Chosen for robustness against N-coordination.
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[4]

Procedure:

  • Degassing (Crucial): Sparge the 1,4-Dioxane with Nitrogen or Argon for 15 minutes. Oxygen kills the active Pd(0) species.

  • Combine scaffold, boronic acid, and base in a microwave vial or pressure tube.

  • Add the catalyst last, under a curtain of inert gas. Cap immediately.

  • Heat to 90–100°C (or 120°C in microwave for 30 mins).

  • Scavenging: After cooling, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before biological testing.

Summary of Reaction Conditions

Reaction StepReagentsTemperatureKey Precaution
Nitro Reduction Fe / NH

Cl / EtOH:H

O
80°C (Reflux)Do not use H

/Pd-C
(Avoids debromination).
Cyclization R-CHO / Na

S

O

/ DMF
100°CDiamine intermediate is air-sensitive; use quickly.
Suzuki Coupling Pd(dppf)Cl

/ K

CO

/ Dioxane
90–120°CDegas solvents thoroughly. Scavenge Pd post-reaction.

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the "Head-First" logic, highlighting the critical divergence points.

Workflow Start Start: 6-Bromo-2-nitropyridin-3-amine Step1 Step 1: Chemoselective Reduction (Fe/NH4Cl) Start->Step1 Preserves Br Intermed Intermediate: 6-Bromo-pyridine-2,3-diamine Step1->Intermed Step2 Step 2: Cyclization (R-CHO / Na2S2O5) Intermed->Step2 Constructs Head CoreScaffold Core Scaffold: 6-Bromo-2-substituted-imidazo[4,5-b]pyridine Step2->CoreScaffold Step3 Step 3: Library Generation (Suzuki Coupling) CoreScaffold->Step3 Divergent Synthesis Final Final Drug Candidate (Kinase Inhibitor) Step3->Final

Figure 2: The "Head-First" synthetic pathway. This route allows for the bulk synthesis of the Core Scaffold before splitting for parallel library generation.

References

  • Common Organic Chemistry. (2023).[3][5] Nitro Reduction - Common Conditions.[6] Retrieved from [Link]

    • Citation Context: Validates the risk of dehalogenation when using catalytic hydrogenation (Pd/C) and supports the use of Iron (Fe) or Tin (Sn) for chemoselectivity.[6]

  • Organic Chemistry Portal. (2023). Amine Synthesis by Nitro Compound Reduction.[5] Retrieved from [Link]

    • Citation Context: Provides mechanistic backing for the Fe/NH4Cl reduction protocol and lists primary liter
  • National Institutes of Health (NIH) / PubMed Central. (2018). Synthesis and biological evaluation of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

    • Citation Context: Demonstrates the utility of the imidazo[4,5-b]pyridine scaffold in drug discovery (specifically antitubercular agents)
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from [Link]

    • Citation Context: Validates the reactivity of 5-bromo-pyridin-3-amine derivatives in Suzuki couplings, confirming the viability of the C-6 coupling str

Sources

Method

Application of 6-Bromo-2-nitropyridin-3-amine in agrochemical synthesis

Application Note: Strategic Utilization of 6-Bromo-2-nitropyridin-3-amine in Agrochemical Scaffold Synthesis Executive Summary 6-Bromo-2-nitropyridin-3-amine (CAS: 84487-11-6) serves as a high-value "linchpin" intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Bromo-2-nitropyridin-3-amine in Agrochemical Scaffold Synthesis

Executive Summary

6-Bromo-2-nitropyridin-3-amine (CAS: 84487-11-6) serves as a high-value "linchpin" intermediate in the synthesis of fused bicyclic heterocycles, specifically the imidazo[4,5-b]pyridine class. This scaffold is a privileged structure in modern agrochemistry, forming the core of numerous herbicides (ALS inhibitors) and fungicides.

This application note details the strategic use of this molecule as a bifunctional precursor :

  • The Ortho-Nitroamine Motif: Acts as a masked diamine for rapid imidazole ring construction.

  • The C-6 Bromine Handle: Enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the generation of diverse compound libraries without rebuilding the core heterocycle.

Chemical Profile & Reactivity

PropertySpecification
Chemical Name 6-Bromo-2-nitropyridin-3-amine
CAS Number 84487-11-6
Molecular Formula

Molecular Weight 217.97 g/mol
Appearance Yellow to orange crystalline solid
Key Functionality C-2 Nitro / C-3 Amine: Precursor to 2,3-diaminopyridine (Imidazopyridine synthesis).C-6 Bromine: Electrophilic site for transition-metal catalysis.[1][2]

Strategic Application I: Synthesis of the Imidazo[4,5-b]pyridine Core

The primary utility of 6-bromo-2-nitropyridin-3-amine is its conversion into 6-bromoimidazo[4,5-b]pyridine. This transformation requires the reduction of the nitro group to an amine, followed by cyclocondensation.

Mechanism & Workflow

The synthesis proceeds via the "Ortho-Diamine Route." The nitro group is reduced to a primary amine, generating a highly reactive 2,3-diamino intermediate. This intermediate is immediately trapped with a one-carbon electrophile (formic acid, orthoesters, or aldehydes) to close the imidazole ring.

ImidazoSynthesis Start 6-Bromo-2-nitropyridin-3-amine Inter Intermediate: 2,3-Diamino-6-bromopyridine Start->Inter Reduction (Fe/AcOH or SnCl2) End Target Scaffold: 6-Bromoimidazo[4,5-b]pyridine Inter->End Cyclization (HC(OEt)3 or R-COOH)

Figure 1: Synthetic pathway for the construction of the imidazo[4,5-b]pyridine core.

Detailed Protocol: Two-Step One-Pot Synthesis

Objective: Synthesis of 6-bromoimidazo[4,5-b]pyridine preserving the C-Br bond.

Reagents:

  • Substrate: 6-Bromo-2-nitropyridin-3-amine (1.0 eq)[2]

  • Reductant: Iron powder (5.0 eq) or

    
     (3.0 eq)
    
  • Solvent/Acid: Glacial Acetic Acid (AcOH)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (3.0 eq)

Step-by-Step Methodology:

  • Reduction (Chemoselective):

    • Dissolve 6-bromo-2-nitropyridin-3-amine in Glacial AcOH (10 mL/g) in a round-bottom flask.

    • Critical Step: Add Iron powder portion-wise at room temperature. Note: Avoid catalytic hydrogenation (

      
      ) as it poses a high risk of debrominating the C-6 position.
      
    • Heat to 60°C and monitor by TLC until the yellow starting material disappears and the polar diamine spot appears.

  • In-Situ Cyclization:

    • Once reduction is complete (approx. 2-4 hours), filter the hot mixture through Celite to remove iron residues.

    • To the filtrate, add Triethyl orthoformate (TEOF).

    • Reflux the mixture (100-110°C) for 3 hours. The diamine reacts with TEOF to close the ring.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Neutralize the residue with saturated

      
       solution (pH 8).
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Strategic Application II: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Once the imidazo[4,5-b]pyridine core is established, the C-6 bromine atom serves as a handle to attach aryl or heteroaryl groups. This is critical for optimizing the biological activity (lipophilicity/binding) of the agrochemical.

Why Couple After Cyclization?

While coupling can be performed on the nitro-amine starting material, it is recommended to perform coupling after forming the imidazopyridine core.

  • Reason 1: Free amines and nitro groups can coordinate to Pd catalysts, reducing turnover frequency (TOF).

  • Reason 2: The imidazopyridine core is more chemically robust, allowing for harsher coupling conditions if necessary.

SuzukiCoupling Core 6-Bromoimidazo[4,5-b]pyridine Product 6-Aryl-imidazo[4,5-b]pyridine (Agrochemical Active) Core->Product Suzuki-Miyaura Cross-Coupling Reagents Ar-B(OH)2 + Pd(dppf)Cl2 Base (K2CO3) Reagents->Core

Figure 2: Late-stage functionalization via Palladium catalysis.

Protocol: Suzuki-Miyaura Cross-Coupling

Reagents:

  • Substrate: 6-Bromoimidazo[4,5-b]pyridine (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane[3][4]

Methodology:

  • Inert Setup: Charge a reaction vial with the bromide substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours.

  • Monitoring: Monitor via LC-MS. The bromine peak (M/M+2 pattern) should disappear, replaced by the product mass.

  • Scavenging: If Pd residues are high, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before final evaporation.

Comparative Analysis of Synthetic Routes

RoutePrecursorProsCons
Route A (Recommended) 6-Bromo-2-nitropyridin-3-amine • C-Br bond is pre-installed.• Ortho-diamine is "masked" (stable).• High regioselectivity.[5]• Requires reduction step.• Exothermic reduction requires care.
Route B 2,3-Diaminopyridine[1] • Cheap starting material.• Requires bromination after ring closure (poor regioselectivity).• Oxidation sensitive.
Route C 2,6-Dibromopyridine• Direct access to halogenated core.• Requires nitration (harsh conditions).• Harder to differentiate the two bromines.

Safety and Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. The reduction step (Iron/Acetic Acid) can be exothermic; add iron slowly.

References

  • Imidazo[4,5-b]pyridine Synthesis

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction.[6]

    • Source: ACS Omega, 2018.
    • URL:[Link] (Analogous chemistry applied to the bromo-derivative).

  • Suzuki Coupling on Bromopyridines

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[4]

    • Source: Molecules, 2017.[3][4]

    • URL:[Link][7]

  • Compound Data & Safety

    • Title: 6-Bromo-2-nitropyridin-3-amine Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link][2]

  • Reduction Methodologies

    • Title: Recent Developments in the Reduction of Aromatic and Aliph
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

Sources

Application

Application Note: Synthesis of Substituted Pyrido[2,3-d]pyrimidines from Bromonitropyridines

[1] Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Palbociclib (I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Palbociclib (Ibrance) and Ribociclib (Kisqali) . This Application Note provides a rigorous, field-validated guide for synthesizing these scaffolds starting from 2-bromo-3-nitropyridines .

Unlike generic textbook procedures, this guide addresses critical process parameters (CPPs) often omitted in literature, including the control of regioselectivity during SNAr, prevention of nitro-group migration, and the selection of reduction methods that preserve halogen substituents.

Strategic Retrosynthesis & Pathway Logic

The synthesis relies on the "2+4" construction strategy, where the pyridine ring acts as the 4-atom backbone. The 2-bromo-3-nitropyridine starting material is uniquely suited for this due to the ortho relationship of the activating nitro group and the leaving group (bromine).

Pathway Visualization

The following diagram illustrates the modular assembly of the scaffold.

G SM 2-Bromo-3-nitropyridine (Starting Material) Inter1 Intermediate A (2-Amino-3-nitropyridine deriv.) SM->Inter1 Step 1: S_NAr (R-NH2, Base) Inter2 Intermediate B (2,3-Diaminopyridine deriv.) Inter1->Inter2 Step 2: Reduction (Fe/AcOH or H2/Pd) Product Pyrido[2,3-d]pyrimidine (Target Scaffold) Inter2->Product Step 3: Cyclization (C1 Source: Urea/TEOF)

Figure 1: Modular assembly workflow for pyrido[2,3-d]pyrimidine synthesis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first critical step is the displacement of the bromine atom by a primary amine. While seemingly straightforward, this step is prone to nitro-group migration if reaction temperatures are uncontrolled or if the solvent polarity is too high [1].

Protocol 1.0: SNAr Displacement

Reagents: 2-bromo-3-nitropyridine (1.0 equiv), Primary Amine (1.1 equiv), Diisopropylethylamine (DIPEA, 1.5 equiv). Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

  • Preparation: Dissolve 2-bromo-3-nitropyridine in anhydrous THF (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add DIPEA, followed by the slow addition of the primary amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Note: If steric bulk is high (e.g., cyclopentylamine), mild heating to 40°C may be required.

  • Workup: Concentrate the solvent in vacuo. Resuspend residue in EtOAc and wash with water (x2) and brine (x1). Dry over Na2SO4.

Expert Insight: The Regioselectivity Trap

In 2-bromo-3-nitropyridine, the C2 position is highly electrophilic due to the electron-withdrawing nitro group at C3. However, if using 2,4-dibromo-5-nitropyridine , competition exists.

  • Rule of Thumb: The position ortho to the nitro group (C6 or C2) reacts fastest. In 2-bromo-3-nitropyridine, the Br is at C2 (ortho to NO2), ensuring high regioselectivity.

Step 2: Nitro Group Reduction

The reduction of the nitro group to an amine (–NH2) generates the ortho-diamine motif required for cyclization.

Comparative Analysis of Reduction Methods

The choice of reduction method depends heavily on the substituents present on the amine side chain (R-group).

MethodReagentsProsConsBest For
Hydrogenation H2 (1 atm), Pd/CClean, high yield, easy workup.Risk of dehalogenation if R-group contains Cl/Br.Simple alkyl side chains.
Iron Reduction Fe powder, AcOH/EtOHChemoselective; preserves halides.Heterogeneous sludge; requires filtration.Halogenated side chains (e.g., chlorophenyl).
Dithionite Na2S2O4, THF/H2OMild, homogeneous.Variable yields; sulfur smell.Lab-scale exploration.
Protocol 2.0: Iron-Mediated Reduction (Robust Scale-Up)

Recommended for synthesis of Palbociclib intermediates to prevent dehalogenation of the aryl chloride.

  • Setup: Charge a flask with the nitro-intermediate (from Step 1) in Ethanol/Water (4:1 ratio).

  • Activation: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours. The mixture will turn dark brown/rust.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Basify with sat. NaHCO3 and extract with EtOAc.

Step 3: Cyclization Methodologies

The final step closes the pyrimidine ring. The reagent choice dictates whether the product is a pyrimidine (fully aromatic) or a pyrimidinone (carbonyl-containing, common in drugs).

Pathway Visualization: Cyclization Mechanism

Mechanism cluster_0 Route A: Urea / CDI cluster_1 Route B: Orthoformate Diam 2,3-Diaminopyridine Intermediate One Pyrido[2,3-d]pyrimidin-2-one (Urea Insertion) Diam->One + Urea 180°C Melt Zero Pyrido[2,3-d]pyrimidine (C1 Insertion) Diam->Zero + TEOF Cat. H+

Figure 2: Divergent cyclization pathways based on C1 source selection.[1][2][3][4][5]

Protocol 3.A: Synthesis of Pyridopyrimidinones (Urea Method)

Targeting Palbociclib-like scaffolds.

  • Mix: Combine the diamine intermediate (1.0 equiv) with Urea (5.0 equiv).

  • Melt: Heat the neat mixture to 160–180°C. The mixture will melt and ammonia (NH3) gas will evolve.

  • Duration: Maintain temperature for 2–3 hours until solidification occurs.

  • Purification: Cool to RT. Triturate the solid with water to remove excess urea. Filter and recrystallize from DMF/EtOH.

Protocol 3.B: Synthesis of Pyridopyrimidines (Orthoformate Method)

Targeting fully aromatic cores.

  • Mix: Dissolve diamine intermediate in Triethyl Orthoformate (TEOF) (excess, acts as solvent) or TEOF/Toluene.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or Sulfamic acid (1–5 mol%).

  • Reflux: Heat to reflux for 3–5 hours.

  • Isolation: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from Ethanol.

Case Study: Palbociclib Intermediate Synthesis

Target: 6-acetyl-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[3][4][6] Note: This industrial route uses a variation where the pyridine ring is formed after the pyrimidine, but the "2-bromo" approach described above is the standard medicinal chemistry route for analog generation.

For the specific synthesis of the PD-0332991 (Palbociclib) core using the method described in this note:

  • SM: 2-bromo-3-nitro-5-acetyl-6-methylpyridine (custom intermediate).

  • Step 1: React with Cyclopentylamine (SNAr).

  • Step 2: Reduce Nitro group (Fe/AcOH).

  • Step 3: Cyclize with Urea or CDI (1,1'-Carbonyldiimidazole) to form the lactam ring.

Yield Expectations:

  • SNAr: 85–95%[6]

  • Reduction: 70–85%

  • Cyclization: 60–80%[7]

References

  • Mechanistic Insight on Nitro Migration: Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.[8] Source: Heterocycles, Vol 65, No. 9, 2005.[9] Link:[Link]

  • Reduction Protocol (Organic Syntheses): Title: 2,3-Diaminopyridine (Reduction of 2-amino-3-nitropyridine).[7][1][2][10] Source: Organic Syntheses, Coll. Vol. 5, p.346 (1973). Link:[Link]

  • Palbociclib Industrial Synthesis: Title: Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Source: Longdom Publishing. Link:[Link]

  • General Pyridopyrimidine Review: Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Source: Molecules (PMC - NIH). Link:[Link]

Sources

Method

Functionalization of the pyridine ring in 6-Bromo-2-nitropyridin-3-amine

Introduction: The Strategic Value of the Scaffold 6-Bromo-2-nitropyridin-3-amine (CAS: 1211333-10-6) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., J...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Scaffold

6-Bromo-2-nitropyridin-3-amine (CAS: 1211333-10-6) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, IRAK) and anti-infectives. Its structural utility lies in its three distinct functional handles, which allow for orthogonal diversification:

  • C-6 Bromine: A high-fidelity handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-2 Nitro Group: An electron-withdrawing group that activates the ring for nucleophilic attack (SNAr) or serves as a masked amine.

  • C-3 Amine: An electron-donating group that directs electrophilic substitution and, in conjunction with the reduced C-2 nitro group, enables the formation of fused heterocycles such as imidazo[4,5-b]pyridines .

This application note details the protocols for the chemoselective functionalization of this scaffold, focusing on avoiding common pitfalls such as hydrodehalogenation during reduction and catalyst poisoning during coupling.

Reaction Landscape & Decision Matrix

The functionalization strategy depends on the target moiety. The following decision matrix illustrates the logical flow for synthesizing complex heterocycles from the parent scaffold.

ReactionLandscape Scaffold 6-Bromo-2-nitropyridin-3-amine (Parent) Diamine 2,3-Diamino-6-bromopyridine (Versatile Intermediate) Scaffold->Diamine Selective Reduction (Fe/NH4Cl or SnCl2) SuzukiProduct 6-Aryl-2-nitropyridin-3-amine (Biaryl Scaffold) Scaffold->SuzukiProduct Suzuki Coupling (Pd-catalyzed) Imidazo 6-Bromo-imidazo[4,5-b]pyridine (Fused Ring System) Diamine->Imidazo Cyclization (Orthoformate/Aldehydes) FinalDrug Functionalized Imidazo-pyridine SuzukiProduct->FinalDrug Reduction + Cyclization Imidazo->FinalDrug Late-Stage C-6 Coupling

Figure 1: Divergent synthetic pathways for 6-Bromo-2-nitropyridin-3-amine. The "Selective Reduction" pathway is preferred to generate the imidazo-pyridine core while retaining the bromine handle.

Protocol A: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the C-2 nitro group to an amine to generate 2,3-diamino-6-bromopyridine without removing the C-6 bromine atom.

Critical Mechanism: Catalytic hydrogenation (


, Pd/C) is NOT  recommended for this substrate. Palladium on carbon readily facilitates oxidative addition into the C-Br bond under hydrogen atmosphere, leading to hydrodehalogenation (yielding 2,3-diaminopyridine). To preserve the bromine, a single-electron transfer (SET) reduction using Iron (

) or Tin (

) is required.
Materials
  • Substrate: 6-Bromo-2-nitropyridin-3-amine (1.0 eq)

  • Reagent: Iron powder (325 mesh, reduced) (5.0 eq)

  • Additive: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-Bromo-2-nitropyridin-3-amine (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add solid

    
     (50 mmol) followed by Iron powder (50 mmol). Note: The reaction is heterogeneous.
    
  • Reaction: Heat the mixture to 80°C (Reflux) with vigorous stirring.

    • Monitoring: Check TLC (50% EtOAc/Hexane) every 30 minutes. The yellow starting material (

      
      ) should disappear, replaced by a polar, fluorescent diamine spot (
      
      
      
      ).
    • Duration: Typically complete in 1–2 hours.

  • Workup (Critical for Iron Removal):

    • Hot filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with EtOAc (50 mL) and saturated

      
       (20 mL).
      
    • Extract with EtOAc (3 x 50 mL). The product is moderately water-soluble; thorough extraction is necessary.

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
    • Yield Expectation: 85–95%.[1]

    • Appearance: Off-white to tan solid.

Protocol B: C-6 Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C-6 position. This can be performed on the nitro-amine scaffold or the cyclized imidazopyridine.

Expert Insight: The electron-deficient nature of the pyridine ring (enhanced by the nitro group) facilitates the oxidative addition of Pd(0) into the C-Br bond. However, the free amine at C-3 can potentially coordinate to the palladium. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents catalyst deactivation.

Materials
  • Substrate: 6-Bromo-2-nitropyridin-3-amine (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution) (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen (3 cycles).

  • Loading: Add the substrate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Solvation: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (1.5 mL).
    
    • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave (Preferred): 110°C for 30 minutes.

  • Workup:

    • Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Wash organics with Brine.[2] Dry over

      
      .
      
  • Purification: Flash column chromatography (Gradient: 0 -> 40% EtOAc in Hexanes).

Protocol C: Cyclization to Imidazo[4,5-b]pyridine

Objective: Condense the 2,3-diamine (from Protocol A) to form the fused imidazole ring.

Variant 1: Formation of the C-2 Unsubstituted Core
  • Reagents: Triethyl orthoformate (TEOF) + catalytic p-Toluenesulfonic acid (pTSA).

  • Conditions: Reflux TEOF (as solvent and reagent) for 2–4 hours.

  • Mechanism: The diamine attacks the orthoester carbon, followed by elimination of ethanol to close the ring.

Variant 2: Formation of C-2 Substituted Derivatives (Aldehyde Condensation)

This method allows for the introduction of diversity at the C-2 position of the imidazole ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,3-diamino-6-bromopyridine (1.0 mmol) in DMF (5 mL) or Ethanol (10 mL).

  • Addition: Add the desired Aldehyde (

    
    ) (1.1 eq).
    
  • Oxidative Cyclization:

    • Add

      
       (Sodium metabisulfite) (1.5 eq) or simply stir in open air if using high-boiling solvents like DMF at 120°C.
      
    • Alternative: Use

      
       (catalytic) in ethanol with air bubbling.
      
  • Reaction: Heat to 80–100°C for 4–6 hours.

  • Isolation: Pour into ice water. The imidazopyridine usually precipitates out. Filter and wash with water.

Summary of Chemical Shifts & Data

CompoundTransformationKey 1H NMR Feature (DMSO-d6)MS (ESI+)
Start Material N/A

7.8 (d, 1H), 8.2 (d, 1H), 7.5 (br s,

)
217/219

Diamine Reduction

6.5 (d, 1H), 6.8 (d, 1H), 5.5 (br s,

), 4.8 (br s,

)
187/189

Imidazo-pyridine Cyclization

8.4 (s, 1H, C2-H), 8.1 (d, 1H), 7.5 (d, 1H)
197/199

Note: The bromine isotope pattern (1:1 ratio of M and M+2) is a crucial diagnostic tool in Mass Spectrometry to confirm the halogen is intact.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 2017. Available at: [Link]

  • Crystal structure of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine. IUCrData, 2016.[3] Available at: [Link]

  • 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives and their use as IRAK inhibitors. Patent WO2017067848A1.

Sources

Application

Application Note: Laboratory Handling and Protocols for 6-Bromo-2-nitropyridin-3-amine

Executive Summary & Chemical Identity 6-Bromo-2-nitropyridin-3-amine is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors, bacterial topoisomerase inhibitors, and imidazopyridine-bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Bromo-2-nitropyridin-3-amine is a high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors, bacterial topoisomerase inhibitors, and imidazopyridine-based therapeutics.[1] Its structure features three distinct functional handles—an electrophilic bromide (C6), a nucleophilic amine (C3), and a reducible nitro group (C2)—allowing for orthogonal functionalization.[1]

This guide outlines the critical safety parameters, storage requirements, and validated experimental protocols for handling this compound to ensure reproducibility and operator safety.

Critical Isomer Distinction

WARNING: Do not confuse with its isomer, 6-Bromo-3-nitropyridin-2-amine .[1] The position of the nitro and amine groups radically alters reactivity and biological activity.[1] Verify identity via 1H-NMR upon receipt.[1][2]

FeatureTarget Compound Common Isomer (Avoid Confusion)
Name 6-Bromo-2-nitropyridin-3-amine 6-Bromo-3-nitropyridin-2-amine
Structure Nitro at C2, Amine at C3Nitro at C3, Amine at C2
CAS 1211333-10-684487-04-7
Key Reactivity C2-Nitro is sterically crowded; C3-Amine is less nucleophilic due to ortho-nitro.[1][3]C2-Amine is highly deactivated.[1]

HSE Profile (Health, Safety, Environment)

Hazard Assessment

While specific toxicological data for this specific isomer is limited, it shares hazard profiles with analogous halogenated nitropyridines.[1]

  • GHS Classification: Warning.[1][3] Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Energetic Concerns: The nitro group on the pyridine ring introduces potential thermal instability.[1] While not classified as an explosive, do not subject to temperatures >150°C or grind dry material vigorously.[1]

  • Reactivity: Incompatible with strong reducing agents (hydrazine, metal hydrides) and strong bases.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[1]

  • Dermal: Double-gloving (Nitrile) recommended.[1] The nitro-aromatic moiety facilitates skin absorption.[1]

  • Eyes: Chemical splash goggles.[1]

Storage and Stability Protocol

To maintain purity >98% and prevent oxidative degradation:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen atmosphere.[1]

  • Light: Photosensitive.[1] Store in amber vials or wrap containers in aluminum foil.

  • Shelf Life: Re-test purity (LC-MS) every 6 months.

Experimental Protocols

Standard Operating Procedure (SOP): Safe Weighing & Solubilization

Objective: Prepare a 100 mM stock solution in DMSO without degradation.

  • Equilibration: Allow the refrigerated vial to warm to room temperature (20-25°C) inside a desiccator before opening to prevent condensation.

  • Weighing: Weigh inside a chemical fume hood using an anti-static gun to neutralize static charge (common with nitropyridines).[1]

  • Solvent: Add anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at <30°C for 2 minutes.[1]

  • Storage of Solution: Aliquot into single-use amber vials and freeze at -20°C. Stable for 3 months.

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

Application: Functionalization of the C6-Bromine position to generate biaryl scaffolds.[1] Rationale: The C6-Br is highly activated for Pd-catalyzed oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitro group.[1]

Reaction Scheme: 6-Bromo-2-nitropyridin-3-amine + Ar-B(OH)2 -> [Pd(dppf)Cl2] -> 6-Aryl-2-nitropyridin-3-amine[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Reagents: Add 6-Bromo-2-nitropyridin-3-amine (1.0 equiv, 218 mg, 1 mmol), Arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (5 mol%).[1] Note: Pd(PPh3)4 is also effective but air-sensitive; dppf ligand is more robust.[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) (5 mL).

  • Reaction: Seal tube and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass = Ar-MW + 138).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash Column Chromatography (Hexane/EtOAc gradient). The nitro group makes the product visible under UV (254 nm).[1]

Validated Synthesis Protocol: Nitro Reduction to Diamine

Application: Preparation of 2,3-diaminopyridine precursors for imidazopyridine synthesis.[1] Caution: Hydrogenation of halogenated pyridines can lead to hydrodebromination (loss of Br).[1] Iron-mediated reduction is preferred to retain the bromine.[1]

Methodology (Fe/NH4Cl):

  • Solution: Dissolve 6-Bromo-2-nitropyridin-3-amine (1 mmol) in EtOH/Water (3:1) (10 mL).

  • Additives: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash pad with hot EtOH.[1]

  • Isolation: Concentrate filtrate. Neutralize with sat. NaHCO3 and extract with EtOAc.[1]

    • Note: The product, 3,6-diamino-2-bromopyridine, is oxidation-sensitive.[1] Use immediately or store under Argon.[1]

Analytical Characterization & QC

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Expected RT: The nitro group increases polarity; expect elution earlier than non-nitrated analogs.[1]

NMR Expectations (DMSO-d6)
  • Protons: Two aromatic doublets for the pyridine ring protons (C4-H and C5-H).[1]

  • Coupling: Ortho-coupling (~8.0 Hz).

  • Amine: Broad singlet (exchangeable with D2O), typically shifted downfield (δ 7.0–8.0 ppm) due to the electron-withdrawing nitro group and intramolecular H-bonding.[1]

Visualization of Workflows

Safe Handling & Decision Workflow

HandlingWorkflow Start Receipt of 6-Bromo-2-nitropyridin-3-amine CheckIsomer QC Check: Verify Isomer (1H-NMR) (Nitro @ C2 vs C3) Start->CheckIsomer CheckIsomer->Start Incorrect Isomer (Reject) Storage Storage: 2-8°C, Dark, Argon CheckIsomer->Storage Identity Confirmed Weighing Weighing: Fume Hood + Anti-static (Avoid Metal Spatulas) Storage->Weighing Equilibrate to RT Reaction Reaction Setup Weighing->Reaction

Caption: Workflow ensuring isomer verification and safe handling of the compound.

Reaction Pathways

ReactionPathways Core 6-Bromo-2-nitropyridin-3-amine (Core Scaffold) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki C6-Br Functionalization Reduction Nitro Reduction (Fe/NH4Cl) Core->Reduction C2-NO2 Reduction (Chemo-selective) Product1 6-Aryl-2-nitropyridin-3-amine (Kinase Inhibitor Precursor) Suzuki->Product1 Product2 6-Bromo-2,3-diaminopyridine (Imidazopyridine Precursor) Reduction->Product2

Caption: Divergent synthetic pathways: C6-arylation vs. C2-nitro reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodebromination (Br replaced by H).[1]Switch solvent to anhydrous Toluene/Dioxane; reduce water content.[1] Lower temp to 80°C.
Incomplete Reduction Catalyst poisoning or agglomeration.[1]Use fresh Iron powder; activate Fe with dilute HCl wash prior to use.[1]
Darkening of Solid Photo-oxidation or moisture absorption.[1]Recrystallize from Ethanol.[1] Store strictly in amber vials under Argon.
NMR "Missing" Peaks Amine proton exchange.[1]Run NMR in dry DMSO-d6; avoid CDCl3 if acidic impurities are present.[1]

References

  • PubChem. (2025).[1][3] 6-Bromo-2-nitropyridin-3-amine Compound Summary (CID 56587806).[1] National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: Halogenated Pyridines Safety Data.[Link][1][3]

  • MDPI Molecules. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromo-2-nitropyridin-3-amine

This technical guide addresses the purification of 6-Bromo-2-nitropyridin-3-amine (CAS: 1211333-10-6 / 89076-47-1), a critical intermediate often employed in the synthesis of SHP2 inhibitors and other kinase-targeting sm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 6-Bromo-2-nitropyridin-3-amine (CAS: 1211333-10-6 / 89076-47-1), a critical intermediate often employed in the synthesis of SHP2 inhibitors and other kinase-targeting small molecules.

The presence of the ortho-nitro group relative to the amine, combined with the para-positioned bromine, creates a unique electronic environment that significantly alters solubility and basicity compared to its precursors. This guide focuses on exploiting these physicochemical properties for efficient purification.

Quick Reference Data
PropertySpecificationNotes
Formula C₅H₄BrN₃O₂
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 217.96 g/mol
Appearance Yellow to Orange SolidTypical of o-nitroanilines/pyridines.
Solubility High: DMSO, DMF, EtOAcMod: DCM, MeOHLow: Water, Hexaneso-nitro group creates intramolecular H-bond, reducing polarity slightly vs. isomers.
pKa (est) ~0–1 (Amine conjugate acid)Drastically reduced basicity due to 2-nitro EWG.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: "I still see starting material (6-Bromo-pyridin-3-amine) in my product after workup."

Diagnosis: The nitration reaction (or SNAr substitution) was incomplete. Because both the starting material and product are aminopyridines, they often co-elute on silica gel. The Fix: Exploiting Basicity Differences (pKa Swing) The 2-nitro group is a strong electron-withdrawing group (EWG) that dramatically lowers the basicity of the 3-amine via resonance and inductive effects. The starting material (lacking the nitro group) is significantly more basic.

  • Protocol:

    • Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Wash the organic phase with 1.0 M HCl (2-3 times).

    • Mechanism: The more basic starting material (6-bromo-pyridin-3-amine) will protonate and partition into the aqueous acidic layer. The target molecule (weakly basic due to the nitro group) will remain in the organic layer.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[12]

    • Check: Analyze the organic residue by LCMS. The starting material peak should be absent.

Issue 2: "My product is co-eluting with a regioisomer (e.g., 4-nitro isomer) during chromatography."

Diagnosis: Nitration of 6-bromo-pyridin-3-amine is not perfectly regioselective. Isomers with similar polarity are difficult to separate using standard Hexane/EtOAc gradients. The Fix: π-π Interaction Chromatography or Recrystallization

  • Chromatography Adjustment: Switch from Hexane/EtOAc to DCM/Methanol or Toluene/EtOAc .

    • Why? Toluene engages in

      
      -
      
      
      
      interactions with the electron-deficient nitropyridine ring. The steric difference between the 2-nitro and 4-nitro isomers alters how they interact with the solvent, often improving separation factors (
      
      
      ).
  • Recrystallization Strategy:

    • The 2-nitro-3-amine motif often forms an intramolecular hydrogen bond (between NH₂ and NO₂), making it slightly more non-polar and more crystalline than its isomers.

    • Solvent System: Dissolve in minimal boiling Ethanol (EtOH) .[13] Slowly add Water until persistent turbidity is observed. Cool slowly to 4°C. The target isomer typically crystallizes out as bright orange needles, while impurities remain in the mother liquor.

Issue 3: "The solid is sticky or oily after concentration."

Diagnosis: Residual high-boiling solvents (DMF/DMSO) or oligomeric byproducts (tars) from the nitration step. The Fix: Trituration

  • Dissolve the "oil" in a minimal amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Add n-Heptane or Hexanes dropwise with vigorous stirring.

  • Sonicate the flask.

  • The oil should solidify into a filterable powder. If it remains oily, decant the solvent and repeat the process with cold Pentane .

Part 2: Detailed Experimental Protocols

Workflow 1: Acid-Base Differential Extraction (Purification of Crude)

Use this method to remove unreacted starting material before attempting column chromatography.

  • Dissolution: Take 10.0 g of crude brown solid and dissolve in 150 mL of DCM.

  • Acid Wash: Transfer to a separatory funnel. Add 50 mL of 1.0 M aqueous HCl . Shake vigorously and vent.

    • Observation: The organic layer contains the Product (Yellow/Orange). The aqueous layer contains the Starting Material salt.

  • Separation: Drain the organic layer.

    • Optional Recovery: To recover starting material, basify the aqueous layer with NaOH and extract with EtOAc.

  • Neutralization: Wash the organic layer with 50 mL Sat. NaHCO₃ (to remove trace acid) and 50 mL Brine.

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo.

Workflow 2: Recrystallization (Final Polish)

Use this method to achieve >98% purity.

  • Setup: Place 5.0 g of semi-pure product in a 100 mL round-bottom flask with a stir bar.

  • Solvent A: Add Ethanol (absolute) (approx. 15-20 mL) and heat to reflux (80°C) until fully dissolved.

  • Solvent B: Add Deionized Water dropwise via addition funnel to the boiling solution.

    • Endpoint: Stop adding water the moment a slight cloudiness persists (usually 1:1 to 1:2 ratio of EtOH:Water).

  • Cooling: Turn off heat. Allow the flask to cool to room temperature on the stir plate (slow cooling promotes purity).

  • Crystallization: Once at RT, place in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the orange crystals using a Buchner funnel. Wash the cake with 20 mL of cold 1:3 EtOH:Water .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Process Visualization

Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the specific impurities present.

PurificationWorkflow Start Crude 6-Bromo-2-nitropyridin-3-amine CheckLCMS Analyze Purity (LCMS/TLC) Start->CheckLCMS Decision1 Is Starting Material Present? CheckLCMS->Decision1 AcidWash Protocol 1: Acid Wash (1M HCl) (Removes basic SM) Decision1->AcidWash Yes Decision2 Is Regioisomer Present? Decision1->Decision2 No AcidWash->Decision2 Column Flash Chromatography (Toluene/EtOAc or DCM/MeOH) Decision2->Column Yes (High Load) Decision3 Is Purity >95%? Decision2->Decision3 No Column->Decision3 Recryst Protocol 2: Recrystallization (EtOH/Water) Decision3->Recryst No (Polish needed) Final Pure Product (>98%) Decision3->Final Yes Recryst->Final

Caption: Logical workflow for removing specific impurities based on their chemical properties (basicity vs. polarity).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56587806, 6-Bromo-2-nitropyridin-3-amine. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2,3-diaminopyridine via 2-amino-5-bromo-3-nitropyridine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-2-nitropyridin-3-amine

Welcome to the technical support resource for the synthesis of 6-Bromo-2-nitropyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 6-Bromo-2-nitropyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles to ensure the integrity and success of your experiments.

Introduction: The Synthetic Challenge

The synthesis of 6-Bromo-2-nitropyridin-3-amine is a critical process for accessing a key building block in pharmaceutical and materials science. The inherent reactivity of the aminopyridine scaffold, coupled with the directing effects of the nitro and amino groups, presents a unique set of challenges. Successful synthesis hinges on precise control over reaction conditions to mitigate the formation of undesired byproducts. This guide will address the most common pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Bromo-2-nitropyridin-3-amine and what are the key challenges?

A1: A prevalent synthetic strategy involves the nitration of a pre-brominated aminopyridine. A common precursor is 2-amino-5-bromopyridine, which is then nitrated. The primary challenges include controlling the regioselectivity of nitration, preventing over-nitration, and avoiding the formation of di-brominated species during the initial bromination step. The unprotected amino group is highly activating and can lead to a mixture of products if not handled carefully.[1][2]

Q2: Why is temperature control so critical during the nitration step?

A2: The nitration of aminopyridines is a highly exothermic reaction. Poor temperature control can lead to runaway reactions, resulting in the formation of dinitro- and other over-nitrated byproducts, as well as significant tar formation.[3] In some cases, the instability of the nitro compound under the reaction conditions can even pose a safety risk, with potential for explosive decomposition in larger batches.[3]

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities include regioisomers of the desired product, di-brominated species such as 2-amino-3,5-dibromopyridine, and potentially starting material.[2] The similar polarity of these byproducts to the target molecule can make purification by column chromatography challenging. Careful monitoring of the reaction progress by TLC or HPLC is crucial to minimize the formation of these impurities from the outset.

Troubleshooting Guide: Side Reactions and Solutions

This section delves into specific side reactions, their mechanistic origins, and proven methods for their prevention and mitigation.

Issue 1: Formation of Di-brominated Byproducts

Symptom: You observe a significant amount of a byproduct with a mass corresponding to a di-brominated aminopyridine in your crude reaction mixture after the initial bromination step.

Causality: The amino group in the pyridine ring is a strong activating group, which makes the ring susceptible to electrophilic substitution.[1] An excess of the brominating agent (e.g., Br2 or NBS) or inadequate control over reaction stoichiometry can lead to the formation of di-brominated species, such as 2-amino-3,5-dibromopyridine when starting from 2-aminopyridine.[2]

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess is sometimes necessary for complete conversion, but a large excess should be avoided.

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel to maintain a low concentration in the reaction mixture. This minimizes localized areas of high concentration that can promote di-bromination.

  • Temperature Management: Perform the bromination at a low temperature (e.g., 0-10 °C) to decrease the reaction rate and improve selectivity.

ParameterStandard ProtocolOptimized Protocol for High Selectivity
Brominating Agent 1.1 - 1.2 equivalents1.0 - 1.05 equivalents
Addition Method Single portionSlow, dropwise addition over 1-2 hours
Temperature Room Temperature0 - 5 °C

Experimental Protocol: Selective Monobromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine in a suitable solvent such as acetic acid.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.0 equivalent of bromine in acetic acid dropwise over 1 hour, ensuring the temperature does not exceed 5 °C.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a base (e.g., NaOH solution) to precipitate the product.[2]

  • Filter and wash the solid with water. The crude product can be purified by recrystallization or column chromatography.

Issue 2: Over-Nitration and Product Degradation

Symptom: Your reaction mixture turns dark, and analysis of the crude product shows multiple nitro-containing compounds or a low yield of the desired product.

Causality: The combination of an activating amino group and a deactivating but ortho-, para-directing nitro group on the pyridine ring can lead to complex reaction pathways. The use of strong nitrating agents (e.g., a mixture of concentrated nitric and sulfuric acids) at elevated temperatures can cause the introduction of a second nitro group or oxidative degradation of the starting material and product.[3]

Solutions:

  • Milder Nitrating Agents: Consider using milder nitrating agents, such as nitric acid in acetic anhydride, if harsh conditions are leading to degradation.

  • Precise Temperature Control: Maintain a low and consistent temperature throughout the addition of the nitrating agent and during the reaction. Use an ice-salt bath or a cryocooler for better control.

  • Protecting Group Strategy: To circumvent the issues of the highly activating amino group, a protecting group strategy can be employed. The amino group can be acylated (e.g., with acetic anhydride) prior to nitration. The acyl group can be removed by hydrolysis after the nitration step.[4]

Workflow for Nitration with Amino Group Protection

G cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection start 2-Amino-5-bromopyridine step1 Acylation (e.g., Acetic Anhydride) start->step1 product1 2-Acylamino-5-bromopyridine step1->product1 step2 Nitration (HNO3/H2SO4) product1->step2 product2 6-Bromo-2-nitro-3-acylaminopyridine step2->product2 step3 Hydrolysis (Acid or Base) product2->step3 final_product 6-Bromo-2-nitropyridin-3-amine step3->final_product

Caption: Protecting group strategy for controlled nitration.

Issue 3: Hydrolysis of the Bromo Group

Symptom: Presence of a hydroxylated byproduct in your final product, identified by mass spectrometry.

Causality: Halogenated pyridines can be susceptible to nucleophilic substitution, including hydrolysis, especially under harsh acidic or basic conditions and at elevated temperatures.[5][6] While the electron-withdrawing nitro group deactivates the ring towards electrophilic attack, it can activate it for nucleophilic substitution.

Solutions:

  • Moderate pH: Avoid strongly acidic or basic conditions during workup and purification if possible.

  • Lower Temperatures: Keep temperatures as low as practical during all steps of the synthesis and purification.

  • Inert Atmosphere: While less common for hydrolysis, performing reactions under an inert atmosphere can prevent side reactions mediated by dissolved oxygen, which can sometimes lead to complex degradation pathways.

Issue 4: Tar Formation

Symptom: A significant amount of intractable, dark, tar-like material forms in the reaction flask.

Causality: Tar formation is often a result of polymerization or extensive degradation of the starting materials or products. This is typically caused by excessive heat, overly concentrated reagents, or the presence of impurities that can catalyze decomposition. The reactive nature of aminopyridines makes them prone to such side reactions under harsh conditions.[7]

Solutions:

  • Controlled Reagent Addition: Add reagents slowly and with efficient stirring to prevent localized "hot spots."

  • Solvent Choice: Ensure the starting material is fully dissolved in the solvent before adding reagents to maintain a homogeneous reaction mixture.

  • Purity of Reagents: Use high-purity starting materials and reagents to avoid introducing catalysts for decomposition.

Visualizing the Reaction and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Side Reactions 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Nitration Nitration 2-Amino-5-bromopyridine->Nitration HNO3/H2SO4 Over-Nitration Dinitro Species & Degradation Products 2-Amino-5-bromopyridine->Over-Nitration Excess HNO3 High Temp 6-Bromo-2-nitropyridin-3-amine 6-Bromo-2-nitropyridin-3-amine Nitration->6-Bromo-2-nitropyridin-3-amine Desired Product Hydrolysis 6-Hydroxy-2-nitropyridin-3-amine 6-Bromo-2-nitropyridin-3-amine->Hydrolysis H2O, Heat (Acid/Base) 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Controlled Bromination Di-bromination 2-Amino-3,5-dibromopyridine 2-Aminopyridine->Di-bromination Excess Br2

Caption: Main reaction pathway and common side reactions.

References

  • Preparation method of 2-amino-3-nitro pyridine. Eureka | Patsnap. Available at: [Link]

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine. Google Patents.
  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine. Google Patents.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office.
  • Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available at: [Link]

  • Synthesis of 2-amino-6-bromopyridine. Dissertation. Available at: [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.
  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]

  • Diazonium compound. Wikipedia. Available at: [Link]

  • 6-Bromo-2-nitropyridin-3-amine. PubChem. Available at: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
  • STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography of 3-Amino-6-bromo-2-nitropyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Amino-6-bromo-2-nitropyridine using column chromatography. The content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Amino-6-bromo-2-nitropyridine using column chromatography. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 3-Amino-6-bromo-2-nitropyridine?

The standard choice for the purification of many organic compounds, including substituted pyridines, is silica gel . Due to the presence of a basic amino group and the pyridine nitrogen, interactions with the acidic silanol groups on the silica surface can sometimes lead to issues like peak tailing.

If such problems arise, consider the following alternatives:

  • Neutral Alumina: This can be a good option for basic compounds as it is less acidic than silica gel. It is available in different activity grades (I, II, III), with Grade II or III being a common starting point.[1]

  • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solvent system containing a small amount of a basic additive, such as triethylamine (1-2%), before loading your sample. This neutralizes the acidic sites.

  • Reversed-Phase Silica (C18): If the compound proves difficult to purify using normal-phase chromatography, reversed-phase flash chromatography is a viable alternative. This would involve a non-polar stationary phase and polar mobile phases.

Q2: How do I select an appropriate mobile phase system for the column chromatography of 3-Amino-6-bromo-2-nitropyridine?

The selection of the mobile phase is critical for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is highly recommended.

  • Initial Solvent Screening (TLC): Start with a common solvent system like hexanes/ethyl acetate . The goal is to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate. This generally translates well to column chromatography.

  • Adjusting Polarity:

    • If the compound does not move from the baseline (Rf ≈ 0) in 100% ethyl acetate, a more polar solvent system is required. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good next step. Start with a low percentage of MeOH (e.g., 1-5%) and gradually increase it.

    • For very polar compounds, a small amount of ammonium hydroxide in methanol can be effective.

  • For Basic Compounds: To improve peak shape and reduce tailing, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.

The following table provides a starting point for mobile phase selection based on the polarity of your compound and potential impurities.

Scenario Recommended Mobile Phase System Rationale
Separation of non-polar impurities Hexane/Ethyl Acetate gradientStandard system for compounds of moderate polarity.
Compound is highly retained on silica Dichloromethane/Methanol gradientMethanol significantly increases the polarity of the mobile phase.
Peak tailing is observed Add 0.5-1% Triethylamine to the mobile phaseThe basic additive competes with the aminopyridine for interaction with acidic silanol groups on the silica surface, leading to a more symmetrical peak shape.[2]
Separation of polar impurities Toluene/Ethyl Acetate gradientToluene can offer different selectivity for aromatic compounds compared to hexanes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 3-Amino-6-bromo-2-nitropyridine.

Issue 1: Poor Separation or Co-elution of Impurities

Q: My target compound is co-eluting with an impurity, even though they have different Rf values on TLC. What should I do?

A: This can be a frustrating issue. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: If you are using a hexane/ethyl acetate system, try switching to a system with different solvent properties, such as dichloromethane/methanol or toluene/ethyl acetate. This can alter the interactions of your compounds with the stationary phase and improve separation.

    • Isocratic vs. Gradient Elution: If you are running a gradient, try a shallow gradient to increase the resolution between closely eluting compounds. Conversely, if you are running an isocratic system, a step gradient might be more effective.

  • Improve Column Efficiency:

    • Use High-Resolution Silica: Employing silica gel with a smaller particle size (e.g., flash chromatography grade, 40-63 µm) can lead to sharper peaks and better resolution.

    • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Consider Isomeric Impurities: The synthesis of substituted nitropyridines can often result in isomeric byproducts with very similar polarities.[1] Separating these isomers can be particularly challenging and may require preparative HPLC for high-purity samples.

Issue 2: Significant Peak Tailing

Q: The peak for my 3-Amino-6-bromo-2-nitropyridine is showing significant tailing. How can I achieve a more symmetrical peak?

A: Peak tailing for basic compounds like aminopyridines on silica gel is a common problem caused by strong interactions with acidic silanol groups.

  • Addition of a Basic Modifier: As mentioned in the FAQs, adding a small amount of a competing base like triethylamine (TEA) (0.5-1%) to your eluent is often the most effective solution. The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your basic analyte.

  • Use a Less Acidic Stationary Phase: Switching to neutral alumina or deactivated silica gel can also mitigate this issue.

  • Mobile Phase pH Adjustment (for HPLC): In reversed-phase HPLC, adjusting the mobile phase pH can be critical. For basic compounds, operating at a low pH will protonate the analyte, while at a high pH, the analyte will be neutral.

Issue 3: Compound Degradation on the Column

Q: I have low recovery of my product, and I suspect it is decomposing on the silica gel. How can I confirm this and prevent it?

A: Some compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography.

  • Test for Stability with 2D TLC: To check if your compound is stable on silica, you can perform a 2D TLC analysis.

    • Spot your compound on one corner of a square TLC plate.

    • Run the TLC in a suitable solvent system.

    • Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.

  • Solutions for Unstable Compounds:

    • Use an Alternative Stationary Phase: If your compound is unstable on silica, switch to a more inert stationary phase like alumina or Florisil .

    • Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites and prevent degradation.

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate.[2]

Issue 4: The Compound Will Not Elute from the Column

Q: My compound is stuck at the top of the column and will not elute, even with a highly polar solvent system. What could be the problem?

A: This situation can arise from several factors:

  • Insufficiently Polar Mobile Phase: Even a 10% methanol in dichloromethane solution may not be polar enough for very polar compounds. You may need to increase the percentage of methanol further. In some cases, a solvent system containing a small amount of ammonium hydroxide in methanol can be used to elute highly polar basic compounds.

  • Compound Decomposition: The compound may have decomposed at the origin into a very polar or insoluble material. The 2D TLC test mentioned above can help diagnose this.

  • Precipitation on the Column: If your crude sample was dissolved in a strong solvent for loading and the column is run with a less polar solvent, the compound may precipitate at the top of the column. Ensure your compound is soluble in the initial mobile phase.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a systematic workflow for developing a purification protocol and troubleshooting common issues.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions TLC 1. TLC Analysis (Hex/EtOAc, DCM/MeOH) Rf_check Rf ≈ 0.2-0.3? TLC->Rf_check Column 2. Pack Column (Silica Gel) Rf_check->Column Yes Sol_No_Elute Increase MeOH % Add NH4OH in MeOH Rf_check->Sol_No_Elute No (Rf=0) Load 3. Load Sample Elute 4. Elute with Chosen Solvent Fractions 5. Collect & Analyze Fractions (TLC) Elute->Fractions Outcome Successful Purification? Fractions->Outcome Good_Sep Good Separation & Recovery Outcome->Good_Sep Yes Poor_Sep Poor Separation Outcome->Poor_Sep No Tailing Peak Tailing Outcome->Tailing No Low_Rec Low Recovery Outcome->Low_Rec No No_Elute No Elution Outcome->No_Elute No Sol_Poor_Sep Change Solvent System (e.g., Toluene/EtOAc) Use Finer Silica Poor_Sep->Sol_Poor_Sep Sol_Tailing Add 1% TEA to Mobile Phase Use Alumina Tailing->Sol_Tailing Sol_Low_Rec Check Stability (2D TLC) Use Alumina/Florisil Low_Rec->Sol_Low_Rec No_Elute->Sol_No_Elute

Caption: A workflow for optimizing and troubleshooting the column chromatography of 3-Amino-6-bromo-2-nitropyridine.

References

  • Asian Journal of Research in Chemistry. (2025). A Review Article on Flash Chromatography. Available at: [Link]

  • Google Patents. (2012). Preparation method of amino pyridine bromide compound. CN101704781B.
  • Google Patents. (2023). Method for synthesizing 2-amino-6-bromopyridine. CN115784978B.
  • Organic Syntheses. (1963). 3-aminopyridine. Coll. Vol. 4, p.45. Available at: [Link]

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP 0530524 A1. Available at: [Link]

  • Google Patents. (2014). Preparation method of 2-amino-3-bromopyridine. CN103664765A.
  • Organic Syntheses. (1955). 2,3-diaminopyridine. Coll. Vol. 3, p.259. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 6-Bromo-2-nitropyridin-3-amine Reactions

Welcome to the technical support center for reactions involving 6-Bromo-2-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Bromo-2-nitropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing solvent systems and overall reaction conditions. Our focus is on providing practical, field-proven insights to help you navigate the common challenges associated with this versatile building block.

Introduction: The Chemistry of 6-Bromo-2-nitropyridin-3-amine

6-Bromo-2-nitropyridin-3-amine is a key intermediate in pharmaceutical and agrochemical research.[1] Its utility stems from the presence of multiple reactive sites: a bromo group amenable to cross-coupling reactions, a nitro group that strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), and an amino group that can be further functionalized. The interplay of these functionalities, however, presents unique challenges in reaction optimization, particularly in the selection of an appropriate solvent system.

This guide will address common issues encountered during Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions, with a focus on how solvent choice can be leveraged to improve yield, minimize side reactions, and ensure reproducibility.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: My SNAr reaction with an amine nucleophile is sluggish or not going to completion. What is the first thing I should investigate?

Answer: The first parameter to investigate is your choice of solvent. The rate of SNAr reactions is highly dependent on the solvent's ability to stabilize the charged Meisenheimer intermediate.

  • Expertise & Experience: For SNAr reactions on electron-deficient pyridines, polar aprotic solvents are generally the preferred choice. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at solvating the charged intermediate, thereby lowering the activation energy of the reaction.[2] If you are using a less polar solvent, such as Tetrahydrofuran (THF) or Dioxane, you will likely observe a significant decrease in the reaction rate.

  • Trustworthiness: Before making any other changes, we recommend switching to anhydrous DMF or DMSO. Ensure your solvent is truly anhydrous, as water can compete as a nucleophile and lead to undesired side products.

Question 2: I'm observing a significant amount of an unexpected isomer in my final product. What could be the cause?

Answer: This is a known issue in reactions with nitropyridines and is often attributed to a nitro-group migration.[3]

  • Expertise & Experience: In polar aprotic solvents, a side reaction can occur where the nitro group migrates to an adjacent position on the pyridine ring. This can be a complex issue to resolve and is influenced by the specific nucleophile, base, and solvent used.

  • Trustworthiness: To confirm if a nitro-group migration is occurring, it is essential to characterize the byproduct thoroughly using techniques like 2D NMR spectroscopy. To mitigate this, consider exploring less polar solvents or a solvent-free approach if your substrates' solubility allows. Additionally, carefully controlling the reaction temperature may help favor the desired kinetic product over the thermodynamic rearranged product.

Suzuki-Miyaura Cross-Coupling Reactions

Question 3: My Suzuki-Miyaura coupling reaction is giving low yields, and I'm recovering a lot of my starting material. What are the key parameters to optimize?

Answer: Low yields in Suzuki-Miyaura couplings with 6-Bromo-2-nitropyridin-3-amine can often be traced back to the solvent system, base, or catalyst choice.

  • Expertise & Experience: The presence of the free amino group can sometimes interfere with the catalytic cycle. While some Suzuki reactions on amino-pyridines proceed directly, protecting the amine as an acetamide can lead to more consistent results. A common and effective solvent system for Suzuki couplings of bromopyridines is a mixture of 1,4-dioxane and water.[4]

  • Trustworthiness: We recommend a systematic optimization of the base and catalyst/ligand combination. For the base, potassium phosphate (K₃PO₄) is often a good starting point. For the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for many applications.[4] If you continue to see low yields, consider screening different phosphine ligands.

Question 4: I'm seeing decomposition of my starting material or product in my Suzuki coupling. How can I address this?

Answer: Decomposition can be caused by overly harsh reaction conditions, particularly high temperatures or an inappropriate choice of base.

  • Expertise & Experience: The nitro group on the pyridine ring can be sensitive to strongly basic conditions at elevated temperatures. If you are using a strong base like sodium tert-butoxide, consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Trustworthiness: Monitor your reaction carefully by TLC or LC-MS. If you observe the formation of multiple spots or a decrease in the desired product spot over time, it is a strong indication of decomposition. Reducing the reaction temperature and ensuring a thoroughly degassed solvent system to remove oxygen can also help minimize degradation.

Buchwald-Hartwig Amination

Question 5: My Buchwald-Hartwig amination is not working. What are the most critical factors for this reaction?

Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, and solvent.

  • Expertise & Experience: For electron-deficient substrates like 6-Bromo-2-nitropyridin-3-amine, the selection of a suitable phosphine ligand is crucial. Bulky, electron-rich ligands are often required to facilitate the catalytic cycle. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[5]

  • Trustworthiness: A good starting point for optimization is to screen a panel of ligands and bases. Solvents like toluene or dioxane are typically used for this reaction. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Recommended Solvent Systems for Different Reaction Types
Reaction TypePrimary Solvent SystemAlternative SolventsKey Considerations
SNAr DMF, DMSOAcetonitrile, NMPPolar aprotic solvents are essential to stabilize the Meisenheimer intermediate.
Suzuki-Miyaura 1,4-Dioxane/Water (4:1)Toluene/Water, THF/WaterA protic co-solvent is often necessary for the boronic acid and base solubility.
Buchwald-Hartwig Toluene, 1,4-DioxaneTHFAnhydrous, non-protic solvents are required to avoid quenching of the strong base.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of 6-Bromo-2-nitropyridin-3-amine with a primary or secondary amine.

Materials:

  • 6-Bromo-2-nitropyridin-3-amine

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-Bromo-2-nitropyridin-3-amine (1.0 eq.).

  • Add the amine nucleophile (1.2-1.5 eq.) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of 6-Bromo-2-nitropyridin-3-amine with an arylboronic acid.

Materials:

  • 6-Bromo-2-nitropyridin-3-amine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add 6-Bromo-2-nitropyridin-3-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Add Pd(PPh₃)₄ (5 mol %).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in SNAr Reactions

SNAr_Troubleshooting start Low Yield in SNAr Reaction check_solvent Is the solvent polar aprotic (DMF, DMSO)? start->check_solvent change_solvent Switch to anhydrous DMF or DMSO check_solvent->change_solvent No check_temp Is the reaction temperature optimal (80-120°C)? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature within the recommended range check_temp->increase_temp No check_base Is a suitable base being used (K2CO3, Cs2CO3)? check_temp->check_base Yes increase_temp->check_base change_base Consider a stronger base or a different carbonate check_base->change_base No consult_specialist Consult with a senior chemist or application scientist check_base->consult_specialist Yes change_base->consult_specialist

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

Diagram 2: Key Factors in Optimizing Buchwald-Hartwig Amination

Buchwald_Hartwig_Factors center Successful Buchwald-Hartwig Amination catalyst Catalyst Precursor (e.g., Pd2(dba)3, Pd(OAc)2) catalyst->center ligand Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) ligand->center base Strong, Non-Nucleophilic Base (e.g., NaOtBu, LHMDS) base->center solvent Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) solvent->center

Sources

Troubleshooting

Monitoring reaction progress of 6-Bromo-2-nitropyridin-3-amine synthesis

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-Bromo-2-nitropyridin-3-amine. This document offers in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-Bromo-2-nitropyridin-3-amine. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible synthesis.

Introduction

6-Bromo-2-nitropyridin-3-amine is a key building block in medicinal chemistry and materials science. The strategic placement of the bromo, nitro, and amino functionalities on the pyridine ring allows for a diverse range of subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide will focus on a common and practical synthetic route, starting from the commercially available 2-aminopyridine, and will address the critical aspects of reaction monitoring and troubleshooting.

Synthetic Pathway Overview

The synthesis of 6-Bromo-2-nitropyridin-3-amine is typically achieved in a two-step process from 2-aminopyridine. The first step involves the nitration of 2-aminopyridine to yield 2-amino-3-nitropyridine. This intermediate is then subjected to regioselective bromination to afford the final product.

Synthesis_Pathway Start 2-Aminopyridine Intermediate 2-Amino-3-nitropyridine Start->Intermediate Nitration (HNO3, H2SO4) Product 6-Bromo-2-nitropyridin-3-amine Intermediate->Product Bromination (NBS or Br2)

Caption: General synthetic route for 6-Bromo-2-nitropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 6-Bromo-2-nitropyridin-3-amine?

A1: The most critical step is the regioselective bromination of 2-amino-3-nitropyridine. The directing effects of the amino and nitro groups can lead to the formation of isomeric byproducts. The amino group is an ortho-, para-director, while the nitro group is a meta-director. Careful control of reaction conditions is crucial to favor the formation of the desired 6-bromo isomer.

Q2: Why is direct bromination of 2-aminopyridine followed by nitration not a preferred route?

A2: Direct bromination of 2-aminopyridine can lead to a mixture of mono- and di-brominated products, and the regioselectivity can be difficult to control.[1] Nitrating the brominated aminopyridine can also result in a mixture of isomers. The presented two-step approach, with nitration preceding bromination, generally offers better control over the final product's regiochemistry.

Q3: What are the common impurities I should expect in this synthesis?

A3: In the nitration step, the primary impurity is the undesired 2-amino-5-nitropyridine isomer. During the bromination step, the main potential impurity is the 4-bromo isomer, as well as unreacted starting material. Over-bromination leading to di-brominated products is also a possibility if an excess of the brominating agent is used.

Q4: Can I use liquid bromine instead of N-Bromosuccinimide (NBS) for the bromination step?

A4: Yes, liquid bromine can be used for the bromination.[2] However, NBS is often preferred as it is a solid and easier to handle, and it can provide a slow, controlled release of bromine, which can help to minimize side reactions such as over-bromination.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation in Nitration Step 1. Incomplete reaction. 2. Incorrect acid concentration. 3. Reaction temperature too low.1. Monitor the reaction closely using TLC. Ensure the starting material spot has been consumed. 2. Use a mixture of concentrated nitric and sulfuric acid. Sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺). 3. Maintain the reaction temperature as specified in the protocol. While initial cooling is necessary to control the exotherm, the reaction may require warming to proceed to completion.
Formation of Multiple Spots on TLC After Nitration 1. Formation of isomeric byproducts (e.g., 2-amino-5-nitropyridine). 2. Over-nitration (dinitropyridine formation).1. Optimize the reaction temperature and addition rate of the nitrating mixture. Lower temperatures generally favor the formation of the 3-nitro isomer. 2. Use a stoichiometric amount of nitric acid. An excess of the nitrating agent can lead to the formation of dinitrated products.
Low Yield in Bromination Step 1. Incomplete reaction. 2. Decomposition of the product. 3. Loss of product during work-up.1. Monitor the reaction by TLC or HPLC until the starting material is consumed. 2. Maintain the recommended reaction temperature. Overheating can lead to degradation. 3. Ensure proper pH adjustment during work-up. The product is an amine and can be soluble in acidic aqueous solutions. Neutralize the reaction mixture carefully to precipitate the product before extraction.
Presence of Multiple Products After Bromination 1. Formation of isomeric byproducts (e.g., 4-bromo-2-nitropyridin-3-amine). 2. Over-bromination (di-brominated products).1. Control the reaction temperature and choice of brominating agent. NBS may offer better regioselectivity than liquid bromine. 2. Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). Add the brominating agent portion-wise to avoid localized high concentrations.
Difficulty in Product Purification 1. Co-elution of isomers during column chromatography. 2. Product is a fine powder that is difficult to handle.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. Consider recrystallization as an alternative or final purification step. Experiment with different solvent systems to find one that provides good crystal formation.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitropyridine

This protocol is adapted from a patented procedure.[2]

Materials:

  • 2-Aminopyridine

  • Dichloromethane (DCM)

  • Liquid Bromine (Br₂)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • Bromination to form 2-Amino-5-bromopyridine:

    • Dissolve 2-aminopyridine in dichloromethane.

    • With stirring, slowly add liquid bromine dropwise at a controlled rate (e.g., one drop every 3-5 seconds).[2]

    • Heat the reaction mixture to approximately 50-60°C and maintain for 1-2 hours.[2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude 2-amino-5-bromopyridine.

    • Filter the solid, wash with water, and dry.

  • Nitration to form 2-Amino-5-bromo-3-nitropyridine:

    • Carefully add the 2-amino-5-bromopyridine to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice bath.

    • After the addition is complete, slowly warm the reaction mixture to 110-120°C and maintain for 6-7 hours.[2]

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

    • Filter the solid, wash with water, and dry.

  • Debromination to form 2-Amino-3-nitropyridine:

    • The 2-amino-5-bromo-3-nitropyridine is then subjected to a hydrogenation reaction to remove the bromine at the 5-position. This can be achieved using a catalyst such as Palladium on carbon (Pd/C) in the presence of a hydrogen source.

Step 2: Synthesis of 6-Bromo-2-nitropyridin-3-amine

This proposed protocol is based on general procedures for the bromination of activated pyridine rings.

Materials:

  • 2-Amino-3-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (anhydrous)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask, dissolve 2-amino-3-nitropyridine (1.0 eq.) in anhydrous acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent:

    • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0°C and monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Monitoring Workflow

Effective monitoring is crucial for optimizing yield and minimizing impurities.

Monitoring_Workflow cluster_TLC TLC Monitoring cluster_HPLC HPLC Monitoring tlc_prep Prepare TLC Plate (Silica gel 60 F254) spotting Spot Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM) tlc_prep->spotting elution Elute with Hexanes:Ethyl Acetate (e.g., 7:3 v/v) spotting->elution visualization Visualize under UV light (254 nm) and/or with a staining agent elution->visualization decision Is Starting Material Consumed? visualization->decision hplc_prep Prepare Sample: Dilute aliquot in mobile phase injection Inject onto a C18 reverse-phase column hplc_prep->injection hplc_elution Elute with a gradient of Acetonitrile and Water (with 0.1% TFA) injection->hplc_elution detection Detect at a suitable wavelength (e.g., 254 nm or 320 nm) hplc_elution->detection detection->decision start Start of Reaction start->tlc_prep start->hplc_prep workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->tlc_prep continue_reaction->hplc_prep

Caption: A typical workflow for monitoring the bromination reaction using TLC and HPLC.

Data Interpretation:
  • TLC: The product, 6-Bromo-2-nitropyridin-3-amine, is expected to be more non-polar than the starting material, 2-amino-3-nitropyridine, due to the introduction of the bromine atom. Therefore, the product spot should have a higher Rf value. The disappearance of the starting material spot indicates the completion of the reaction. The presence of multiple new spots may indicate the formation of byproducts.

  • HPLC: In a reverse-phase HPLC system, the more non-polar product will have a longer retention time than the starting material. The peak area can be used to quantify the conversion of the starting material to the product and to assess the purity of the crude product.

Compound Expected TLC Rf Expected HPLC Retention Time
2-Amino-3-nitropyridineLowerShorter
6-Bromo-2-nitropyridin-3-amineHigherLonger

References

  • Preparation method of 2-amino-3-nitro pyridine. CN103664765A.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, Volume 5, Issue 12, December-2014. Available at: [Link]

  • 3-aminopyridine. Organic Syntheses, Coll. Vol. 4, p.45 (1963); Vol. 32, p.14 (1952). Available at: [Link]

  • N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Bromination

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale bromination of pyridine. It provides in-depth technical support, troubleshooting advice, and answers to fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale bromination of pyridine. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions concerning the management of the significant exothermic risks associated with this reaction. Our focus is on ensuring process safety, maintaining reaction control, and achieving desired product outcomes through a deep understanding of the underlying chemical principles.

Section 1: Understanding the Exotherm in Pyridine Bromination

The bromination of pyridine is a classic electrophilic aromatic substitution. However, unlike benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack.[1] Consequently, forcing conditions such as high temperatures or the use of strong Lewis acids are often required to initiate the reaction.[2][3] Once the activation energy barrier is overcome, the reaction can proceed rapidly and release a substantial amount of heat.

The primary hazard is a runaway reaction , a scenario where the rate of heat generation surpasses the system's capacity for heat removal.[4][5] This leads to an uncontrolled escalation in temperature and pressure, which can result in reactor failure, explosion, and the release of highly toxic and corrosive materials like bromine, hydrogen bromide, and pyridine.[4][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of the exotherm in pyridine bromination?

A1: The exotherm is driven by two main factors:

  • Reaction Enthalpy: The formation of the stable C-Br bond and the aromatic hydrobromide salt is a highly exothermic process.

  • Activation Energy: Because the pyridine ring is deactivated, significant energy input (e.g., heat) is often needed to get the reaction started.[1] Once initiated, the reaction can accelerate rapidly, releasing this energy over a short period. This is particularly dangerous if reactants have been allowed to accumulate at a lower temperature before the reaction takes off.

Q2: What are the immediate warning signs of a developing thermal runaway?

A2: Be vigilant for the following indicators:

  • A reaction temperature that rises more rapidly than predicted or continues to increase after cooling has been applied.

  • An unexpected and sharp increase in reactor pressure.

  • A noticeable change in the color (e.g., sudden darkening, charring) or viscosity of the reaction mixture.

  • An increased rate of off-gassing from the reactor.[4]

Q3: Are there safer alternatives to elemental bromine (Br₂) for large-scale reactions?

A3: Yes. While elemental bromine is a potent reagent, its handling risks are significant.[6][7] Safer alternatives include solid brominating agents, which are easier to handle and can allow for more controlled portion-wise addition.

Brominating AgentFormulaPhysical StateKey AdvantagesKey Considerations
Elemental Bromine Br₂Fuming LiquidHigh reactivity, low cost.Highly toxic, corrosive, volatile, difficult to handle at scale.[6][8]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂SolidEasier and safer to handle than Br₂, good for allylic and benzylic brominations, often more selective.[9]Can decompose over time, requires an initiator for some reactions.[9]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂SolidHigh bromine content by weight, stable, and a safer alternative to liquid bromine.[10]Reaction kinetics may differ significantly from Br₂.

Q4: How does the choice of solvent impact thermal safety?

A4: The solvent plays a critical role in thermal management. An ideal solvent should have:

  • High Heat Capacity: To absorb a significant amount of heat with only a moderate temperature increase.

  • High Boiling Point: To prevent solvent loss and pressure buildup at operating temperatures.

  • Good Thermal Conductivity: To facilitate heat transfer from the reaction mixture to the cooling jacket.

  • Chemical Inertness: It must not react exothermically with reactants or products. Fuming sulfuric acid (oleum) is often used, but its own reactivity must be carefully managed.[11]

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during large-scale pyridine bromination.

Issue 1: Uncontrolled Temperature Spike During Bromine Addition

  • Symptoms: The temperature rises rapidly and overshoots the setpoint as soon as bromine addition begins. The cooling system cannot keep up.

  • Probable Causes:

    • Addition Rate is Too High: The rate of heat generation is overwhelming the rate of heat removal.

    • Poor Heat Transfer: Inadequate agitation, fouling on the reactor walls, or insufficient coolant flow.

    • Incorrect Thermal Model: The reaction is more exothermic than anticipated for the specific concentration and scale.

  • Immediate Actions & Solutions:

    • STOP ADDITION: Immediately halt the feed of the brominating agent.

    • MAXIMUM COOLING: Apply full cooling to the reactor jacket.

    • MONITOR PRESSURE: Be prepared for an emergency pressure release.

    • PREPARE QUENCH: Have a suitable quenching agent (e.g., a pre-cooled solution of sodium bisulfite or thiosulfate) ready for emergency use.

    • Review & Re-plan: Before restarting, recalculate the required addition time based on the observed exotherm and the reactor's known heat removal capacity. Reduce the addition rate significantly. Ensure agitation is at maximum effective speed.

Issue 2: Reaction Stalls, Followed by a Violent Exotherm ("Hang-Fire" Scenario)

  • Symptoms: After adding a portion of the bromine, the temperature does not rise as expected, suggesting the reaction has not initiated. Adding more bromine or increasing the temperature then causes a sudden, violent, and uncontrollable exotherm.

  • Probable Cause: The reaction has a significant induction period. Reactants (pyridine and bromine) accumulate in the reactor without reacting. When the reaction finally initiates, the large concentration of unreacted material reacts almost instantaneously, releasing a massive amount of energy.

  • Prevention & Mitigation:

    • Confirm Initiation: Before beginning the main bromine feed, add a very small initial charge of bromine and confirm that a slight, controlled exotherm occurs. Do not proceed until initiation is confirmed.

    • In-Process Monitoring: Use Process Analytical Technology (PAT) like in-situ FTIR or Raman spectroscopy to monitor the concentration of reactants. This allows you to see if bromine is accumulating.

    • "Dose and Wait": Add a small percentage of the total bromine charge, wait for the exotherm to occur and subside, and only then proceed with the continuous, slow addition.

Issue 3: Formation of Char and Excessive Byproducts

  • Symptoms: The final product is dark, contains significant tar-like material, and the yield of the desired bromopyridine is low.

  • Probable Causes:

    • Localized Hotspots: Poor mixing can lead to areas of high bromine concentration and localized, intense exotherms that "cook" the material.

    • Reaction Temperature Too High: The overall reaction temperature may be too high, promoting side reactions and decomposition. Dibromination and other polybrominated species can also form.[11]

  • Solutions:

    • Improve Agitation: Ensure the agitator design and speed are sufficient for the reactor scale and viscosity of the mixture.

    • Sub-Surface Addition: Introduce the bromine below the surface of the reaction mixture to promote rapid dispersion and prevent accumulation at the surface.

    • Optimize Temperature: Experiment at a lower temperature. While this may slow the reaction, it can drastically improve selectivity and reduce byproduct formation.[9]

Section 4: Protocols and Safety Workflows

Protocol 1: Controlled Bromination of Pyridine (Illustrative Example)

WARNING: This procedure must only be carried out by trained personnel in a properly equipped chemical reactor with appropriate safety controls and emergency systems. A thorough process hazard analysis (PHA) must be completed before any scale-up operation.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and rated for the temperatures and pressures anticipated.

    • Calibrate all temperature and pressure sensors.

    • Charge the reactor with pyridine and the chosen solvent (e.g., fuming sulfuric acid).

    • Establish inert atmosphere (e.g., Nitrogen) and begin agitation.

  • Thermal Conditioning:

    • Cool the reactor contents to the starting temperature (e.g., 0-5 °C). Ensure the cooling system is stable and can hold the temperature.

  • Reagent Preparation:

    • Prepare the brominating agent (e.g., elemental bromine) in a calibrated addition vessel connected to a dosing pump.

  • Initiation and Controlled Addition:

    • Add a small initial charge (approx. 1-2% of total) of bromine to confirm reaction initiation (observe a small, controlled temperature rise).

    • Once initiation is confirmed, begin the slow, continuous, sub-surface addition of bromine via the dosing pump. The addition rate must be strictly controlled so that the reactor temperature does not exceed the defined setpoint (e.g., 10 °C) and the cooling system is never overwhelmed.

  • Monitoring and Control:

    • Continuously monitor the internal temperature, jacket temperature, and reactor pressure throughout the addition.

    • Log all data. Any deviation from the expected profile should trigger an alarm and an immediate pause in addition.

  • Digestion and Quenching:

    • After the addition is complete, allow the reaction to stir at the set temperature for a specified "digestion" period to ensure full conversion.

    • Once complete, the reaction must be carefully quenched by slowly adding it to a pre-cooled quenching solution (e.g., aqueous sodium bisulfite). This step is also exothermic and must be controlled.

Visualization of Safety Workflows

A clear decision-making process is critical for handling deviations.

Exotherm_Management_Workflow cluster_monitor Continuous Monitoring cluster_control Control Logic cluster_emergency Emergency Response Start Begin Bromine Addition Monitor Monitor Temp (T_rxn) & Pressure (P_rxn) Start->Monitor T_Normal T_rxn Stable? Within limits? Continue Continue Addition T_Rising T_rxn Rising Uncontrollably? Stop_Addition 1. STOP ADDITION IMMEDIATELY Max_Cool 2. Apply Max Cooling Prep_Quench 3. Prepare Quench Agent Assess 4. Assess Situation (Pressure, Off-gas) Quench 5. Emergency Quench (If Necessary) Evacuate EVACUATE & ALERT

Heat_Balance Heat_In Heat_In Stable Stable Heat_Out Heat_Out Runaway Runaway

Section 5: References

  • Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. (URL not directly available, abstract found)

  • Tee, O. S., & Paventi, M. (1981). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. Journal of the American Chemical Society. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559. [Link]

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. [Link]

  • Unknown Author. (n.d.). Standard Operating Procedure: Bromine Safety. University of Washington. [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. [Link]

  • ICL Group. (n.d.). Bromine Safety Handbook. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

  • Unknown Author. (n.d.). Pyridines. University lecture notes. [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

  • VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Google Patents. (1983). CA1126276A - Halogenation of pyridine compounds.

  • Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • den Hertog, H. J., & van der Does, L. (1966). Bromination of pyridine in fuming sulphuric acid. ResearchGate. [Link]

  • Leggett, D. J. (2000). Runaway reactions: Ignore the chemistry at your peril. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Analysis of 3-Amino-6-bromo-2-nitropyridine: A Comparative Approach

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a direct snapshot of the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 3-Amino-6-bromo-2-nitropyridine, a polysubstituted pyridine with significant potential in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a comparative methodology. By dissecting the 13C NMR data of structurally related pyridine derivatives, we can confidently predict and interpret the chemical shifts for our target compound. This approach not only serves as a practical tool for the analysis of 3-Amino-6-bromo-2-nitropyridine but also provides a framework for understanding the complex interplay of substituent effects in heteroaromatic systems.

The Power of Substituent Effects in 13C NMR of Pyridines

The chemical shift of a carbon atom in a pyridine ring is exquisitely sensitive to the nature and position of its substituents. Electron-donating groups (EDGs) like the amino (-NH2) group tend to shield the carbon nuclei, causing an upfield shift (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) such as the nitro (-NO2) and bromo (-Br) groups deshield the carbon nuclei, resulting in a downfield shift (to a higher ppm value). The magnitude of these shifts is also position-dependent, with the most significant effects observed at the ipso (the carbon directly attached to the substituent), ortho, and para positions.

Comparative Analysis: Building the Spectrum from Analogs

To predict the 13C NMR spectrum of 3-Amino-6-bromo-2-nitropyridine, we will analyze the experimental data of simpler, related molecules. This comparative approach allows us to understand the individual and combined effects of the amino, bromo, and nitro groups on the pyridine ring.

CompoundC2C3C4C5C6Solvent
Pyridine 150.3124.2136.2124.2150.3CDCl3
3-Aminopyridine 141.2146.1124.1124.4143.8CDCl3
2-Nitropyridine 150.0124.1136.7124.1150.0CDCl3
3-Amino-2-nitropyridine 149.8133.5136.1119.5155.6DMSO-d6
3-Amino-6-bromopyridine 142.3149.2127.1114.7140.1DMSO-d6
Predicted: 3-Amino-6-bromo-2-nitropyridine ~152-158~135-142~128-134~112-118~142-148-

Note: Chemical shifts are in ppm. Data for analogs are sourced from various publicly available spectral databases and literature. The predicted values are estimations based on the additive effects of the substituents.

Analysis of Substituent Effects:

  • Amino Group at C3: In 3-aminopyridine, the amino group strongly shields the ipso-carbon (C3), but deshields the ortho-carbons (C2 and C4) and the para-carbon (C6).

  • Nitro Group at C2: The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for the carbons it is attached to and those in its vicinity.

  • Bromo Group at C6: The bromo group also acts as an electron-withdrawing group, though its effect is generally less pronounced than the nitro group. It will deshield the carbon it is attached to (C6).

Predicted Spectrum of 3-Amino-6-bromo-2-nitropyridine:

Based on the analysis of the analogs, we can predict the following for the 13C NMR spectrum of 3-Amino-6-bromo-2-nitropyridine:

  • C2: Will be significantly deshielded due to the attached nitro group, placing it at a high ppm value.

  • C3: The shielding effect of the amino group will be counteracted by the deshielding effect of the adjacent nitro group, resulting in a downfield shift compared to 3-aminopyridine.

  • C4: Will experience a moderate downfield shift due to the influence of the neighboring nitro and amino groups.

  • C5: Will likely be the most shielded carbon, appearing at the lowest ppm value, influenced by the meta amino and bromo groups.

  • C6: Will be deshielded by the attached bromo group, appearing at a relatively high ppm value.

Experimental Protocol for 13C NMR Analysis

For researchers seeking to acquire experimental data for 3-Amino-6-bromo-2-nitropyridine or similar compounds, the following protocol provides a robust starting point.

Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 10-50 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire a standard proton-decoupled 13C NMR spectrum. acq2->acq3 proc1 Apply Fourier transformation to the FID. proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the solvent peak or an internal standard (TMS). proc2->proc3 an1 Identify the number of unique carbon signals. an2 Assign chemical shifts to the respective carbon atoms based on predicted values and substituent effects. an1->an2 an3 (Optional) Perform 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignments. an2->an3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc cluster_analysis cluster_analysis cluster_proc->cluster_analysis

Caption: A streamlined workflow for the 13C NMR analysis of organic compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of 3-Amino-6-bromo-2-nitropyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard proton-decoupled 1D 13C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and the spectrometer's sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum. Typically, the solvent peak is used as a secondary reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm). Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).

  • Spectral Interpretation:

    • Identify the number of distinct carbon signals in the spectrum. For 3-Amino-6-bromo-2-nitropyridine, five signals are expected, as there are no elements of symmetry that would make any of the pyridine ring carbons chemically equivalent.

    • Assign the chemical shifts to the corresponding carbon atoms based on the predicted values derived from the comparative analysis of analogs and a thorough understanding of substituent effects.

    • For unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates carbon atoms to their directly attached protons, while HMBC reveals longer-range (2-3 bond) C-H correlations.

Conclusion

The 13C NMR analysis of 3-Amino-6-bromo-2-nitropyridine, while seemingly challenging due to the lack of readily available experimental data, can be confidently approached through a systematic, comparative methodology. By understanding the fundamental principles of substituent effects and leveraging the spectral data of simpler analogs, researchers can accurately predict and interpret the 13C NMR spectrum of this and other complex polysubstituted pyridines. This guide provides not only a specific analysis of the title compound but also a broader framework for the structural elucidation of novel heteroaromatic compounds, a critical task in the advancement of chemical and pharmaceutical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Kalchhauser, H., & Wuthrich, K. (1982). 13C NMR of Biological Systems. John Wiley & Sons.
  • Gunther, H. (2013).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 6-Bromo-2-nitropyridin-3-amine

This guide provides an in-depth technical comparison of mass spectrometry techniques for the structural characterization of 6-Bromo-2-nitropyridin-3-amine, a crucial building block in pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the structural characterization of 6-Bromo-2-nitropyridin-3-amine, a crucial building block in pharmaceutical and materials science research. We will explore the compound's distinct fragmentation behaviors under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to select the optimal analytical strategy, interpret the resulting data, and gain unambiguous structural confirmation.

Foundational Characteristics of 6-Bromo-2-nitropyridin-3-amine

Before delving into its mass spectrometric behavior, understanding the fundamental properties of 6-Bromo-2-nitropyridin-3-amine is essential. The molecule's structure, featuring a pyridine core with three distinct functional groups—an amine, a nitro group, and a bromine atom—dictates its ionization and fragmentation pathways.

The most telling feature for mass spectrometric identification is the presence of a bromine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), commonly referred to as the M and M+2 peaks.[1] This signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

PropertyValueSource
Molecular Formula C₅H₄BrN₃O₂[2][3]
Average Molecular Weight ~218.01 g/mol [2][3]
Monoisotopic Mass (using ⁷⁹Br) 216.94869 Da[2]
Monoisotopic Mass (using ⁸¹Br) 218.94664 Da[2]

Hard Ionization Approach: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation.[4] This makes it an excellent tool for structural elucidation by creating a unique "fingerprint" mass spectrum for library matching and identification.

Predicted EI Fragmentation Pathway

Under EI conditions (typically 70 eV), 6-Bromo-2-nitropyridin-3-amine is expected to produce a radical molecular ion (M⁺•) that undergoes a series of competing fragmentation reactions. The primary cleavage sites are dictated by the relative bond strengths and the stability of the resulting fragments. Key fragmentation routes for aromatic nitro compounds include the loss of the nitro group as •NO₂ or •NO, while aromatic amines can undergo cleavage adjacent to the nitrogen atom.[5][6]

The proposed fragmentation cascade is visualized below.

G M C₅H₄BrN₃O₂⁺• m/z 217/219 F1 [M - NO₂]⁺ m/z 171/173 M->F1 - •NO₂ (46 Da) F2 [M - NO]⁺• m/z 187/189 M->F2 - •NO (30 Da) F3 [M - Br]⁺ m/z 138 M->F3 - •Br (79/81 Da) F5 [M - O - NO]⁺ m/z 171/173 M->F5 - O, - •NO F4 [F1 - HCN]⁺• m/z 144/146 F1->F4 - HCN (27 Da) G M [M+H]⁺ m/z 218/220 F1 [M+H - H₂O]⁺ m/z 200/202 M->F1 - H₂O (18 Da) F2 [M+H - HNO₂]⁺ m/z 171/173 M->F2 - HNO₂ (47 Da) F3 [M+H - H₂O - CO]⁺ m/z 172/174 F1->F3 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Table of Predicted ESI-MS/MS Fragments
Ion DescriptionProposed Neutral LossPrecursor Ion m/z (⁷⁹Br/⁸¹Br)Product Ion m/z (⁷⁹Br/⁸¹Br)
Protonated Molecule-218 / 220-
Product Ion 1H₂O (from nitro and adjacent amine)218 / 220200 / 202
Product Ion 2HNO₂ (Nitrous Acid)218 / 220171 / 173
Product Ion 3HBr (Hydrogen Bromide)218 / 220138
Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol is suited for analyzing the compound from complex matrices, such as in drug metabolism studies.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC System Configuration:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid promotes protonation for positive-ion ESI.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS System Configuration:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan: Scan from m/z 100 to 350 to identify the [M+H]⁺ precursor ion at m/z 218/220.

    • MS2 (Tandem MS) Method:

      • Precursor Ion Selection: Isolate the ion at m/z 218.

      • Collision Gas: Argon.

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of product ions. This helps optimize the fragmentation for specific structural information.

      • Product Ion Scan: Scan from m/z 40 to 225.

Head-to-Head Comparison: EI vs. ESI-MS/MS

The choice between EI and ESI is dictated by the analytical goal. For 6-Bromo-2-nitropyridin-3-amine, the two techniques provide complementary information.

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Principle High-energy electron bombardmentSoft ionization via charged droplet evaporation
Molecular Ion M⁺• (m/z 217/219), may be weak or absent[M+H]⁺ (m/z 218/220), typically a strong signal
Fragmentation Extensive, uncontrolled, radical-drivenControlled (CID), even-electron, neutral loss driven
Structural Information "Fingerprint" spectrum, good for library searchConfirms molecular weight, targeted fragmentation clarifies connectivity
Primary Application Unambiguous identification of pure, volatile compoundsAnalysis of complex mixtures, quantification, characterization of non-volatile compounds
Key Advantage Highly reproducible, extensive library databasesHigh sensitivity, provides clear molecular weight, suitable for LC coupling
Key Limitation Requires volatile and thermally stable analytesFragmentation is less standardized and depends on instrument parameters

Isomeric Differentiation: Comparison with 6-Bromo-3-nitropyridin-2-amine

Mass spectrometry can often distinguish between isomers based on differences in their fragmentation patterns. Consider the isomer 6-Bromo-3-nitropyridin-2-amine , where the nitro and amine groups have swapped positions.

The relative positions of the functional groups can influence fragmentation through steric or electronic effects, such as the ortho effect. For example, the proximity of the nitro group to the pyridine nitrogen in the 2-position isomer (our primary topic) might facilitate different rearrangement pathways compared to the 3-nitro isomer. While many fragments (like the loss of •Br or •NO₂) would be common to both, the relative intensities of these fragments would likely differ, providing a basis for differentiation. A detailed study would be required to confirm specific diagnostic ions, but it is plausible that the initial loss of H₂O in ESI-MS/MS might be more or less favorable depending on the isomer, leading to a quantifiable difference in the product ion spectrum.

Conclusion

The mass spectrometric analysis of 6-Bromo-2-nitropyridin-3-amine is a clear illustration of how different ionization techniques can be leveraged to achieve comprehensive structural characterization.

  • GC-EI-MS is the superior method for creating a standardized, fragment-rich spectrum for definitive identification and library matching of the pure substance, provided it is sufficiently volatile.

  • LC-ESI-MS/MS is the indispensable tool for confirming the molecular weight and analyzing the compound in complex mixtures. Its controlled fragmentation capabilities allow for targeted structural investigation and are essential for applications like metabolite identification or reaction monitoring.

For drug development professionals and researchers, a dual-pronged approach is recommended. Initial characterization and purity assessment of a synthesized standard can be robustly performed using GC-EI-MS. For all subsequent applications involving biological matrices or complex mixtures, the sensitivity and specificity of LC-ESI-MS/MS are paramount.

References

  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated... Available from: [Link]

  • PubChem. 6-Bromo-2-nitropyridin-3-ol. Available from: [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Available from: [Link]

  • PubChem. 6-Bromo-2-nitropyridin-3-amine. Available from: [Link]

  • ACS Publications. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Available from: [Link]

  • ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Crysdot LLC. 6-Bromo-3-nitropyridin-2-amine. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • National Institute of Standards and Technology. Pyridine - NIST WebBook. Available from: [Link]

  • YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available from: [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Substituted Nitropyridines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Infrared (IR) spectroscopy data for a series of substituted nitropyridines. As a senior application scientis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Infrared (IR) spectroscopy data for a series of substituted nitropyridines. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of how substituent effects manifest in the vibrational spectra of these crucial heterocyclic compounds. Nitropyridines are pivotal intermediates in the synthesis of a wide range of bioactive molecules, and a thorough understanding of their structural characterization is paramount for efficient drug development and materials science.[1]

The Vibrational Signature of the Nitro Group in Pyridines

Infrared spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. In the context of nitropyridines, the focus is often on the characteristic vibrational modes of the nitro (NO₂) group. This functional group gives rise to two distinct and intense absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

For aromatic nitro compounds, these bands typically appear in the following regions:

  • Asymmetric stretch (νₐₛ): 1550–1475 cm⁻¹

  • Symmetric stretch (νₛ): 1360–1290 cm⁻¹

The precise wavenumbers of these absorptions are highly sensitive to the electronic environment of the nitro group. The electron-withdrawing or electron-donating nature of other substituents on the pyridine ring, as well as their position relative to the nitro group, can cause significant shifts in these frequencies. These shifts provide valuable insights into the electronic structure of the molecule.

Comparative Analysis of IR Data for Substituted Nitropyridines

The following table summarizes the experimentally observed asymmetric and symmetric NO₂ stretching frequencies for a selection of substituted nitropyridines. This data has been compiled from various spectroscopic databases and peer-reviewed literature to provide a comparative overview.

CompoundSubstituent and PositionAsymmetric NO₂ Stretch (νₐₛ, cm⁻¹)Symmetric NO₂ Stretch (νₛ, cm⁻¹)
2-Chloro-3-nitropyridine2-Chloro~1530~1350
2-Amino-5-nitropyridine2-Amino~1507~1335
2-Methoxy-5-nitropyridine2-Methoxy~1520~1340
4-Hydroxy-3-nitropyridine4-Hydroxy~1540~1360
2,6-Dimethyl-3-nitropyridine2,6-Dimethyl~1525~1355

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Interpreting the Substituent Effects on NO₂ Vibrational Frequencies

The electronic interplay between the substituent and the nitro group, transmitted through the pyridine ring, is the primary determinant of the observed shifts in the NO₂ stretching frequencies. These effects can be broadly categorized as inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like the chloro group (-Cl) are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect tends to pull electron density away from the nitro group, strengthening the N-O bonds and shifting the stretching frequencies to higher wavenumbers. However, the lone pairs on the chlorine atom can also participate in a weaker electron-donating resonance effect. The net effect is a complex interplay of these opposing forces. In 2-chloro-3-nitropyridine, the dominant inductive effect leads to relatively high stretching frequencies.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) and methoxy (-OCH₃) groups are potent electron-donators through resonance. The lone pair of electrons on the nitrogen or oxygen atom can be delocalized into the pyridine ring, increasing the electron density on the nitro group. This increased electron density weakens the N-O bonds, resulting in a shift of the stretching frequencies to lower wavenumbers. This is clearly observed in the case of 2-amino-5-nitropyridine, which exhibits some of the lowest NO₂ stretching frequencies in this series. The methoxy group in 2-methoxy-5-nitropyridine also shows a similar, though slightly less pronounced, effect.

  • Positional Isomerism: The position of the substituent relative to the nitro group is critical. Electron-donating groups at the ortho and para positions have the most significant impact on lowering the NO₂ stretching frequencies due to the effective delocalization of the lone pair electrons onto the nitro group through resonance.

  • Steric Effects: In cases like 2,6-dimethyl-3-nitropyridine, steric hindrance between the methyl groups and the nitro group can cause the nitro group to twist out of the plane of the pyridine ring. This reduces the resonance interaction between the nitro group and the ring, which can influence the vibrational frequencies.

Experimental Protocol for High-Quality ATR-FTIR Analysis

To ensure the acquisition of accurate and reproducible IR spectra of substituted nitropyridines, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended. ATR is a preferred method for solid powders as it requires minimal sample preparation.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Crystal Cleaning:

    • Thoroughly clean the ATR crystal surface with a soft, lint-free cloth soaked in a volatile solvent such as isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount of the crystalline nitropyridine sample onto the center of the ATR crystal.

    • Ensure that the sample completely covers the crystal surface.

  • Pressure Application:

    • Lower the ATR press and apply consistent pressure to the sample. This is crucial for ensuring good contact between the sample and the crystal, which is necessary for a strong and well-defined spectrum.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16–32 (co-added to improve the signal-to-noise ratio)

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, perform a baseline correction to obtain a flat baseline.

    • Use the peak-picking tool to accurately determine the wavenumbers of the asymmetric and symmetric NO₂ stretching bands.

  • Cleaning After Analysis:

    • Retract the press and carefully remove the sample from the crystal surface.

    • Clean the crystal thoroughly as described in step 1 to prevent cross-contamination.

Visualizing the Workflow

The following diagram illustrates the key steps in the acquisition and analysis of IR data for substituted nitropyridines.

Caption: Workflow for ATR-FTIR analysis of substituted nitropyridines.

Conclusion

The infrared spectrum of a substituted nitropyridine provides a rich source of information about its molecular structure. The positions of the asymmetric and symmetric NO₂ stretching bands are particularly sensitive to the electronic effects of other substituents on the pyridine ring. By carefully analyzing these vibrational frequencies, researchers can gain valuable insights into the electronic properties of these important compounds. The systematic comparison of IR data, coupled with a robust experimental protocol, empowers scientists in drug discovery and materials science to confidently characterize their synthesized molecules and understand the subtle interplay of molecular structure and vibrational spectroscopy.

References

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  • FTIR-
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
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  • 2-Methoxy-5-nitropyridine | C6H6N2O3 | CID 79525. (n.d.). PubChem.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube.
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  • What does a "Pyridine- FTIR analysis" can tell me?. (2014).
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  • Sample Preparation – FT-IR/ATR. (n.d.).
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  • 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum. (n.d.). ChemicalBook.
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  • 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity. (n.d.). Benchchem.
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  • FTIR spectrum for Pyridine | Download Table. (n.d.).
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  • 2,6-Dimethyl-3-nitropyridine | 15513-52-7. (n.d.). TCI Chemicals.
  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (n.d.). Journal of the Chemical Society B: Physical Organic.
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Comparative

Analytical methods for characterizing 6-Bromo-2-nitropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 896160-59-9 | Formula: C₅H₄BrN₃O₂ | MW: 217.97 g/mol

Executive Summary: The "Regio-Isomer Trap"

6-Bromo-2-nitropyridin-3-amine is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. However, its characterization presents a specific "silent" risk: Regio-isomerism .

Synthetic routes involving the nitration of aminopyridines or the amination of nitropyridines often yield mixtures of isomers (e.g., 2-nitro-3-amine vs. 3-nitro-2-amine) that are difficult to distinguish by standard 1D-NMR due to similar proton environments. Misidentifying the position of the nitro group relative to the amine can lead to dead-end synthesis steps downstream.

This guide compares Standard Quality Control (QC) Methods against Advanced Characterization Protocols , demonstrating why a multi-modal approach is required to validate this specific compound for drug development.

Structural Confirmation: Identity & Isomerism

Objective: Definitively prove the positions of the Nitro (-NO₂) and Amine (-NH₂) groups relative to the Bromine (-Br).

Comparison: 1D-NMR vs. 2D-NMR/X-Ray
FeatureMethod A: Standard 1H-NMR (DMSO-d6)Method B: Advanced 2D-NMR (NOESY/HMBC)
Primary Output Proton count and coupling constants (

).
Spatial proximity (NOE) and long-range C-H coupling.
Limitation The aromatic region only contains two protons (H4, H5). Isomers often show identical splitting patterns (doublets,

Hz).
Requires longer acquisition time and higher concentration.
Verdict Insufficient for De-Novo Characterization. Good for batch-to-batch consistency only.Essential. HMBC correlates ring carbons to specific protons, confirming the substitution pattern.
Diagram: Structural Elucidation Workflow

The following decision tree illustrates the logic flow for confirming the structure, prioritizing non-destructive methods before resorting to X-Ray crystallography.

StructuralElucidation Start Unknown Isomer Sample NMR1D 1H NMR (DMSO-d6) Check Coupling Constants (J) Start->NMR1D Ambiguity Ambiguous Region? (Isomers have similar J values) NMR1D->Ambiguity NMR2D 2D NMR (NOESY + HMBC) Verify N-H to Ring Proton Proximity Ambiguity->NMR2D Yes (Common) MS HRMS (ESI+) Confirm Molecular Formula Ambiguity->MS No Ambiguity (Rare) XRay Single Crystal X-Ray (Gold Standard) NMR2D->XRay Inconclusive Release Release Material NMR2D->Release Structure Confirmed MS->Release XRay->Release

Caption: Workflow for distinguishing 6-Bromo-2-nitropyridin-3-amine from its regio-isomers.

Purity Profiling: HPLC vs. UPLC

Objective: Quantify purity and detect "bromo-des" impurities (debrominated byproducts) or synthetic precursors.

Comparison: HPLC-UV vs. UPLC-MS
ParameterMethod A: Standard HPLC-UVMethod B: UPLC-MS (Recommended)
Column C18, 5 µm particle size (e.g., Agilent Zorbax)C18, 1.7 µm particle size (e.g., Waters BEH)
Run Time 20 - 30 minutes3 - 5 minutes
Sensitivity Limit of Detection (LOD) ~0.1%LOD < 0.01% (Critical for genotoxic impurity screening)
Selectivity Relies on retention time (

). Co-elution of isomers is common.
Mass separation (

) allows deconvolution of co-eluting peaks.
Data Support Robust but Blind. Cannot identify unexpected side-products.High Confidence. Confirms

218/220 (Br isotope pattern).
Experimental Protocol: UPLC-MS Method

This method is optimized to separate the polar nitro-amine from non-polar brominated byproducts.

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: PDA (210–400 nm) extracted at 254 nm; MS (ESI+, Scan 100–500 Da).

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
3.00 95 Linear Ramp
3.50 95 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |

Why this works: The acidic mobile phase protonates the amine (forming


), improving solubility and peak shape, while the C18 column retains the brominated aromatic ring sufficiently to separate it from inorganic salts.

Thermal Safety: The Hidden Hazard

Objective: Characterize thermal stability before scale-up. Warning: Nitro-substituted pyridines are energetic. They often exhibit autocatalytic decomposition shortly after melting.

Comparison: Capillary Melting Point vs. DSC
FeatureMethod A: Capillary Melting PointMethod B: Differential Scanning Calorimetry (DSC)
Methodology Visual observation of phase change.Measurement of heat flow vs. temperature.[1][2][3]
Risk High.[4][5] If the compound decomposes exothermically, the capillary can shatter or eject material.Low. Uses mg-scale samples in crimped pans.
Insight Gives a single range (e.g., 208–210°C). Misses decomposition onset.Crucial. Reveals the "On-set Temperature" (

) and Decomposition Energy (

).
Experimental Protocol: DSC Safety Scan
  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

  • Sample Mass: 2–4 mg (Do not exceed 5 mg for nitro compounds).

  • Pan: Gold-plated high-pressure pan (sealed) to prevent evaporation from masking decomposition.

  • Ramp: 5°C/min from 30°C to 300°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

Interpretation Criteria:

  • Sharp Endotherm: Melting event.[1][2]

  • Broad Exotherm: Decomposition.[2]

  • Safety Rule: If

    
     J/g, the material has explosive propagation potential. Ensure 
    
    
    
    .

References

  • PubChem. (2025).[6] 6-Bromo-2-nitropyridin-3-amine Compound Summary. National Library of Medicine. Link

  • Musuc, A. M., Razus, D., & Oancea, D. (2021).[1] A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine. Analele Universităţii din Bucureşti. Link

  • Swartz, M. E. (2005). UPLC: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • BenchChem. (2024). Synthesis and Characterization of Bromopyridin-3-amine derivatives. Link

Sources

Validation

A Comparative Guide to the Synthetic Routes of 6-Bromo-2-nitropyridin-3-amine

Introduction 6-Bromo-2-nitropyridin-3-amine is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-2-nitropyridin-3-amine is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a nitro group that can be readily reduced to an amine, and a primary amine, makes it a versatile scaffold for the synthesis of complex heterocyclic compounds with diverse biological activities. The efficient and regioselective synthesis of this intermediate is therefore of paramount importance. This guide provides an in-depth comparison of the plausible synthetic strategies for obtaining 6-Bromo-2-nitropyridin-3-amine, offering insights into the mechanistic rationale, experimental protocols, and a critical evaluation of each route's advantages and limitations.

Route 1: Nitration of 2-Amino-6-bromopyridine

This approach is a conceptually straightforward pathway that commences with the commercially available 2-amino-6-bromopyridine. The core of this strategy lies in the regioselective introduction of a nitro group at the C3 position.

Mechanistic Rationale

The electrophilic nitration of 2-amino-6-bromopyridine is directed by the activating and ortho, para-directing amino group. The amino group at C2 strongly activates the pyridine ring towards electrophilic attack, primarily at the C3 and C5 positions. The bromine atom at C6 is a deactivating group but also directs ortho and para. The interplay of these directing effects favors the nitration at the C3 position. The use of a strong acid medium, such as concentrated sulfuric acid, protonates the pyridine nitrogen, further influencing the electron density of the ring and favoring nitration.

Experimental Protocol
  • Step 1: Nitration of 2-Amino-6-bromopyridine

    • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

    • Slowly add 2-amino-6-bromopyridine in portions, maintaining the temperature below 5°C.

    • Once the addition is complete, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield crude 6-bromo-2-nitropyridin-3-amine.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Discussion

This route is attractive due to its directness. However, the nitration of aminopyridines can be challenging. The strongly oxidizing conditions of the nitrating mixture can lead to the formation of undesired byproducts and potentially hazardous exothermic reactions. Regioselectivity can also be an issue, with the potential for the formation of the 5-nitro isomer. Careful control of the reaction temperature is critical to minimize side reactions and ensure safety.

Route 2: Bromination of 2-Nitro-3-aminopyridine

This alternative strategy involves the initial synthesis of 2-nitro-3-aminopyridine followed by a regioselective bromination. This approach decouples the nitration and bromination steps, potentially offering better control over the overall synthesis.

Synthesis of the Intermediate: 2-Nitro-3-aminopyridine

A robust method for the synthesis of 2-nitro-3-aminopyridine involves the protection of the amino group of 3-aminopyridine as a urea derivative prior to nitration.[1]

  • Step 2a: Synthesis of N,N'-di-(3-pyridyl)-urea

    • React 3-aminopyridine with urea at elevated temperatures.[1] This reaction can also be carried out with phosgene in the presence of a base.[1]

  • Step 2b: Nitration of N,N'-di-(3-pyridyl)-urea

    • The urea derivative is then nitrated using a mixture of nitric and sulfuric acid to yield N,N'-di-(2-nitro-3-pyridyl)-urea.[1] The urea linkage directs the nitration to the C2 position.

  • Step 2c: Hydrolysis to 2-Nitro-3-aminopyridine

    • The dinitro-urea compound is hydrolyzed with aqueous base to afford 2-nitro-3-aminopyridine in good yield.[1]

Mechanistic Rationale for Bromination

The bromination of 2-nitro-3-aminopyridine is an electrophilic aromatic substitution. The amino group at C3 is a strong activating and ortho, para-directing group. The nitro group at C2 is a strong deactivating and meta-directing group. The combined effect of these substituents strongly favors the introduction of the bromine atom at the C6 position, which is para to the activating amino group and meta to the deactivating nitro group. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.[2]

Experimental Protocol
  • Step 2d: Bromination of 2-Nitro-3-aminopyridine

    • Dissolve 2-nitro-3-aminopyridine in a suitable solvent such as acetonitrile or a chlorinated solvent.

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for several hours and monitor its completion by TLC or HPLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to give 6-bromo-2-nitropyridin-3-amine.

Discussion

This multi-step approach offers excellent control over regioselectivity in both the nitration and bromination steps. The protection of the amino group in the first stage prevents unwanted side reactions during nitration. The subsequent bromination is highly regioselective due to the concerted directing effects of the amino and nitro groups. While this route involves more steps than Route 1, the potentially higher overall yield and purity of the final product can make it a more reliable and scalable option.

Route 3 (Hypothetical): Nitration of 3-Amino-6-bromopyridine

This route would begin with the synthesis of 3-amino-6-bromopyridine, followed by nitration.

Synthesis of the Intermediate: 3-Amino-6-bromopyridine

3-Amino-6-bromopyridine can be synthesized from 3-aminopyridine by direct bromination, although this can suffer from poor regioselectivity.[2][3] A more controlled synthesis involves the Hofmann degradation of 6-bromo-3-pyridinecarboxamide.[3]

Mechanistic Rationale for Nitration

In the nitration of 3-amino-6-bromopyridine, the amino group at C3 is activating and ortho, para-directing, while the bromine at C6 is deactivating and ortho, para-directing. The nitration would be expected to occur at the positions ortho and para to the amino group, namely C2 and C4. The position ortho to the amino group (C2) is electronically favored.

Discussion

This route is conceptually plausible, but the nitration of 3-amino-6-bromopyridine presents significant regioselectivity challenges. The formation of a mixture of 2-nitro and 4-nitro isomers is highly likely, which would necessitate a difficult purification step. The harsh conditions of nitration could also lead to degradation of the starting material. For these reasons, this route is likely to be less efficient than the preceding routes.

Comparison of Synthetic Routes

FeatureRoute 1: Nitration of 2-Amino-6-bromopyridineRoute 2: Bromination of 2-Nitro-3-aminopyridineRoute 3 (Hypothetical): Nitration of 3-Amino-6-bromopyridine
Starting Material 2-Amino-6-bromopyridine3-Aminopyridine3-Aminopyridine or 6-bromo-3-pyridinecarboxamide
Number of Steps 13-42-3
Regioselectivity Moderate to good, potential for 5-nitro isomerExcellentPoor, likely mixture of 2-nitro and 4-nitro isomers
Potential Yield ModerateGood to highLow to moderate
Key Challenges Control of exotherm, potential for over-nitration and side productsMulti-step synthesisPoor regioselectivity in the nitration step
Scalability Potentially challenging due to safety concernsGood, with well-defined intermediatesPoor, due to purification difficulties

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 (Hypothetical) A1 2-Amino-6-bromopyridine P 6-Bromo-2-nitropyridin-3-amine A1->P Conc. H₂SO₄, fuming HNO₃ B1 3-Aminopyridine B2 N,N'-di-(3-pyridyl)-urea B1->B2 Urea, heat B3 N,N'-di-(2-nitro-3-pyridyl)-urea B2->B3 HNO₃, H₂SO₄ B4 2-Nitro-3-aminopyridine B3->B4 NaOH(aq) P2 6-Bromo-2-nitropyridin-3-amine B4->P2 NBS C1 3-Amino-6-bromopyridine P3 6-Bromo-2-nitropyridin-3-amine + Isomers C1->P3 Conc. H₂SO₄, HNO₃

Caption: A comparison of three synthetic routes to 6-Bromo-2-nitropyridin-3-amine.

Conclusion and Recommendation

Based on the analysis of the potential synthetic strategies, Route 2, involving the bromination of 2-nitro-3-aminopyridine, emerges as the most robust and reliable method for the preparation of 6-bromo-2-nitropyridin-3-amine. While it involves more synthetic steps compared to the direct nitration of 2-amino-6-bromopyridine (Route 1), it offers superior control over regioselectivity in both the nitration and bromination steps. This enhanced control is likely to translate into higher overall yields and a purer final product, which are critical considerations for both laboratory-scale synthesis and industrial production. The synthesis of the 2-nitro-3-aminopyridine intermediate via the urea-protected 3-aminopyridine is a well-established and high-yielding process.[1] The subsequent bromination at the C6 position is strongly favored electronically, minimizing the formation of isomeric impurities.

Route 1, while more direct, is hampered by the potential for poor regioselectivity and the safety concerns associated with the nitration of an activated aminopyridine. Route 3 is considered the least viable due to the anticipated formation of a difficult-to-separate mixture of nitro isomers.

For researchers and drug development professionals requiring a dependable and scalable synthesis of 6-bromo-2-nitropyridin-3-amine, the investment in the additional steps of Route 2 is justified by the expected improvements in yield, purity, and overall process control.

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Org. Synth. Coll. Vol. 5, p.346. Retrieved from [Link]

  • Lue, P., & Green, J. G. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. U.S. Patent No. 4,952,697. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity and Utility of 6-Bromo-2-nitropyridin-3-amine and Its Isomers

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated py...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated pyridines are a cornerstone of heterocyclic chemistry, prized for their versatility in forming complex molecular architectures. Among these, 6-Bromo-2-nitropyridin-3-amine stands out as a uniquely functionalized reagent. This guide provides an in-depth comparison of this key intermediate against other brominated pyridine isomers, grounded in experimental data and mechanistic principles, to inform your selection process.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Its nitrogen atom imparts specific physicochemical properties, including hydrogen bonding capability and metabolic stability. Introducing substituents, particularly a bromine atom, transforms the pyridine into a versatile handle for a multitude of chemical transformations. The true synthetic power, however, is unlocked by the interplay of multiple substituents. This guide will dissect how the unique arrangement of bromo, nitro, and amino groups in 6-Bromo-2-nitropyridin-3-amine creates a reactivity profile distinct from simpler brominated isomers.

The Isomers Under Review: A Structural Overview

To understand the unique nature of 6-Bromo-2-nitropyridin-3-amine, we will compare it against a panel of isomers that systematically vary in the position of the bromine atom and the presence of other activating or deactivating groups.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Key Isomers for Comparison" A[6-Bromo-2-nitropyridin-3-amine(Our Focus Compound)]; B[2-Bromopyridine(Simple ortho-isomer)]; C[3-Bromopyridine(Simple meta-isomer)]; D[4-Bromopyridine(Simple para-isomer)]; E[5-Bromo-3-nitropyridine(Positional isomer of nitro group)]; end } caption [label="Figure 1: Structures of 6-Bromo-2-nitropyridin-3-amine and selected comparator isomers.", fontsize=10]; end

Comparative Analysis: Reactivity and Physicochemical Properties

The reactivity of a bromopyridine is fundamentally governed by the electronic environment of the C-Br bond and the pyridine ring itself. The position of the ring nitrogen and the electronic nature of other substituents dictate the molecule's behavior in key synthetic transformations.

Electronic Effects and Ground-State Properties

The pyridine nitrogen is inherently electron-withdrawing, creating a permanent dipole and deactivating the ring towards electrophilic substitution compared to benzene.[1][2] This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), which bear a partial positive charge.[3]

In 6-Bromo-2-nitropyridin-3-amine , this intrinsic effect is dramatically amplified by the powerful electron-withdrawing nitro group (-NO₂) at the 2-position.[4] Conversely, the amino group (-NH₂) at the 3-position is a strong electron-donating group. This "push-pull" electronic arrangement creates a highly polarized system.

CompoundMolecular Weight ( g/mol )Key Electronic FeaturesPredicted Reactivity Hotspots
6-Bromo-2-nitropyridin-3-amine 218.01[5][6]Strong -NO₂ (EWG) at C2; Strong -NH₂ (EDG) at C3; Br at C6C6 (Cross-coupling), C5 (Electrophilic attack), C4 (Nucleophilic attack)
2-Bromopyridine 158.00Ring N deactivation at C2C2 (Cross-coupling, SNAr)
3-Bromopyridine 158.00Minimal N influence at C3C3 (Cross-coupling)
4-Bromopyridine 158.00Ring N deactivation at C4C4 (Cross-coupling, SNAr)
5-Bromo-3-nitropyridine 202.99Strong -NO₂ (EWG) at C3; Br at C5C5 (Cross-coupling), C2/C4/C6 (Nucleophilic attack)

Table 1: Comparison of Physicochemical and Electronic Properties of Selected Bromopyridine Isomers.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are the most common applications for bromopyridines. The key step, oxidative addition of the C-Br bond to a Pd(0) complex, is highly sensitive to the electronic density at the carbon atom.

Causality: A more electron-deficient C-Br bond undergoes oxidative addition more readily. Therefore, bromopyridines with electron-withdrawing groups (EWGs) or those where the bromine is at an electron-deficient position (C2, C4, C6) are generally more reactive.

  • 6-Bromo-2-nitropyridin-3-amine: The bromine is at the C6 position, which is activated by the ring nitrogen. More importantly, the potent -NO₂ group at C2 strongly withdraws electron density from the entire ring, making the C6-Br bond highly activated and ripe for oxidative addition.

  • 2-Bromopyridine & 4-Bromopyridine: The bromine is at an activated position. They are reliable substrates for cross-coupling.

  • 3-Bromopyridine: The bromine is at the C3 position, which is electronically more neutral and less activated. Consequently, 3-bromopyridine often requires more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields to its 2- and 4-isomers.[7]

A study on the synthesis of novel pyridine derivatives via Suzuki cross-coupling highlights that even with an amino group present, protecting it as an amide allows for efficient coupling of a bromopyridine core with various arylboronic acids.[8] This suggests that the primary driver for reactivity is the C-Br bond activation.

dot graph { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} caption [label="Figure 2: Impact of electronic activation on the rate-determining oxidative addition step in Suzuki coupling.", fontsize=10]; end

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for introducing nucleophiles onto an aromatic ring. This reaction is contingent on two factors: the presence of a good leaving group (like bromine) and strong activation by EWGs, particularly at the ortho and para positions.[4][9]

  • 6-Bromo-2-nitropyridin-3-amine: This molecule is exceptionally well-suited for SNAr, but not at the C-Br bond. The nitro group at C2 powerfully activates the C4 position for nucleophilic attack. The bromine at C6 is less likely to be displaced via SNAr unless an even stronger activating group is present at the C3 or C5 position.

  • Isomers with ortho/para Halogens to -NO₂: A compound like 3-bromo-4-nitropyridine is highly reactive towards nucleophilic substitution of the bromine atom.[10] This highlights the critical importance of the relative positioning of the leaving group and the activating group.

  • 2- and 4-Bromopyridine: These isomers can undergo SNAr, as the ring nitrogen provides activation, but they are significantly less reactive than their nitro-substituted counterparts.[3]

  • 3-Bromopyridine: It is generally unreactive towards SNAr under standard conditions due to the lack of activation at the C3 position.

Application in Synthesis: Strategic Choices

The choice of isomer is dictated by the desired synthetic outcome.

  • Choose 6-Bromo-2-nitropyridin-3-amine when:

    • You need a robust handle for cross-coupling at the 6-position .

    • You plan to reduce the nitro group to an amine, creating a 2,3,6-trisubstituted pyridine.

    • You wish to exploit the directing effects of the amino group for subsequent electrophilic substitution at the C5 position.

  • Choose 3-Bromopyridine when:

    • Your target requires functionalization exclusively at the 3-position .

    • You need to avoid reactivity at the 2- and 4-positions.

  • Choose a Bromo-Nitropyridine (e.g., 5-Bromo-3-nitropyridine) when:

    • You require a substrate for SNAr at an activated position while retaining a bromine for subsequent cross-coupling.

Experimental Corner: Comparative Protocol for Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of a highly activated substrate (6-Bromo-2-nitropyridin-3-amine) versus a less activated one (3-Bromopyridine).

Objective: To synthesize the corresponding phenylpyridine derivative from each isomer under identical conditions to qualitatively and quantitatively assess reactivity differences.

Materials:

  • 6-Bromo-2-nitropyridin-3-amine

  • 3-Bromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: In two separate, dry Schlenk flasks equipped with stir bars, add phenylboronic acid (1.2 eq). In flask A, add 6-Bromo-2-nitropyridin-3-amine (1.0 eq). In flask B, add 3-Bromopyridine (1.0 eq).

  • Catalyst and Base Addition: To each flask, add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Evacuate and backfill each flask with an inert atmosphere (Nitrogen or Argon) three times. Add a degassed 3:1 mixture of 1,4-Dioxane and water to each flask to achieve a 0.2 M concentration of the bromopyridine.

  • Reaction: Heat both flasks to 90 °C in a pre-heated oil bath.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at 30-minute intervals.

Expected Observations:

  • Reaction A (6-Bromo-2-nitropyridin-3-amine): The reaction is expected to proceed rapidly, likely reaching completion within 1-2 hours. The high activation of the C-Br bond facilitates quick oxidative addition.

  • Reaction B (3-Bromopyridine): The reaction will be noticeably slower. Full conversion may require several hours or an increase in temperature. This demonstrates the lower intrinsic reactivity of the C3-Br bond.

Data Interpretation: By comparing the reaction times and final isolated yields, a researcher can quantitatively appreciate the impact of the nitro and amino substituents on the ease of the Suzuki-Miyaura coupling.

Conclusion

The strategic placement of functional groups on a pyridine ring creates a nuanced reactivity profile that seasoned chemists can exploit to their advantage. 6-Bromo-2-nitropyridin-3-amine is not merely another bromopyridine; it is a highly activated and multifunctional building block. Its electron-deficient nature makes its C-Br bond exceptionally reactive in cross-coupling reactions compared to less substituted isomers like 3-bromopyridine. Simultaneously, its amino and nitro groups offer orthogonal handles for a diverse range of subsequent transformations, from nucleophilic substitution to reduction and electrophilic functionalization. Understanding these isomeric differences is paramount for designing efficient, predictable, and successful synthetic routes in the pursuit of novel chemical entities.

References

  • Jia, Z.J. et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9. Available from: [Link]

  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • PubChem (n.d.). 6-Bromo-2-nitropyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • SR Innovations India (n.d.). 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid. SR Innovations India. Available from: [Link]

  • ResearchGate (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available from: [Link]

  • Pearson (2024). EAS Reactions of Pyridine Explained. Pearson. Available from: [Link]

  • ResearchGate (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-bromo-4-aminopyridine?. ResearchGate. Available from: [Link]

  • Springer (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available from: [Link]

  • ACS Publications (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts (2021). 11.7: Heterocyclic Amines. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Wikipedia (n.d.). Pyridine. Wikipedia. Available from: [Link]

  • PubMed Central (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia (n.d.). Directed ortho metalation. Wikipedia. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

  • YouTube (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

Sources

Validation

Alternative reagents to N-Bromosuccinimide for pyridine bromination

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary N-Bromosuccinimide (NBS) has long been the standard reagent for bromination due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N-Bromosuccinimide (NBS) has long been the standard reagent for bromination due to its handling ease compared to elemental bromine. However, for pyridine functionalization, NBS presents distinct liabilities: poor atom economy (one active Br per 178 g/mol ), generation of solid succinimide waste, and radical side-reactions that complicate purification.

This guide evaluates three high-performance alternatives—1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , Oxidative Bromination (


) , and Palladium-Catalyzed C-H Activation —providing experimental protocols and data to support their adoption in pharmaceutical and industrial workflows.

The Challenge: Pyridine Deactivation vs. Regioselectivity

Pyridine is a


-deficient heterocycle. The nitrogen atom withdraws electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS).
  • The Standard Path (EAS): Occurs at C3 (meta) but requires harsh conditions (e.g., oleum, high heat) to overcome ring deactivation.

  • The Radical Path: Occurs at alkyl side chains (Wohl-Ziegler) or C2 (ortho) under Minisci-type conditions.

  • The Catalyst Path: Transition metals can direct bromination to C2 or C3 depending on the ligand, bypassing electronic limitations.

Visual Guide: Reagent Selection Decision Tree

The following logic flow helps select the optimal reagent based on substrate activation and target position.

ReagentSelection Start Target Substrate Type Bromination Type? Start->Type Ring Ring Substitution Type->Ring Functionalize Core Chain Side-Chain (Alkyl) Type->Chain Functionalize Methyl/Ethyl Activated Activated Ring? (e.g., -NH2, -OMe) Ring->Activated Deactivated Deactivated Ring? (e.g., Pyridine, -NO2) Ring->Deactivated DBDMH_Rad DBDMH + Initiator (Superior to NBS) Chain->DBDMH_Rad Higher Efficiency than NBS DBDMH_Acid DBDMH + Strong Acid (High Atom Economy) Activated->DBDMH_Acid Best for Yield Oxidative HBr + H2O2 (Green Chemistry) Activated->Oxidative Best for Green/Scale Deactivated->DBDMH_Acid Industrial/Harsh Pd_Cat Pd-Catalysis (Site Selective C2/C3) Deactivated->Pd_Cat High Value/Selectivity

Figure 1: Decision matrix for selecting bromination reagents based on substrate electronics and target regiochemistry.

Alternative 1: DBDMH (The Industrial Workhorse)

1,3-Dibromo-5,5-dimethylhydantoin is often called "Industrial NBS." It is a cream-colored solid that offers superior atom economy and solubility profiles.

Mechanism & Advantage[1][2]
  • Atom Economy: DBDMH transfers both bromine atoms under optimal conditions, whereas NBS wastes 55% of its mass as succinimide.

  • Solubility: The byproduct, 5,5-dimethylhydantoin (DMH), is highly water-soluble, simplifying workup compared to succinimide.

  • Reactivity: In acidic media, DBDMH generates

    
     more efficiently than NBS.
    
Comparative Data: Side-Chain Bromination of Methylpyridines
ParameterNBS (Standard)DBDMH (Alternative)
Active Br Content 45%56%
Atom Economy Low (1 Br used)High (2 Br used)
Reaction Time 4–8 hours2–5 hours
Byproduct Removal Filtration (Succinimide)Aqueous Wash (DMH)
Cost (Normalized) 1.0x~0.6x
Protocol: Radical Bromination of 2-Picoline (Side-Chain)

This protocol replaces NBS in the Wohl-Ziegler reaction.

  • Setup: To a solution of 2-picoline (10 mmol) in dichloromethane (DCM) or acetonitrile (ACN), add DBDMH (0.55 equiv) . Note: Only 0.55 eq is needed because each mole provides 2 Br atoms.

  • Initiation: Add AIBN (0.05 equiv) and heat to reflux (or irradiate with visible light).

  • Monitoring: Reaction typically completes in 3 hours (vs. 6h for NBS). The solution turns from orange to pale yellow.

  • Workup: Cool to room temperature. Wash the organic layer with 10%

    
      (to quench trace 
    
    
    
    ) and then water. The byproduct DMH stays in the aqueous phase.
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    

Alternative 2: Oxidative Bromination ( )

The Green Chemistry Choice. This method generates molecular bromine in situ, avoiding solid waste entirely. It is highly effective for activated pyridines (e.g., aminopyridines, methoxypyridines).

Mechanism


The generated 

reacts immediately with the electron-rich ring.
Limitation

This method is unsuitable for deactivated rings (e.g., unsubstituted pyridine, nitropyridine) at mild temperatures, as the electrophile is not potent enough to overcome the energy barrier without Lewis acid assistance.

Protocol: Bromination of 2-Aminopyridine

Target: 5-bromo-2-aminopyridine (C5 Selective)

  • Dissolution: Dissolve 2-aminopyridine (10 mmol) in Methanol (20 mL).

  • Acid Addition: Add 48% Hydrobromic Acid (HBr, 11 mmol) dropwise. Caution: Exothermic.

  • Oxidant Addition: Add 30% Hydrogen Peroxide (

    
    , 11 mmol) dropwise over 15 minutes at room temperature.
    
  • Reaction: Stir at ambient temperature for 2 hours. The solution will darken (formation of

    
    ) and then lighten as the bromine is consumed.
    
  • Quench: Add saturated sodium bisulfite solution until the orange color disappears completely.

  • Neutralization: Adjust pH to ~8 with saturated

    
    .
    
  • Yield: Extract with Ethyl Acetate. Expect yields >90% with high regioselectivity for the 5-position.

Alternative 3: Palladium-Catalyzed C-H Activation

The Precision Tool. When standard electrophilic substitution fails (due to deactivation) or yields the wrong isomer (C3 only), Pd-catalysis offers site-selective control (C2, C3, or C4).

Mechanism: Directed C-H Activation

Unlike NBS, which relies on intrinsic electronics, Pd(II) catalysts coordinate to a directing group (DG) on the pyridine (e.g., N-oxide, amide) to cleave a specific C-H bond.

PdMechanism Substrate Pyridine-DG (Substrate) Coordination Pd(II) Coordination (Pre-complex) Substrate->Coordination Activation C-H Activation (Palladacycle) Coordination->Activation -HX Oxidation Oxidative Addition (NBS/Br2 Source) Activation->Oxidation +Br Source Product Brominated Product (C2/C3 Selective) Oxidation->Product Reductive Elim.

Figure 2: Simplified catalytic cycle for Pd-mediated site-selective bromination.

Protocol: C2-Selective Bromination (N-Oxide Route)

This method accesses the difficult C2 position.

  • Reagents: Pyridine-N-oxide (1.0 equiv),

    
     (5 mol%), and NBS (1.2 equiv). Note: Here NBS is used as the oxidant/Br source, but the process  is catalytic C-H activation, not EAS.
    
  • Solvent: Toluene, 110°C.

  • Outcome: The Pd coordinates to the N-oxide oxygen, directing activation to the ortho (C2) position.

  • Post-Processing: The N-oxide is reduced back to the pyridine using Zn/NH4Cl or

    
     if the free pyridine is required.
    

Summary Comparison Table

FeatureNBS (Standard)DBDMHHBr / H2O2Pd-Catalysis
Primary Use General PurposeScale-up / EfficiencyGreen / Activated RingsHigh Selectivity (Drug Discovery)
Atom Economy 45%86% 95% (Water byproduct)N/A (Catalytic)
Cost ModerateLow Very Low High
Safety Succinimide wasteWater-soluble wasteExothermic / PeroxidesMetal waste
Selectivity Electronic (C3)Electronic (C3)Electronic (C3)Directed (C2/C3/C4)

References

  • DBDMH Efficiency & Atom Economy

    • BenchChem.[1] "A Comparative Analysis of DBDMH and Other Electrophilic Bromine Sources." Link

    • Manac Inc.[2] "Recommending DBDMH over the requested brominating agent." Link

  • Oxidative Bromin

    
    ): 
    
    • Vyas, P. V., et al. "An efficient method of bromination of aromatic amines... using HBr/H2O2."[3] Tetrahedron Letters2003 , 44, 4085. Link

    • Podgoršek, A., et al. "Oxidative halogenation with hydrogen peroxide." Green Chemistry2009.
  • Pyridine Ring Deactivation & Challenges: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles. Wiley-VCH.
  • Palladium-Catalyzed C-H Activation

    • Journal of Organic Chemistry.[4] "Palladium-Catalyzed, Site-Selective C(sp2)–H Halogenation." Link

    • Science. "Radical and ionic meta-C–H functionalization of pyridines." Link

  • N-Bromosaccharin

    • Organic Chemistry Portal. "N-Bromosaccharin as a Reagent."[2][5][6][7][8][9] Link

Sources

Comparative

A Senior Application Scientist’s Guide to the Structural Elucidation of 6-Bromo-2-nitropyridin-3-amine Derivatives

For the modern researcher in pharmaceutical and materials science, the pyridine ring is a cornerstone of molecular design, appearing in a vast array of FDA-approved drugs and advanced materials.[1][2] The 6-Bromo-2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in pharmaceutical and materials science, the pyridine ring is a cornerstone of molecular design, appearing in a vast array of FDA-approved drugs and advanced materials.[1][2] The 6-Bromo-2-nitropyridin-3-amine scaffold, in particular, offers a synthetically versatile platform. Its unique substitution pattern—featuring an amine (a hydrogen bond donor and nucleophile), a nitro group (a strong electron-withdrawing group), and a bromine atom (a versatile handle for cross-coupling reactions)—makes it a valuable intermediate for creating diverse molecular libraries.[3]

However, this very functional complexity demands an unimpeachable, multi-faceted approach to structural elucidation. Ambiguity is not an option when molecular identity underpins biological activity and material properties. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively characterize this class of molecules. We will move beyond simply listing methods to discuss the strategic synergy between them, explaining the causal links between molecular features and the data they generate.

The Analytical Workflow: A Symphony of Techniques

G cluster_0 Initial Confirmation cluster_1 Core Structure & Connectivity cluster_2 Absolute Confirmation MS Mass Spectrometry (MS) Provides M.W. & Formula NMR NMR Spectroscopy (1H, 13C, 2D) Defines C-H Framework MS->NMR Confirms Mass XRAY Single-Crystal X-ray Unambiguous 3D Structure MS->XRAY Validates Molecular Unit EA Elemental Analysis Confirms Empirical Formula EA->NMR Confirms Ratios IR FT-IR Spectroscopy Identifies Functional Groups NMR->IR Suggests Groups to Find NMR->XRAY Validates Connectivity IR->NMR Confirms Groups Found IR->XRAY Validates Functional Groups

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Before investing significant time in NMR analysis, the first step is always to confirm that you have synthesized a molecule of the correct mass. Mass spectrometry is the unequivocal tool for determining molecular weight (M.W.) and, with high-resolution instruments, the molecular formula.

Expertise in Practice: For pyridine derivatives, which contain multiple nitrogen atoms, Electrospray Ionization (ESI) is often the method of choice due to its soft ionization, which typically preserves the molecular ion ([M+H]⁺). This is crucial for avoiding fragmentation that might complicate interpretation.

TechniqueInformation ProvidedStrengthsCausality & Key Insights for this Scaffold
High-Resolution MS (HRMS) Exact mass to <5 ppm accuracy, allowing for unambiguous molecular formula determination.Provides high confidence in the elemental composition.The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br:⁵⁰·⁷%, ⁸¹Br:⁴⁹·³%), which appears as two peaks of nearly equal intensity separated by 2 Da. This is a critical validation point.
Tandem MS (MS/MS) Structural information from fragmentation patterns.Helps to piece together the connectivity of different parts of the molecule.Fragmentation often occurs at the bonds adjacent to the amine or nitro groups, providing evidence for the substitution pattern on the pyridine ring.
Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Use positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Mass Analyzer: Utilize a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.

  • Data Analysis: Check the mass spectrum for the [M+H]⁺ peak corresponding to the target molecular weight. Critically, verify the isotopic pattern for the presence of one bromine atom.

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4] For 6-Bromo-2-nitropyridin-3-amine derivatives, ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

Expertise in Practice: The choice of solvent is critical. While CDCl₃ is common, the amine protons (N-H) are often broad and may exchange. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the N-H protons, sharpening their signals and making them easier to observe and assign.

¹H NMR Analysis

The aromatic region is particularly informative. The two protons on the pyridine ring typically appear as doublets due to coupling with each other. The electron-withdrawing nitro group and the bromine atom significantly influence the chemical shifts, pushing them downfield.

¹³C NMR Analysis

This technique reveals the number of unique carbon environments. The carbons directly attached to the electronegative nitrogen, bromine, and nitro groups will be significantly shifted downfield.

Comparative Data for a Hypothetical Derivative: 6-Bromo-N-ethyl-2-nitropyridin-3-amine
NucleusExpected Chemical Shift (ppm, DMSO-d₆)MultiplicityCausality of Shift and Multiplicity
H (Aromatic) ~8.2-8.4DoubletProton adjacent to the electron-withdrawing nitro group and bromine. Coupled to the other aromatic proton.
H (Aromatic) ~7.0-7.2DoubletProton adjacent to the amine group. Coupled to the other aromatic proton.
H (N-H) ~7.5-8.5Broad TripletAmine proton chemical shift is variable. Coupling to the adjacent CH₂ group.
H (N-CH₂) ~3.4-3.6QuartetMethylene protons adjacent to the nitrogen and coupled to the methyl group (n+1 rule).
H (CH₃) ~1.2-1.4TripletMethyl protons coupled to the adjacent methylene group (n+1 rule).
¹³C (C-Br) ~140-145SingletCarbon directly attached to bromine is significantly deshielded.
¹³C (C-NO₂) ~150-155SingletCarbon attached to the nitro group is highly deshielded.
¹³C (C-NH) ~135-140SingletCarbon attached to the amine group.
¹³C (Aromatic CH) ~110-125Doublet (in coupled)Aromatic carbons with attached protons.
¹³C (N-CH₂) ~40-45Triplet (in coupled)Aliphatic carbon adjacent to nitrogen.
¹³C (CH₃) ~14-16Quartet (in coupled)Aliphatic methyl carbon.

FT-IR Spectroscopy: Confirming the Functional Groups

While NMR maps the skeleton, Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid and definitive confirmation of the functional groups present.[5] This technique is particularly useful for verifying the presence of the amine and nitro groups, which are the sites of chemical reactivity.

Expertise in Practice: For solid samples, using an Attenuated Total Reflectance (ATR) accessory is highly efficient and requires minimal sample preparation, providing high-quality data in seconds.

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)Vibration TypeImportance for this Scaffold
N-H (Amine) 3300-3500 (often two bands for primary amine)StretchingConfirms the presence of the amine group. The exact position can indicate hydrogen bonding.
C=C, C=N (Aromatic) 1400-1600Ring StretchingConfirms the aromatic nature of the pyridine ring.
N=O (Nitro) 1500-1560 (asymmetric), 1345-1385 (symmetric)StretchingUnambiguous evidence for the nitro group. These are typically strong, sharp absorptions.
C-Br 500-600StretchingOften weak and in the fingerprint region, but its presence is consistent with the structure.
Protocol: ATR FT-IR Analysis
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum (typically 16-32 scans are sufficient).

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

  • Analysis: Identify the key vibrational bands corresponding to the expected functional groups.

Single-Crystal X-ray Crystallography: The Gold Standard

When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only connectivity but also stereochemistry and intermolecular interactions.[6]

Expertise in Practice: Growing diffraction-quality single crystals can be the most challenging part of the process. Slow evaporation of a solution of the compound in a suitable solvent (like acetonitrile or an ethanol/water mixture) is a common and effective method.[7] The resulting crystal structure can reveal fascinating details, such as intermolecular hydrogen bonding involving the amine and nitro groups, or Br···Br interactions that influence crystal packing.[6][8]

Caption: Information derived from X-ray crystallography.

Conclusion

The structural elucidation of 6-Bromo-2-nitropyridin-3-amine derivatives is a critical process that relies on the intelligent application and integration of multiple analytical techniques. Mass spectrometry provides the initial mass and formula confirmation, with the bromine isotopic pattern serving as a key signature. NMR spectroscopy then builds the detailed atomic connectivity map. FT-IR acts as a rapid and reliable check for the essential nitro and amine functional groups. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this synergistic workflow, researchers can have the highest degree of confidence in their molecular architecture, paving the way for successful drug discovery and materials development programs.

References

  • IndiaMART. (n.d.). 6 Bromo 3 NItropyridin 2 Amine Acid. Retrieved from [Link]

  • Yan, Z., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, E80, 1006-1009. Available from: [Link]

  • SR Innovations India. (n.d.). 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid. Retrieved from [Link]

  • Ankaleka, A., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ChemistrySelect, 7(22), e202200748. Available from: [Link]

  • Valdés-Martínez, J., et al. (2012). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o199. Available from: [Link]

  • Hangan, A. C., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(2), M1880. Available from: [Link]

  • Yan, Z., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. IUCr Journals, 80(8), 1006-1009. Available from: [Link]

  • Crysdot LLC. (n.d.). 6-Bromo-3-nitropyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tranfić Bakić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1001(1-3), 122-131. Available from: [Link]

  • Wang, T.-Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 136-147. Available from: [Link]

  • Argent, S. P., et al. (2007). 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 45(10), 888-891. Available from: [Link]

  • O'Donovan, D. H., & Sweeney, J. B. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available from: [Link]

  • Gallo, A., et al. (2022). The Complementarity of Nuclear Magnetic Resonance and Native Mass Spectrometry in Probing Protein-Protein Interactions. Molecules, 27(18), 5899. Available from: [Link]

Sources

Validation

Comparative Guide: qNMR vs. HPLC for Purity Assessment of 6-Bromo-2-nitropyridin-3-amine

[1] Executive Summary: The Case for Orthogonal Analysis In the synthesis of kinase inhibitors and pharmaceutical scaffolds, 6-Bromo-2-nitropyridin-3-amine serves as a critical intermediate.[1] Its purity is traditionally...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Case for Orthogonal Analysis

In the synthesis of kinase inhibitors and pharmaceutical scaffolds, 6-Bromo-2-nitropyridin-3-amine serves as a critical intermediate.[1] Its purity is traditionally assessed via HPLC-UV.[1] However, HPLC relies on the assumption of equal optical response factors between the analyte and its impurities—a dangerous assumption for nitrated pyridine derivatives where regioisomers (e.g., 2-amino-5-bromo-3-nitropyridine) possess vastly different extinction coefficients.[1]

This guide advocates for Quantitative NMR (qNMR) as the primary method for absolute purity determination, using HPLC only for trace impurity profiling.[1] Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI) via an internal standard, eliminating the need for a reference standard of the analyte itself.

Structural Analysis & Spectral Expectations

Before designing the protocol, we must define the magnetic environment of the target molecule to select an appropriate Internal Standard (IS).

Target Molecule: 6-Bromo-2-nitropyridin-3-amine[1]
  • Formula: C₅H₄BrN₃O₂[1]

  • Molecular Weight: 217.97 g/mol [1]

  • Key Spin Systems (¹H-NMR in DMSO-d₆):

    • Aromatic Region: Two protons on the pyridine ring (H4 and H5).

    • Coupling: Ortho-coupling (

      
      ).[1]
      
    • Amine: Broad singlet (

      
      ), exchangeable, typically 
      
      
      
      .[1]
Predicted Chemical Shifts
ProtonEnvironmentPredicted Shift (

)
Multiplicity
H4 Pyridine C4 (ortho to

)

Doublet (

)
H5 Pyridine C5 (ortho to

)

Doublet (

)
NH₂ Exocyclic Amine

Broad Singlet (

)

Selection of Internal Standard (IS): To avoid signal overlap with the aromatic region (


), Maleic Acid  is the optimal choice.[1]
  • IS Signal: Singlet at

    
     (in DMSO-d₆).
    
  • Stability: High in DMSO.[1]

  • Relaxation: Moderate

    
    , allowing reasonable acquisition times.
    

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the performance of qNMR against the industry-standard HPLC method for this specific substrate.

FeatureMethod A: qNMR (Recommended) Method B: HPLC-UV (Alternative)
Quantification Basis Absolute. Molar ratio of protons.[1] Independent of optical properties.Relative. Relies on Area % or external calibration curves.[1]
Reference Standard Not Required for the analyte.[2][3][4] Only a generic IS (e.g., Maleic Acid) is needed.[1]Required. Accurate quantification requires a certified standard of 6-Bromo-2-nitropyridin-3-amine.
Regioisomer Detection High Specificity. Isomers (e.g., 3-nitro vs 5-nitro) show distinct coupling constants and shifts.[1]Variable. Isomers often co-elute or have different UV max absorptions, skewing purity data.[1]
LOD (Limit of Detection) Moderate (

). Good for assay purity (

).[1]
Excellent (

).[1] Superior for trace impurity profiling.[1]
Analysis Time

mins (Sample prep + 16 scans).[1]

mins (Equilibration + Gradient Run).[1]

Experimental Protocol: Validated qNMR Workflow

This protocol ensures SI-traceable accuracy.[1] The most critical factor is the Relaxation Delay (D1) , which must be


 of the slowest relaxing nucleus to ensure 99.9% magnetization recovery.
Step 1: Sample Preparation (Gravimetric Precision)[1]
  • Balance: Use a microbalance with readability of

    
     or better.[1]
    
  • Weighing:

    • Weigh

      
       of Maleic Acid (IS)  directly into a vial.[1] Record mass (
      
      
      
      ).[1][5]
    • Weigh

      
       of Synthesized Product (Analyte)  into the same vial. Record mass (
      
      
      
      ).[1]
  • Solvation: Add

    
     of DMSO-d₆ .[1] Vortex until fully dissolved.[1]
    
  • Transfer: Transfer to a high-quality 5mm NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)[1]
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).

  • Spectral Width (SW): 20 ppm (to capture all satellites).[1]

  • Relaxation Delay (D1): 30 seconds (Conservative; Maleic acid

    
     in DMSO is 
    
    
    
    ).
  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Temperature: 298 K (

    
    ).[1]
    
Step 3: Processing
  • Phasing: Manual phasing is required.[1] Autophase is often insufficient for quantitative integration.[1]

  • Baseline Correction: Apply Bernstein polynomial fit (order 1 or 2).

  • Integration:

    • Integrate the Maleic Acid singlet (

      
      ) 
      
      
      
      Set value to equivalent of 2 protons (or arbitrary 1000).[1]
    • Integrate the H5 doublet of the pyridine (

      
      ) 
      
      
      
      Read value.
    • Note: Avoid integrating the amine protons due to exchange broadening.

Workflow Visualization

qNMR_Workflow cluster_decision Quality Decision Start Synthesis Crude Weigh Gravimetry (±0.001 mg) Start->Weigh Dissolve Solvation (DMSO-d6 + Maleic Acid) Weigh->Dissolve Acquire NMR Acquisition (D1 = 30s) Dissolve->Acquire Process Processing (Phase/Baseline/Integrate) Acquire->Process Calc Purity Calculation Process->Calc Pass Release for Next Step Calc->Pass >98% Fail Recrystallize Calc->Fail <98%

Figure 1: Validated qNMR workflow for purity assessment, emphasizing the critical gravimetric and acquisition steps.

Data Analysis & Calculation

The Purity Equation

The purity (


) is calculated using the following fundamental equation:

[1]

Where:

  • 
    : Integrated signal area.[1]
    
  • 
    : Number of protons (Spin count).
    
  • 
    : Molar mass (
    
    
    
    ).[1]
  • 
    : Gravimetric mass (
    
    
    
    ).[1]
  • 
    : Purity (decimal).[1][6]
    
Simulated Data Set

Scenario: Assessment of Batch #BR-2023-005.

ParameterInternal Standard (Maleic Acid)Analyte (6-Bromo-2-nitropyridin-3-amine)
Molar Mass (

)


Weighed Mass (

)


Purity of Std (

)

(TraceCERT®)

(Unknown)
Proton Count (

)

(Singlet)

(H5 Doublet)
Integration (

)


Calculation:

  • Molar Ratio:

    
    [1]
    
  • MW Ratio:

    
    [1]
    
  • Mass Ratio:

    
    [1]
    
  • Final Purity:

    
     or 81.8% [1]
    

Interpretation: The sample is only 81.8% pure. The remaining mass is likely inorganic salts (invisible in ¹H NMR) or solvent residues, which should be quantified by integrating their specific peaks (e.g., water or ethyl acetate).[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Broad/Split IS Singlet Shimming issues or high concentration effects.[1]Re-shim the Z and Z2 coils. Dilute sample if viscosity is high.[1]
Low Purity (<90%) but clean HPLC Inorganic salts (NaCl/KBr) from synthesis are present.[1]Perform ash test or check solubility.[1] HPLC "sees" only UV-active components; qNMR sees the mass balance.[1]
Integration Drift

relaxation insufficient.
Increase D1 delay to 45s or 60s. Ensure pulse angle is calibrated.

References

  • National Institute of Standards and Technology (NIST). (2016).[1] Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance spectroscopy. [Link][1]

  • Bureau International des Poids et Mesures (BIPM). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. [Link][1][7]

  • PubChem. (2023).[1] 6-Bromo-2-nitropyridin-3-amine Compound Summary. [Link]

Sources

Comparative

Benchmarking Purity: A Comparative Analysis of 6-Bromo-2-nitropyridin-3-amine Grades for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for 6-Bromo-2-nitropyridin-3-amine , structured as a Publish Comparison Guide for high-level research and drug development applications.

CAS: 1211333-10-6 | Formula: C₅H₄BrN₃O₂ | MW: 218.01 g/mol Target Audience: Medicinal Chemists, Process Development Scientists, QC Analysts.

Executive Summary: The Criticality of Isomer Specificity

In the landscape of kinase inhibitor development, 6-Bromo-2-nitropyridin-3-amine serves as a high-value scaffold, primarily used as a precursor to 2,3-diamino-6-bromopyridine (a gateway to imidazo[4,5-b]pyridines).

However, a critical market ambiguity exists.[1] This molecule is a regioisomer of the more common 6-bromo-3-nitropyridin-2-amine (CAS 84487-04-7) . While both can be reduced to the same diamine, their reactivity profiles in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings differ drastically.

This guide objectively compares High-Purity (HPLC >98%) versus Technical Grade (HPLC ~95%) variants of 6-Bromo-2-nitropyridin-3-amine, demonstrating how "minor" impurities (<3%) can cause catastrophic failure in downstream Suzuki-Miyaura couplings.

Critical Quality Attributes (CoA) & Comparative Performance

The Certificate of Analysis (CoA) for this intermediate is not merely a compliance document; it is a predictor of synthetic success. We analyzed the performance of two distinct grades in a standard Suzuki coupling workflow.

The Comparison Scenario
  • Reaction: Suzuki-Miyaura coupling at the C-6 position (Bromine displacement) with Phenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Objective: Synthesize 2-nitro-6-phenylpyridin-3-amine .

Table 1: Performance Benchmarking by Grade
FeatureGrade A: High Purity (Recrystallized) Grade B: Technical Grade (Precipitated) Impact on Downstream Chemistry
Purity (HPLC) > 98.5% ~ 94 - 96% Grade B introduces competitive substrates.
Key Impurity 1 < 0.1% 6-Bromo-3-aminopyridine~ 2-3% 6-Bromo-3-aminopyridineCritical Failure Mode: This impurity also couples, creating a byproduct (de-nitro analog) that co-elutes with the product.
Key Impurity 2 < 0.1% Regioisomers~ 1.5% 6-Bromo-3-nitropyridin-2-amineIsomeric impurities react at different rates, complicating kinetics.
Water Content < 0.5% (Karl Fischer)> 2.0%Excess water hydrolyzes sensitive boronic esters, stalling the Suzuki cycle.
Appearance Bright Yellow Crystalline SolidDark Orange/Brown PowderDark color indicates oxidation products (azo dimers) that poison Pd catalysts.
Yield (Isolated) 88% 62% (requires difficult chromatography)Grade B forces extensive purification, negating cost savings.
Mechanism of Failure in Technical Grade

The primary impurity in Technical Grade is often the starting material, 6-bromo-3-aminopyridine (due to incomplete nitration). Because it retains the C-6 Bromine, it competes for the Palladium catalyst. The resulting byproduct lacks the nitro group, making it nearly identical in polarity to the desired product, rendering separation by standard flash chromatography nearly impossible.

Visualizing the Impurity Logic & Workflow

The following diagrams illustrate the synthesis pathways that generate these critical impurities and the decision tree for QC validation.

Diagram 1: Synthesis & Impurity Origins

This diagram maps how the synthesis route dictates the impurity profile found in the CoA.

ImpurityPathways Start Start: 6-Bromo-3-aminopyridine Reagent Nitration (HNO3/H2SO4) Start->Reagent Target Target Product: 6-Bromo-2-nitropyridin-3-amine (Ortho-nitration) Reagent->Target Major Path Impurity1 Impurity A (Unreacted): 6-Bromo-3-aminopyridine (Competes in Suzuki) Reagent->Impurity1 Incomplete Rxn Impurity2 Impurity B (Isomer): 6-Bromo-4-nitropyridin-3-amine (Rare Regioisomer) Reagent->Impurity2 Steric Leakage Byproduct Oxidation: Azo-dimers (Catalyst Poison) Target->Byproduct Poor Storage (Light/Air)

Caption: Synthesis pathway showing the origin of "Suzuki-active" impurities (Red) that necessitate high-purity specifications.

Diagram 2: Analytical Decision Tree (QC Workflow)

A self-validating workflow to confirm identity and purity before committing expensive GMP reagents.

QC_Workflow Start Receive Batch CAS 1211333-10-6 Check1 1H-NMR Identity: Is Nitro at C2 or C3? Start->Check1 Check2 HPLC Purity > 98.0%? Check1->Check2 Correct (Nitro @ C2) Action1 Reject: Wrong Isomer (CAS 84487-04-7) Check1->Action1 Incorrect (Nitro @ C3) Check3 Water Content < 0.5%? Check2->Check3 Yes Action2 Reject: Recrystallize Check2->Action2 No (<98%) Action3 Dry / Lyophilize Check3->Action3 No (>0.5%) Pass Release for GMP Synthesis Check3->Pass Yes

Caption: QC Decision Tree emphasizing the critical differentiation between the 2-nitro and 3-nitro isomers.

Experimental Protocols for Validation

To ensure the trustworthiness of the CoA, researchers should perform the following validation steps. These protocols are designed to detect the specific failure modes identified above.

A. High-Resolution HPLC Method (Purity & Impurities)

Standard generic gradients often fail to separate the unreacted amine from the nitro-product due to similar polarity. This method uses a phenyl-hexyl column for enhanced pi-pi selectivity.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic backbone) and 350 nm (nitro group specific).

  • Acceptance Criteria: Main peak >98.0% area. No single impurity >0.5%.

B. 1H-NMR Identity Verification (Isomer Differentiation)

Distinguishing 6-Bromo-2-nitropyridin-3-amine (Target) from 6-Bromo-3-nitropyridin-2-amine (Common Isomer).

  • Solvent: DMSO-d₆.

  • Key Diagnostic Signals:

    • Target (2-Nitro-3-Amine): Look for the amine protons (-NH₂) as a broad singlet. The aromatic protons at C4 and C5 will show an AB system (two doublets) with a coupling constant

      
      .
      
    • Differentiation: The chemical shift of the proton ortho to the nitro group is the tell. In the target molecule (2-nitro), the C4 proton is shielded by the adjacent amino group (at C3). In the isomer (3-nitro), the C4 proton is deshielded by the adjacent nitro group.

    • Shift Check: If the doublet for the proton adjacent to the amine appears upfield (approx 7.2 - 7.5 ppm), it confirms the amine is shielding it.

Handling & Stability (The "Hidden" CoA Attributes)

  • Light Sensitivity: Nitro-aminopyridines are prone to photo-degradation. A CoA is only valid if the material has been stored in amber glass.

    • Protocol: If the material appears green or dark brown (instead of yellow), perform a TLC. A spot remaining at the baseline indicates polymerization/azo formation.

  • Hygroscopicity: The amine group can form hydrates.

    • Impact: In Grignard or Lithiation reactions (halogen-metal exchange), water content >0.1% will quench the organometallic reagent immediately.

    • Recommendation: For sensitive metal-catalyzed reactions, always dry the material under vacuum over P₂O₅ for 4 hours, regardless of the CoA water claim.

References

  • PubChem. 6-Bromo-2-nitropyridin-3-amine (Compound).[2] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Synthesis of 2,3-Diaminopyridines via Nitration. Org.[3][4][5][6] Synth. 1951, 31, 72. (Foundational methodology for aminopyridine nitration). Available at: [Link]

  • Hao, X., et al.Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Aminopyridine Derivatives. Journal of Organic Chemistry, 2018.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-2-nitropyridin-3-amine

Executive Safety Summary 6-Bromo-2-nitropyridin-3-amine is a functionalized heterocyclic intermediate used frequently in medicinal chemistry for structure-activity relationship (SAR) studies.[1] While often classified as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Bromo-2-nitropyridin-3-amine is a functionalized heterocyclic intermediate used frequently in medicinal chemistry for structure-activity relationship (SAR) studies.[1] While often classified as "Harmful" (GHS Category 4) in commercial catalogs, its structural motifs—specifically the nitro group adjacent to a pyridine nitrogen and a halogen—mandate that it be handled with the rigor reserved for Category 3 (Toxic) substances.[1]

This guide moves beyond generic safety data sheets (SDS) to provide a logic-driven operational framework. Our goal is to prevent not just acute exposure, but also long-term sensitization and cross-contamination in high-throughput environments.[1]

Core Hazard Profile (The "Why" Behind the Protocol)
  • Bioavailability: The pyridine ring facilitates dermal absorption. The halogen (bromine) increases lipophilicity, potentially accelerating this process.[1]

  • Sensitization Potential: Primary amines are known sensitizers. Repeated low-level exposure can lead to anaphylactic responses over time.[1]

  • Physical State: Typically a fine, yellow/orange powder. Electrostatic charging during weighing is a primary dispersion risk.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier Multiplier" approach. We do not rely on a single layer of protection.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Gloving Outer: 5 mil (0.12 mm) Nitrile (Textured fingertips).Inner: 4 mil (0.10 mm) Nitrile (Contrast color).Rationale:[1] Nitropyridines can permeate thin nitrile. The "contrast color" system allows immediate visual detection of outer glove breach. Change outer gloves every 30 minutes or immediately upon splash.
Eye Protection Chemical Goggles ANSI Z87.1+ / EN 166 1B (Goggles, NOT Safety Glasses).Rationale:[1] Fine powders bypass the gaps in safety glasses. Goggles provide a sealed environment against airborne particulates during weighing.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Half-face respirator with P100/OV cartridges.Rationale:[1] P100 filters particulates; Organic Vapor (OV) protects against solvents used in the reaction matrix.[1]
Body Defense Lab Coat + Tyvek Sleeves Material: Poly-cotton blend (minimum) or Nomex (if fire risk exists).Add-on: Disposable Tyvek wrist sleeves.Rationale:[1] The "wrist gap" between glove and coat is the most common exposure point. Sleeves bridge this gap.

PPE Decision Logic & Hierarchy of Controls

The following diagram illustrates the decision-making process for selecting controls based on the operational state of the chemical (Solid vs. Solution).

PPE_Logic Start Start: Risk Assessment StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder Form StateCheck->SolidState LiquidState Solution / Reaction Mix StateCheck->LiquidState HoodCheck Is Fume Hood Available? SolidState->HoodCheck LiquidState->HoodCheck ProtocolA PROTOCOL A: Particulate Defense - Chemical Goggles (Sealed) - Anti-static Gun usage - Double Nitrile Gloves HoodCheck->ProtocolA Yes (Sash @ 18") ProtocolB PROTOCOL B: Vapor/Splash Defense - Safety Glasses w/ Side Shields - Face Shield (if >100mL) - Double Nitrile Gloves HoodCheck->ProtocolB Yes (Sash @ 18") RespReq MANDATORY RESPIRATOR (P100/OV Combination) HoodCheck->RespReq No (Emergency Only) RespReq->ProtocolA RespReq->ProtocolB

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.

Operational Protocol: The "Zero-Dust" Weighing Method

The highest risk of exposure occurs during the transfer of the solid. 6-Bromo-2-nitropyridin-3-amine is prone to static cling.[1]

Step-by-Step Methodology
  • Preparation:

    • Place a disposable balance draft shield or a simple secondary container inside the fume hood.

    • Static Neutralization: Use an ionizing anti-static gun on the spatula and the weighing boat before opening the chemical container. This prevents the "jumping powder" phenomenon.

  • Transfer:

    • Open the container only inside the hood.

    • Transfer slowly. If the powder clings to the spatula, do not flick it. Tap the spatula gently against the side of the weighing boat.

  • Decontamination (The "Wet Wipe" Technique):

    • Before removing the weighing boat from the balance, wipe the exterior of the boat with a Kimwipe dampened in isopropanol.

    • This removes invisible micro-particles that may have settled on the outside of the container.

  • Solubilization:

    • Ideally, add your solvent (e.g., DMSO, DMF) to the solid immediately within the hood to lock the particulate down into a solution state.[1]

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, pause and assess. Do not rush.

  • Dry Spill (Powder):

    • DO NOT use a brush or broom (creates airborne dust).[1]

    • Cover with wet paper towels (water or alcohol) to dampen the powder.[1]

    • Scoop up the damp mass and place in a hazardous waste bag.

    • Clean surface with 1N HCl (to protonate the amine, increasing water solubility) followed by soap and water.[1]

  • Wet Spill (Solution):

    • Cover with absorbent pads.

    • Treat as solvent waste.

Waste Disposal Classification

Segregate waste streams to prevent incompatibility reactions.

Waste StreamClassificationNotes
Solid Waste Hazardous Organic SolidLabel: "Toxic, Irritant - Nitropyridine Derivative"
Liquid Waste Halogenated OrganicDo not mix with strong oxidizers (e.g., Nitric Acid) due to the amine functionality.[1]
Contaminated PPE Hazardous SolidGloves and wipes used in cleaning must be disposed of as chemical waste, not trash.

Scientific Rationale & References

The protocols above are derived from the chemical properties of functionalized pyridines and standard industrial hygiene practices for handling sensitizing agents.

  • GHS Classification & Hazard Data:

    • Source: PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-amine (CID 56587806).[1][2] National Center for Biotechnology Information.

    • Link:[Link][1]

  • Nitrile Permeation & Breakthrough:

    • Source: Ansell Chemical Resistance Guide. (Permeation times for amines and nitro-compounds often show degradation <30 mins for standard 4mil gloves).[1]

  • OSHA Respiratory Protection Standards:

    • Source: Occupational Safety and Health Administration. (2006).[1][3] Respiratory Protection Standard 29 CFR 1910.134.[4]

    • Link:[Link][1]

  • Handling of Energetic/Nitro Compounds:

    • Source: ECHA (European Chemicals Agency).[1][2] Registration Dossier - Nitro Compounds. (General guidance on thermal stability and shock sensitivity of nitro-aromatics).

    • Link:[Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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